molecular formula C10H14N2O2S B1521592 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide CAS No. 1094222-89-5

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Cat. No.: B1521592
CAS No.: 1094222-89-5
M. Wt: 226.3 g/mol
InChI Key: POPNKFLRJQHYNE-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (CAS 1094222-89-5) is a high-purity synthetic compound supplied for research and further manufacturing applications. This reagent has a molecular formula of C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol . It is characterized by its sulfonamide group fused to a methylated tetrahydroquinoline scaffold, a structure represented by the SMILES notation O=S(N1C(C)CCC2=C1C=CC=C2)(N)=O . Researchers investigating tetrahydroquinoline derivatives may find this compound valuable for developing novel pharmacologically active molecules. While the specific biological profile of this exact sulfonamide is not fully detailed in the available literature, studies on structurally related compounds, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlight the potential of this chemical class in neuroscience research . These analogous compounds have demonstrated significant neuroprotective properties in pre-clinical models, acting through complex mechanisms that may include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of glutamatergic NMDA receptors . Such mechanisms are of interest for exploring new therapeutic avenues for neurodegenerative conditions and substance abuse . This product is offered with a purity of ≥95% and should be stored sealed in a dry environment, ideally at 2-8°C . Please note that this product is strictly for research use and is not intended for diagnostic or therapeutic applications. Safety information indicates that this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) . Researchers should consult the safety data sheet and adhere to all recommended precautionary statements before use.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNKFLRJQHYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, a molecule of interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in various biologically active compounds.[1] The introduction of a sulfonamide group at the 1-position can significantly alter the molecule's physicochemical properties, potentially leading to novel therapeutic agents.[2] This document outlines a robust synthetic protocol, detailed characterization methodologies, and the scientific rationale behind the experimental choices.

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the preparation of the 2-Methyl-1,2,3,4-tetrahydroquinoline precursor, followed by its sulfonylation.

Step 1: Synthesis of the Precursor, 2-Methyl-1,2,3,4-tetrahydroquinoline

The precursor can be synthesized via the reduction of 2-methylquinoline. A common and effective method involves the use of sodium in ethanol, which provides a good yield of the desired product.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 g (0.070 mol) of 2-methylquinoline in 250 ml of ethanol.

  • Heat the mixture to reflux.

  • Cautiously add 22.9 g (1.0 mol) of sodium metal in small portions over a period of 1 hour.

  • Continue refluxing the reaction mixture for an additional 3.5 hours.

  • After cooling to room temperature, pour the mixture into 500 ml of water.

  • Extract the aqueous layer with toluene (3 x 500 ml).

  • Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), and filter.

  • Remove the solvent under reduced pressure to yield 2-Methyl-1,2,3,4-tetrahydroquinoline as an oil.

Causality of Experimental Choices:

  • Sodium in Ethanol: This combination acts as a powerful reducing agent capable of reducing the heterocyclic aromatic ring of quinoline. The reaction proceeds via a dissolving metal reduction mechanism.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Cautious Addition of Sodium: The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. Slow and careful addition is a critical safety measure.

  • Aqueous Workup and Extraction: This standard procedure is used to quench the reaction, remove any unreacted sodium and sodium ethoxide, and isolate the organic product from the aqueous phase.

  • Drying Agent: Anhydrous K₂CO₃ is used to remove residual water from the organic phase before solvent evaporation to obtain the pure product.

Step 2: Sulfonylation of 2-Methyl-1,2,3,4-tetrahydroquinoline

The final step involves the reaction of the synthesized precursor with a sulfonyl chloride in the presence of a base. For the purpose of this guide, we will use methanesulfonyl chloride as the sulfonating agent. The general principle can be applied to other sulfonyl chlorides to generate a variety of N-sulfonated derivatives.

Experimental Protocol:

  • Dissolve the synthesized 2-Methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

  • Aprotic Solvent: DCM or THF are chosen as they are inert under the reaction conditions and effectively dissolve the reactants.

  • Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Base (TEA or Pyridine): The base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the reaction to completion. A non-nucleophilic base is used to avoid its reaction with the sulfonyl chloride.

  • Slow Addition of Sulfonyl Chloride: This helps to maintain control over the reaction temperature and prevents the formation of unwanted byproducts.

  • Aqueous Workup and Purification: These steps are crucial for removing salts and other impurities, leading to the isolation of the pure final product.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sulfonylation 2-Methylquinoline 2-Methylquinoline Reduction (Na/EtOH) Reduction (Na/EtOH) 2-Methylquinoline->Reduction (Na/EtOH) 2-Methyl-1,2,3,4-tetrahydroquinoline 2-Methyl-1,2,3,4-tetrahydroquinoline Reduction (Na/EtOH)->2-Methyl-1,2,3,4-tetrahydroquinoline Sulfonylation (MsCl, Base) Sulfonylation (MsCl, Base) 2-Methyl-1,2,3,4-tetrahydroquinoline->Sulfonylation (MsCl, Base) This compound This compound Sulfonylation (MsCl, Base)->this compound

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule based on their characteristic absorption frequencies. For the target compound, the S=O stretches of the sulfonamide group are of particular interest.

Chromatography:

  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.

  • Column Chromatography: Employed for the purification of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used for final purity analysis.

Expected Characterization Data

The following table summarizes the expected characterization data for this compound (with a methylsulfonyl group).

Technique Expected Data Interpretation
¹H NMR Aromatic protons (multiplets), CH proton adjacent to N and methyl (multiplet), CH₂ protons (multiplets), methyl protons on the ring (doublet), methyl protons on the sulfonyl group (singlet).Confirms the presence of the tetrahydroquinoline ring system, the methyl substituent, and the methylsulfonyl group, and provides information on their relative positions.
¹³C NMR Aromatic carbons, aliphatic carbons of the tetrahydroquinoline ring, methyl carbon on the ring, methyl carbon of the sulfonyl group.Confirms the carbon skeleton of the molecule.
Mass Spec (HRMS) Calculated m/z for C₁₁H₁₆N₂O₂S.Confirms the molecular formula of the synthesized compound.
IR Spectroscopy Characteristic S=O stretching frequencies around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.Confirms the presence of the sulfonamide functional group.

Characterization Workflow Diagram:

CharacterizationWorkflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation TLC TLC Purity Assessment->TLC HPLC HPLC Purity Assessment->HPLC 1H NMR 1H NMR Structural Elucidation->1H NMR 13C NMR 13C NMR Structural Elucidation->13C NMR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Final Confirmation Final Confirmation TLC->Final Confirmation HPLC->Final Confirmation 1H NMR->Final Confirmation 13C NMR->Final Confirmation Mass Spectrometry->Final Confirmation IR Spectroscopy->Final Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has detailed a reliable synthetic route and a comprehensive characterization strategy for this compound. The provided protocols are based on established chemical principles and analogous transformations found in the literature. By following these methodologies, researchers can successfully synthesize and unequivocally characterize this target molecule, paving the way for further investigation into its potential biological activities and applications in drug discovery.

References

  • Rinaldi Tosi, M., Palermo, V., & Giannini, F. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity. Available at: [Link][4][5][6]

  • Zhang, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link][7]

  • PrepChem. (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][3]

  • University of Delaware. (n.d.). Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. UDSpace. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][8]

  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Retrieved from [Link][9]

  • Bunce, R. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3358. Available at: [Link][10][11]

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6136–6176. Available at: [Link][12]

Sources

physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Introduction

The this compound scaffold represents a confluence of two moieties of significant interest in medicinal chemistry: the tetrahydroquinoline core and the sulfonamide group. Tetrahydroquinolines are privileged structures found in numerous biologically active compounds, while the sulfonamide group is a cornerstone pharmacophore present in a wide array of therapeutics, including antibiotics and diuretics[1][2]. Understanding the fundamental physicochemical properties of novel derivatives like this compound is a critical prerequisite for any drug discovery or development program. These properties—lipophilicity, ionization, and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential[3].

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for this specific molecule is not widely published, we present a framework grounded in the known properties of its constituent parts and analogous structures. Crucially, this document details authoritative, step-by-step protocols for the experimental determination of these properties, empowering researchers to generate robust and reliable data.

Molecular Identity and Structural Attributes

The structure combines a chiral 2-methyl-substituted tetrahydroquinoline ring system with a sulfonamide group attached to the nitrogen at position 1. This arrangement imparts distinct chemical characteristics, including both a basic nitrogen within the heterocyclic ring and an acidic proton on the sulfonamide nitrogen.

Identifier Value
IUPAC Name 2-Methyl-3,4-dihydroquinoline-1(2H)-sulfonamide
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.30 g/mol

Core Physicochemical Properties and Their Significance

The interplay between the lipophilic tetrahydroquinoline core and the polar, ionizable sulfonamide group defines the compound's behavior in biological systems. The following table outlines the anticipated properties and their relevance.

Property Predicted Value / Range Significance in Drug Development
Lipophilicity (logP) 1.5 - 2.5Lipophilicity is a primary determinant of a drug's ability to cross biological membranes, influencing absorption and distribution[4]. The predicted value suggests moderate lipophilicity, balancing membrane permeability with sufficient aqueous solubility. The parent amine, 2-methyl-1,2,3,4-tetrahydroquinoline, has a computed XLogP3 of 2.7, and the addition of the polar sulfonamide group is expected to decrease this value[5][6].
Acidity Constant (pKa₁) 9.0 - 10.5 (Acidic)The sulfonamide proton is weakly acidic. Its pKa dictates the extent of negative charge at physiological pH (7.4), which significantly impacts solubility, receptor binding, and interactions with metabolic enzymes[7].
Basicity Constant (pKa₂) 3.5 - 4.5 (Basic)The tetrahydroquinoline ring nitrogen is basic. Its pKa determines the degree of protonation (positive charge) in acidic environments like the stomach, affecting solubility and the potential for formulation as a salt[3][8].
Aqueous Solubility pH-DependentSolubility is essential for drug absorption and formulation[9]. Due to its amphoteric nature (containing both acidic and basic centers), this compound's solubility is expected to be lowest near its isoelectric point and increase significantly at pH values below pKa₂ (forming a soluble cation) and above pKa₁ (forming a soluble anion).

Experimental Determination Protocols

The following sections provide validated, step-by-step protocols for the precise experimental determination of the key physicochemical properties.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. It is a direct measure of lipophilicity. The isothermal saturation or "shake-flask" method is a gold-standard technique[10][11].

The choice of n-octanol and water is a well-established model for mimicking the partitioning of a drug between a biological lipid membrane and the aqueous cytosol. Ensuring mutual saturation of the solvents before the experiment is critical to prevent volume changes that would alter the final concentration measurements. Analysis by a high-performance liquid chromatography (HPLC) system with a high dynamic range detector is preferred as it can accurately quantify vastly different concentrations in the two phases without requiring sample dilution, which can introduce errors[12].

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis P1 Saturate n-octanol with water P2 Saturate water (pH 7.4 buffer) with n-octanol E1 Dissolve compound in pre-saturated n-octanol P2->E1 E2 Add equal volume of pre-saturated water E1->E2 E3 Shake vigorously (e.g., 24h at 25°C) to reach equilibrium E2->E3 E4 Centrifuge to separate phases cleanly E3->E4 A1 Sample aqueous phase E4->A1 A2 Sample n-octanol phase E4->A2 A3 Quantify concentration in each phase via HPLC-UV/MS A1->A3 A2->A3 A4 Calculate logP = log([Compound]octanol / [Compound]water) A3->A4 G A Cationic (Low pH) -NH₂⁺- -SO₂NH₂ B Neutral (Mid pH) -NH- -SO₂NH₂ A->B +OH⁻ (pKa₂ ≈ 4) C Anionic (High pH) -NH- -SO₂NH⁻ B->C +OH⁻ (pKa₁ ≈ 10)

Ionization states of the molecule as a function of pH.
  • System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10.[13]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a medium with constant ionic strength (e.g., 0.15 M KCl).[14] Co-solvents like methanol or acetonitrile may be required if aqueous solubility is low, but results must be extrapolated back to 0% co-solvent.[8]

  • Initial Acidification: Purge the solution with nitrogen to remove dissolved CO₂. Using a calibrated burette, add 0.1 M HCl to adjust the solution pH to ~2.0, ensuring all basic sites are protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until the pH reaches ~12.0 to ensure deprotonation of the weakly acidic sulfonamide group.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the flat buffer regions of the curve or by calculating the first and second derivatives of the titration curve to find the equivalence points more accurately.[14]

Thermodynamic Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the definitive approach for this measurement, providing crucial information for formulation and bioavailability assessment.[9][15]

This method ensures that the dissolved compound is in true equilibrium with its solid phase, which is critical for understanding its behavior in vivo. Using an excess of solid material guarantees that saturation is achieved. Incubation for at least 24 hours is necessary to allow slow-dissolving or crystal-form-changing compounds to reach a stable equilibrium.[15] Determining solubility at different pH values (e.g., acidic, neutral, and basic) is essential for an ionizable compound, as it reveals the solubility of the cationic, neutral, and anionic species, which is highly relevant to its absorption in different parts of the gastrointestinal tract.[9][16]

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis P1 Prepare aqueous buffers (e.g., pH 2.0, 7.4, 9.0) E1 Add excess solid compound to each buffer in separate vials P1->E1 E2 Shake/agitate at constant temperature (e.g., 25°C) for 24-48 hours E1->E2 A1 Filter or centrifuge to remove undissolved solid E2->A1 A2 Withdraw supernatant (the saturated solution) A1->A2 A3 Quantify concentration via HPLC-UV/MS against a standard curve A2->A3 A4 Report solubility (µM or µg/mL) for each pH A3->A4

Workflow for thermodynamic solubility determination.
  • Buffer Preparation: Prepare a series of aqueous buffers, for example, 0.1 M HCl/KCl buffer (pH 2.0), 0.1 M phosphate buffer (pH 7.4), and 0.1 M borate buffer (pH 9.0).

  • Sample Incubation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment must be visually confirmed.[15]

  • Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours.[15]

  • Sample Clarification: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the suspension through a low-binding filter plate (e.g., 0.45 µm PVDF).[16][17]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS method.[17]

  • Reporting: Report the solubility in µg/mL or µM for each pH condition tested.

Conclusion

The physicochemical profile of this compound is defined by its moderate lipophilicity and pH-dependent solubility, characteristics stemming from its amphoteric nature. While predictive methods provide a valuable starting point, the rigorous experimental determination of logP, pKa, and thermodynamic solubility is indispensable for advancing any research program. The protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to make informed decisions in drug design, lead optimization, and formulation development.

References

  • Raevsky, O. A., Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Schaper, K. J. (n.d.). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.
  • (2025). In-vitro Thermodynamic Solubility. protocols.io.
  • (n.d.). Thermodynamic Solubility Assay. Domainex.
  • (n.d.). Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set.
  • (2025). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures.
  • (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • (n.d.). ADME Solubility Assay. BioDuro.
  • (n.d.). Thermodynamic Solubility Assay. Evotec.
  • (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
  • (2025). (PDF) Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.
  • (n.d.).
  • (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
  • (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem.
  • (n.d.). 2-Methyltetrahydroquinoline. Wikipedia.
  • (n.d.). (2S)-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem.
  • (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • (n.d.). 1,2,3,4-Tetrahydroquinoline-5-sulfonamide. ChemScene.
  • (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • (n.d.).
  • (n.d.). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed.
  • (n.d.).
  • (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH.
  • (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
  • (2025). (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation.
  • (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
  • (n.d.). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET.

Sources

The Rising Therapeutic Potential of Tetrahydroquinoline Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of the tetrahydroquinoline scaffold and the sulfonamide functional group has given rise to a novel class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current literature to offer a comprehensive resource on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, structure-activity relationship insights, and visual representations of key pathways are provided to empower the design and execution of future research in this burgeoning field.

Introduction: A Synergistic Union of Privileged Scaffolds

The tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological functions.[1] Its conformational flexibility and three-dimensional structure allow for precise interactions with various biological targets. Similarly, the sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its role in the development of antibacterial sulfa drugs and a diverse range of other therapeutic agents, including diuretics and anticancer drugs.[1][2]

The strategic combination of these two pharmacophores into a single molecular entity has unlocked synergistic effects, leading to the discovery of novel tetrahydroquinoline sulfonamide derivatives with potent and selective biological activities. This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Tetrahydroquinoline sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines through diverse mechanisms of action.[3]

Mechanism of Action: Carbonic Anhydrase Inhibition and Beyond

A prominent mechanism of anticancer activity for sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[1][2] CAs, particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in regulating tumor pH, promoting cancer cell survival, proliferation, and metastasis. The sulfonamide group can effectively bind to the zinc ion in the active site of these enzymes, leading to their inhibition.

Beyond CA inhibition, certain tetrahydroquinoline sulfonamide derivatives have been shown to target microtubule dynamics.[4][5] By binding to the colchicine binding site on tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Other reported anticancer mechanisms for this class of compounds include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of p53 and p21.[6]

Experimental Workflow: In Vitro Anticancer Evaluation

A robust and standardized workflow is essential for the initial screening and characterization of the anticancer potential of novel tetrahydroquinoline sulfonamide derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel Tetrahydroquinoline Sulfonamide Derivatives mtt_assay MTT/MTS Assay (e.g., MCF-7, HepG2, HT-29) synthesis->mtt_assay Evaluate Cytotoxicity ca_inhibition Carbonic Anhydrase Inhibition Assay mtt_assay->ca_inhibition Active Compounds tubulin_polym Tubulin Polymerization Assay mtt_assay->tubulin_polym Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_polym->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline sulfonamide derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.

Key Findings and Structure-Activity Relationships (SAR)

The anticancer activity of tetrahydroquinoline sulfonamide derivatives is significantly influenced by the nature and position of substituents on both the tetrahydroquinoline ring and the sulfonamide moiety.

Compound ClassKey Structural FeaturesObserved Anticancer ActivityReference(s)
Pyrimido[4,5-b]quinoline sulfonamidesUnsubstituted or substituted sulfonamide moietyInteresting cytotoxic activities against MCF-7 breast cancer cell line.[2]
4-(2-amino-3-cyano-4-aryl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamidesSpecific aryl substitutionsSeveral compounds showed higher potency than Doxorubicin against Ehrlich Ascites Carcinoma cells.[7]
Tetrahydroquinoxaline sulfonamidesVaried substituents on the phenyl groupSome derivatives exhibited moderate to strong inhibitory activities against the HT-29 cell line.[4][5]
8-Hydroxyquinoline-5-sulfonamidesUnsubstituted phenolic group at position 8Crucial for anticancer and antibacterial activity.[6][8]

Antimicrobial Activity: A Renewed Approach to Combatting Infections

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydroquinoline sulfonamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[9]

Mechanism of Action: Targeting Essential Bacterial Pathways

The antibacterial action of sulfonamides traditionally involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. While this remains a potential mechanism, the quinoline component can introduce additional modes of action, such as DNA gyrase inhibition or disruption of the bacterial cell membrane.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_advanced Advanced Assays synthesis Synthesis of Novel Tetrahydroquinoline Sulfonamide Derivatives disk_diffusion Disk Diffusion Assay (Zone of Inhibition) synthesis->disk_diffusion mic_determination Broth Microdilution for MIC disk_diffusion->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination antibiofilm Antibiofilm Activity Assay mic_determination->antibiofilm protein_leakage Protein Leakage Assay mic_determination->protein_leakage

Caption: A systematic approach for assessing antimicrobial properties.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Key Findings in Antimicrobial Research

Several studies have highlighted the potential of these derivatives against clinically relevant pathogens.

Compound SeriesTarget OrganismsKey FindingsReference(s)
7-Methoxyquinoline sulfonamidesE. coli, C. albicans, P. aeruginosa, S. aureusCompound 3l showed the highest effect against E. coli and C. albicans and exhibited significant antibiofilm activity.[9]
8-Hydroxyquinoline-5-sulfonamidesMRSA, Vancomycin-resistant E. faecalisAn unsubstituted phenolic group at position 8 was found to be essential for activity.[6][8]
N-Sulfonyl-1,2,3,4-tetrahydroisoquinolinesAspergillus spp., Penicillium spp.Two derivatives demonstrated significant antifungal properties.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Tetrahydroquinoline sulfonamide derivatives have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of inflammatory disorders.[11][12]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds can be attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[13]

Another important target is the Toll-like receptor 4 (TLR4)/MD-2 complex, which plays a critical role in the innate immune response to bacterial lipopolysaccharide (LPS).[14] Inhibition of this complex can block downstream signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14]

Experimental Workflow: Evaluation of Anti-inflammatory Potential

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lps LPS tlr4_md2 TLR4/MD-2 Complex lps->tlr4_md2 nfkb_mapk NF-κB / MAPK Signaling tlr4_md2->nfkb_mapk Activation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb_mapk->pro_inflammatory Induces Expression inhibitor Tetrahydroquinoline Sulfonamide Derivative inhibitor->tlr4_md2 Inhibits Binding

Caption: Inhibition of the TLR4/MD-2 signaling pathway by a hypothetical derivative.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate for an appropriate time (e.g., 24 hours).

  • Quantification of Inflammatory Mediators: Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

  • Data Analysis: Determine the inhibitory effect of the compounds on the production of these inflammatory mediators.

Notable Anti-inflammatory Derivatives

Research has identified specific tetrahydroquinoline sulfonamide derivatives with significant anti-inflammatory properties.

Compound ClassMechanism of ActionIn Vitro/In Vivo EffectsReference(s)
8-QuinolinesulfonamidesTLR4/MD-2 InhibitionSignificantly prevented LPS-induced expression of iNOS and COX-2; showed therapeutic effect in a rat model of adjuvant-induced arthritis.[14]
1,2,4-Triazole tetrahydroisoquinoline hybridsCOX-1/2 InhibitionSome derivatives showed higher in vivo anti-inflammatory activity than celecoxib and significantly decreased PGE-2, TNF-α, and IL-6 production.[13]
N-Sulfonamide-tetrahydroquinolinesRORγt Inverse AgonismShowed promising therapeutic effects in alleviating psoriasis in mice.[15]

Conclusion and Future Directions

The amalgamation of the tetrahydroquinoline and sulfonamide scaffolds has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The modular nature of their synthesis allows for extensive chemical space exploration, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Elucidation of Novel Mechanisms: Investigating new biological targets and pathways to broaden the therapeutic applications of these compounds.

  • In Vivo Efficacy and Safety: Moving promising candidates into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation derivatives with enhanced target affinity and selectivity.

The continued exploration of tetrahydroquinoline sulfonamide derivatives holds immense promise for the discovery of new medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Request PDF. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. [Link]

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  • Farooq, S., Ng, S. W., & Khan, I. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2919. [Link]

  • Wang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., ... & Zhang, J. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. [Link]

  • Li, Z., Wang, Y., Wang, Y., Li, J., Zhang, Y., Li, Y., ... & Zhang, J. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. [Link]

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A Technical Guide to the Preliminary Antitumor Screening of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary in vitro antitumor screening of the novel compound, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. The guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and logically sound preliminary assessment of this compound's anticancer potential.

Introduction: The Scientific Imperative

The quest for novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. A promising strategy in medicinal chemistry involves the molecular hybridization of known pharmacophores to create novel chemical entities with potentially synergistic or enhanced biological activity. The compound this compound is a quintessential example of this approach, integrating two scaffolds of significant oncological interest.

  • The Tetrahydroquinoline Scaffold : This heterocyclic motif is a core component of numerous natural products and synthetic compounds exhibiting potent antitumor properties.[1] Its rigid structure serves as an excellent framework for presenting functional groups to biological targets. Quinoline derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and cell cycle arrest.[2][3]

  • The Sulfonamide Moiety : Beyond their classical antimicrobial applications, sulfonamides have emerged as a cornerstone in modern anticancer drug design.[4][5] Compounds like Indisulam have demonstrated significant antitumor activity.[6] A key mechanism for many anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[6][7] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating the tumor microenvironment's pH, which is crucial for cancer cell survival, proliferation, and metastasis.[7][8][9]

The logical synthesis of these two moieties in this compound presents a compelling hypothesis: the tetrahydroquinoline core may act as a carrier, localizing the sulfonamide group to target key oncogenic pathways, such as the pH-regulating carbonic anhydrases.[6]

Compound_Structure compound label This compound

Caption: Chemical structure of the lead compound.

Pre-Screening Essentials: Synthesis and Compound Validation

The integrity of any biological screening is fundamentally dependent on the quality and purity of the test compound. Before initiating antitumor assays, the synthesis and thorough characterization of this compound are paramount.

While various methods exist for the synthesis of tetrahydroquinolines[10] and their sulfonamide derivatives[11], a common approach involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a sulfamoyl chloride or a related sulfonating agent under basic conditions.

Self-Validating Protocol: Compound Characterization A compound is not considered "screening-ready" until its identity and purity are unequivocally confirmed. This is a critical self-validating step.

  • Structural Confirmation : Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure matches that of this compound.

  • Purity Assessment : Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) to determine the purity. For in vitro screening, a purity of ≥95% is considered the minimum standard to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.

  • Solubility : Determine the compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for preparing stock solutions for cell-based assays. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

A Strategic Workflow for In Vitro Antitumor Screening

A preliminary screen should be designed as a funnel, starting with a broad assessment of cytotoxicity across multiple cell lines and progressively narrowing down to more specific mechanistic questions for promising candidates.

Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Validation & Selectivity cluster_analysis Phase 4: Analysis & Next Steps Synthesis Compound Synthesis & Characterization (≥95% Purity) SRB_Assay Primary Cytotoxicity Screen (SRB Assay) Synthesis->SRB_Assay Cell_Culture Cell Line Panel Selection & Culture Maintenance Cell_Culture->SRB_Assay Dose_Response Dose-Response Curve Generation SRB_Assay->Dose_Response GI50 Calculate GI50 Values Dose_Response->GI50 MTT_Assay Confirmatory Screen (MTT Assay) GI50->MTT_Assay Normal_Cell Test Against Non-Cancerous Cell Line (e.g., Fibroblasts) GI50->Normal_Cell IC50 Calculate IC50 Values MTT_Assay->IC50 SI Calculate Selectivity Index (SI) IC50->SI Normal_Cell->SI Hit_ID Hit Identification & Prioritization SI->Hit_ID Mechanism Mechanism of Action Studies (e.g., CA Inhibition Assay) Hit_ID->Mechanism

Caption: A strategic workflow for preliminary in vitro antitumor screening.

Rationale-Driven Selection of Cancer Cell Lines

The choice of cell lines should not be arbitrary. A well-conceived panel includes diverse tumor types and a non-cancerous control to provide a preliminary indication of both spectrum of activity and selectivity.

Recommended Starting Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common, hormone-responsive breast cancer.[6][12]
HCT-116 Colorectal CarcinomaA standard model for colon cancer, known for its robust growth.[13]
A549 Lung CarcinomaRepresents non-small cell lung cancer, a leading cause of cancer mortality.
HepG2 Hepatocellular CarcinomaA widely used model for liver cancer.[6][12]
hTERT Fibroblasts Non-Cancerous ControlImmortalized human fibroblasts to assess baseline cytotoxicity and calculate a selectivity index.[14]
Primary Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

For initial high-throughput screening, the SRB assay is often superior to metabolic assays like MTT.[15] Its principle is based on the stoichiometric binding of the SRB dye to cellular proteins, providing a direct measure of cell mass which is less susceptible to metabolic fluctuations caused by the test compound.[16][17][18] This makes the endpoint more stable and reproducible.[16]

Experimental Protocol: SRB Assay

  • Cell Plating : Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare a 2-fold serial dilution of the test compound in culture medium.[19] Remove the medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.5% DMSO). Incubate for 48-72 hours.

  • Cell Fixation : Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing : Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining : Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize : Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance : Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Confirmatory Assessment: The MTT Assay

Experimental Protocol: MTT Assay

  • Cell Plating & Treatment : Follow steps 1 and 2 from the SRB protocol.

  • MTT Addition : After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Read Absorbance : Measure the optical density at 570 nm.

  • Data Analysis : Calculate the percentage of viability and determine the IC₅₀ value (the concentration that inhibits 50% of the cell population).

Data Interpretation and Hit Prioritization

Raw absorbance values must be translated into meaningful metrics of antitumor activity. The primary endpoints are the GI₅₀ (from SRB) and IC₅₀ (from MTT) values.

Table 1: Hypothetical Antitumor Activity of this compound

Cell LineGI₅₀ (µM) - SRB AssayIC₅₀ (µM) - MTT AssaySelectivity Index (SI)a
MCF-7 8.510.27.8
HCT-116 5.26.811.7
A549 12.115.55.1
HepG2 9.811.07.2
hTERT Fibroblasts > 80> 80-

a Selectivity Index (SI) = IC₅₀ in hTERT Fibroblasts / IC₅₀ in cancer cell line.

A compound is generally considered a "hit" if it displays an IC₅₀ value in the low micromolar or sub-micromolar range. A high Selectivity Index (SI > 10 is often considered significant) is highly desirable, as it suggests the compound is preferentially toxic to cancer cells over normal cells, a key characteristic of a promising therapeutic candidate.

Probing the Mechanism: Carbonic Anhydrase Inhibition

Given the sulfonamide moiety, a primary hypothesis is the inhibition of carbonic anhydrases IX and XII.[6] These enzymes are crucial for tumor survival in hypoxic conditions. By catalyzing the hydration of CO₂, they help maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes invasion and metastasis.[7][9][20]

CAIX_Pathway cluster_outside Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neutral pH) H_out H+ Metastasis Invasion & Metastasis H_out->Metastasis HCO3_out HCO3- MCT MCT Transporter CAIX Carbonic Anhydrase IX (CAIX) CAIX->H_out HCO3_in HCO3- CAIX->HCO3_in CO2 CO2 (from metabolism) CO2->CAIX H2O H2O H2O->CAIX H_in H+ Proliferation Cell Survival & Proliferation HCO3_in->Proliferation

Caption: Role of CAIX in tumor pH regulation.

A logical next step for a confirmed hit is to perform a direct enzymatic assay using a commercially available Carbonic Anhydrase Inhibition Assay Kit. This provides direct evidence linking the observed cytotoxicity to the hypothesized mechanism of action.

Conclusion and Path Forward

This guide outlines a robust, multi-step process for the preliminary antitumor screening of this compound. By employing a rationale-driven selection of cell lines, using mechanistically distinct and self-validating cytotoxicity assays (SRB and MTT), and interpreting the data through the lens of potency and selectivity, researchers can confidently identify whether this compound warrants further investigation. A positive result—characterized by potent, low-micromolar activity and a favorable selectivity index—would trigger the next phase of preclinical development, including more extensive mechanism-of-action studies, target engagement assays, and eventual evaluation in in vivo xenograft models.[21][22]

References

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An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Sulfonamide-Containing Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic hybridization of quinoline and sulfonamide pharmacophores has given rise to a versatile class of molecules with significant therapeutic potential. These compounds exhibit a remarkable ability to engage multiple biological targets, leading to potent anticancer and antibacterial activities. This technical guide provides a comprehensive exploration of the core mechanisms of action of sulfonamide-containing quinolines. We will dissect their molecular interactions, from the disruption of cytoskeletal dynamics and enzymatic inhibition in cancer cells to a dual-pronged assault on essential bacterial pathways. This document consolidates current understanding, presents key experimental data, and offers detailed protocols to empower researchers in the ongoing development of this promising class of therapeutic agents.

Part 1: Introduction to Quinoline-Sulfonamide Hybrids: A Synthesis of Function

The development of hybrid molecules, which involves combining two or more pharmacophores, is a powerful strategy in drug design aimed at creating compounds with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance.[1] The quinoline-sulfonamide scaffold is a prime example of this approach, leveraging the distinct and complementary properties of its two core components.

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous agents with a wide range of biological activities, including anticancer and antimalarial properties.[2][3] Its rigid, aromatic nature allows for precise structural modifications to fine-tune interactions with various biological targets.[4] The sulfonamide group is renowned for its role in the first generation of antibiotics and as a key zinc-binding group, crucial for inhibiting metalloenzymes.[4][5][6] By covalently linking these two moieties, medicinal chemists have created a class of compounds that can simultaneously engage diverse and unrelated targets, a highly desirable trait for treating complex diseases like cancer and combating resilient bacterial infections.[7][8]

Part 2: Anticancer Mechanisms of Action: A Multi-Target Assault on Malignancy

Sulfonamide-containing quinolines execute their anticancer effects through several distinct and potent mechanisms. Their ability to simultaneously disrupt fundamental cellular processes makes them compelling candidates for cancer chemotherapy.

Inhibition of Microtubule Dynamics

A primary and extensively studied anticancer mechanism of certain quinoline-sulfonamide derivatives is the disruption of microtubule polymerization.[9][10] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, and forming the mitotic spindle required for chromosome segregation during cell division.[11]

Mechanism: These compounds act as antimitotic agents by binding to the colchicine site on β-tubulin.[9][11] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of microtubule dynamics leads to a cascade of downstream effects, including the collapse of the mitotic spindle, which triggers a mitotic checkpoint.[11] Unable to proceed through mitosis, the cell is ultimately driven into programmed cell death, or apoptosis.[12]

Downstream Effects: The most prominent outcomes of tubulin polymerization inhibition are cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[11][12] This can be observed experimentally through flow cytometry, which will show an accumulation of cells in the G2/M phase, and by assays that detect markers of apoptosis.

G cluster_drug Drug Action cluster_cell Cellular Processes D Sulfonamide-Containing Quinoline Derivative T Tubulin Dimers D->T Binds to Colchicine Site M Microtubule Assembly D->M Inhibition S Mitotic Spindle Formation M->S C G2/M Phase Arrest S->C A Apoptosis Induction C->A

Caption: Inhibition of tubulin polymerization by quinoline-sulfonamides.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based method to quantify the effect of a compound on tubulin assembly.

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized tubulin protein (>99% pure) in the general buffer on ice.

    • Prepare a fluorescent reporter solution (e.g., DAPI) in the general buffer.

    • Prepare GTP stock solution (e.g., 10 mM).

    • Prepare test compounds and a positive control (e.g., colchicine) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the tubulin solution, the fluorescent reporter, and the test compound or control.

    • Incubate the plate at 37°C for 1-2 minutes to equilibrate.

    • Initiate polymerization by adding GTP to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every minute for 60-90 minutes (Excitation: 360 nm, Emission: 450 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The rate of polymerization is determined from the slope of the linear phase.

    • Calculate the percentage of inhibition relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9][10]

Table 1: Representative Cytotoxicity and Tubulin Inhibition Data

Compound IDCancer Cell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
D13HeLa1.346.74[9]
4cMDA-MB-231Potent (NCI-60 screen)17[12]
St. 42Various< 0.012.54[13]
St. 43Various< 0.012.09[13]
Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide moiety is a classic zinc-binding pharmacophore, making it an excellent inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes.[5]

Mechanism: CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, certain isoforms, particularly the membrane-bound CA IX and CA XII, are highly overexpressed in response to tumor hypoxia.[7][14] These enzymes play a critical role in maintaining the intracellular pH of cancer cells by exporting protons, which contributes to the acidification of the extracellular tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[7] Quinoline-sulfonamides act by inserting their sulfonamide group into the enzyme's active site, where the NH₂ group coordinates with the catalytic Zn²⁺ ion, effectively blocking its function.[5][6]

cluster_drug Drug Action cluster_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) Drug Quinoline-Sulfonamide CAIX CA IX Enzyme Drug->CAIX Inhibition HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H H2O_CO2 CO₂ + H₂O H2O_CO2->CAIX pH_in Maintain Intracellular pH (Survival) HCO3_H->pH_in H_out H⁺ Export HCO3_H->H_out pH_ex Extracellular Acidosis (Invasion, Metastasis) H_out->pH_ex

Caption: Inhibition of carbonic anhydrase IX (CA IX) at the tumor cell membrane.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol measures the inhibition of CA-catalyzed CO₂ hydration.

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified hCA isoform (e.g., hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare serial dilutions of the quinoline-sulfonamide inhibitor and a standard inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Procedure:

    • The assay is performed in a stopped-flow instrument. One syringe contains the enzyme solution pre-incubated with the inhibitor (or DMSO for control).

    • The second syringe contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).

    • The two solutions are rapidly mixed, initiating the reaction. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the slope of the absorbance vs. time curve.

    • Enzyme activity is calculated as a percentage relative to the uninhibited control.

    • Inhibition constants (Kᵢ) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.[15]

Table 2: Representative Carbonic Anhydrase Inhibition Data (Kᵢ values)

Compound IDhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
13c 55.47.318.68.7[14][16]
11c >1000114.38.4118.4[16][17]
13b 92.158.45.513.2[14][16]
AAZ (Standard) 25012255.7[14]
Modulation of Cellular Kinases

The quinoline scaffold is a well-established template for designing inhibitors of protein kinases, which are enzymes that regulate a vast number of cellular processes.[7][14]

Mechanism: Many quinoline-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactivated in cancer and are critical for cell proliferation, survival, and differentiation. Important targets for quinoline-sulfonamide hybrids include Aurora Kinases A and B, which are essential for mitotic progression, and the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors.[1][7]

Targeting Cancer Metabolism: PKM2 Modulation

More recently, quinoline-sulfonamides have been designed to target cancer metabolism by modulating the activity of Pyruvate Kinase M2 (PKM2).[18]

Mechanism: PKM2 is a key glycolytic enzyme that is highly expressed in tumor cells. It controls the final, rate-limiting step of glycolysis. Cancer cells often rely on a less active dimeric form of PKM2, which slows down glycolysis and diverts metabolic intermediates into biosynthetic pathways (the Warburg effect), providing the building blocks needed for rapid cell proliferation.[18][19] Certain quinoline-sulfonamide derivatives can act as modulators of PKM2, forcing it into a more or less active state, thereby disrupting the metabolic adaptability of cancer cells and reducing their viability.[18][19]

Part 3: Antibacterial Mechanism of Action: A Dual-Pronged Attack

The hybridization of a quinoline core with a sulfonamide moiety creates a potent dual-action antibacterial agent, a strategy designed to be effective against a broad spectrum of bacteria, including resistant strains.[8][20]

Mechanism: This class of compounds attacks two distinct and essential bacterial pathways simultaneously.[21]

  • Quinoline Core Action: The quinoline component, often a fluoroquinolone, targets bacterial DNA synthesis. It inhibits two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV . These enzymes are responsible for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death.[20][22]

  • Sulfonamide Moiety Action: The sulfonamide component targets the folate biosynthesis pathway. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , an enzyme that bacteria use to produce folic acid.[20][23] Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it. Folic acid is a precursor for the synthesis of nucleotides (the building blocks of DNA and RNA). By blocking this pathway, sulfonamides halt the production of essential metabolites, leading to a bacteriostatic effect—they stop the bacteria from growing and dividing.[23][24]

The synergistic effect of simultaneously disrupting DNA replication and the synthesis of its precursors makes these hybrids particularly effective.[20]

cluster_drug Hybrid Drug cluster_pathways Bacterial Pathways Drug Quinoline-Sulfonamide Hybrid Quinoline Quinoline Moiety Drug->Quinoline Sulfonamide Sulfonamide Moiety Drug->Sulfonamide Gyrase DNA Gyrase / Topoisomerase IV Quinoline->Gyrase Inhibition DHPS DHPS Enzyme Sulfonamide->DHPS Inhibition PABA PABA PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA_Syn DNA Synthesis Nucleotides->DNA_Syn DNA Bacterial DNA DNA_Syn->DNA DNA->Gyrase Replication DNA Replication Gyrase->Replication Growth Bacterial Growth & Proliferation Replication->Growth

Caption: Dual-action antibacterial mechanism of quinoline-sulfonamide hybrids.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a bacterial inoculum by growing a fresh culture to the logarithmic phase and diluting it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control well (bacteria, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[8][20]

Table 3: Representative Antibacterial Activity (MIC values)

Compound IDBacterial StrainMIC (µg/mL)Reference
QS-3P. aeruginosa64[8][20]
QS-3Antibiotic-Resistant AA202Enhanced Activity[20]
QS-3Antibiotic-Resistant AA290Enhanced Activity[20]

Part 4: Conclusion and Future Perspectives

Sulfonamide-containing quinolines stand out as a highly versatile and promising class of therapeutic agents. Their multi-target mechanisms of action provide a robust foundation for developing next-generation treatments for cancer and infectious diseases. The ability to inhibit tubulin polymerization, block key enzymatic activities in the tumor microenvironment, and simultaneously dismantle critical bacterial pathways underscores the power of the hybrid pharmacophore strategy.

Future research will likely focus on optimizing the selectivity of these compounds for specific enzyme isoforms (e.g., hCA IX over other CAs) or bacterial species to minimize off-target effects and toxicity.[7] Furthermore, refining the molecular structure to enhance potency against drug-resistant cancer cell lines and bacterial strains remains a critical objective.[18][20] The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in modern medicine.

Part 5: References

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. MDPI. [Link]

  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. [Link]

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed Central. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. [Link]

  • QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. PubMed. [Link]

  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed. [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. [Link]

  • (PDF) Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. ResearchGate. [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. [Link]

  • Sulphonamides and Quinolones | PPTX. Slideshare. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PubMed Central. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. MDPI. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health (NIH). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PubMed Central. [Link]

  • Sulfonamides & Quinolones: Antimicrobial Agents Presentation. Studylib. [Link]

  • Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is paramount. 2-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives are significant scaffolds in the synthesis of various biologically active compounds. The addition of a sulfonamide group at the 1-position can modulate the parent molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the spectroscopic methodologies required to characterize and confirm the successful synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. As no public domain experimental data for this specific molecule is readily available, this document will serve as a predictive and methodological guide for researchers. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation and data from analogous structures.

Synthesis: A Pathway to the Target Molecule

The synthesis of this compound is most directly achieved through the sulfonylation of the parent amine, 2-Methyl-1,2,3,4-tetrahydroquinoline. This reaction involves the formation of a sulfonamide bond by reacting the secondary amine with a suitable sulfonylating agent, such as sulfonyl chloride, in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. To this stirring solution, add a solution of sulfamoyl chloride (1.1 eq.) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by NMR, IR, and MS to confirm its identity and purity.

cluster_0 Synthesis of this compound Start 2-Methyl-1,2,3,4-tetrahydroquinoline Product This compound Start->Product DCM, 0 °C to rt Reagent Sulfamoyl chloride (H2NSO2Cl) Triethylamine Reagent->Product

Caption: Synthetic scheme for this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will be crucial for confirming the presence and connectivity of all atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To unambiguously assign all signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

cluster_1 NMR Analysis Workflow Sample Dissolve sample in CDCl3 Acquire_1H Acquire 1D ¹H Spectrum Sample->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Analysis Data Processing and Interpretation Acquire_2D->Analysis

Caption: A typical workflow for NMR analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2-7.5m4HAromatic-HThe four protons on the benzene ring will appear as a complex multiplet.
~ 4.9-5.1s (br)2H-SO₂NH₂The protons of the sulfonamide group are expected to be a broad singlet.
~ 3.8-4.0m1HH-2The methine proton at the C2 position, adjacent to the nitrogen and the methyl group.
~ 2.7-2.9m2HH-4The methylene protons at the C4 position, adjacent to the aromatic ring.
~ 1.8-2.0m2HH-3The methylene protons at the C3 position.
~ 1.2-1.4d3H-CH₃The methyl group at the C2 position will be a doublet due to coupling with the H-2 proton.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 135-145Aromatic C (quaternary)The two quaternary carbons of the benzene ring.
~ 120-130Aromatic CHThe four methine carbons of the benzene ring.
~ 50-55C-2The methine carbon at the C2 position, shifted downfield by the adjacent nitrogen.
~ 40-45C-4The methylene carbon at the C4 position.
~ 25-30C-3The methylene carbon at the C3 position.
~ 20-25-CH₃The methyl carbon at the C2 position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key signature for the successful synthesis of this compound will be the appearance of strong S=O stretching bands and the disappearance of the N-H stretch from the starting material.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

cluster_2 IR Spectroscopy Workflow Prepare Prepare Sample (KBr/ATR) Background Collect Background Spectrum Prepare->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Analyze Analyze Spectrum Sample_Scan->Analyze

Caption: The general workflow for acquiring an IR spectrum.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3400-3200MediumN-H stretchSymmetric and asymmetric stretching of the -NH₂ group of the sulfonamide.
3100-3000MediumC(sp²)-H stretchAromatic C-H stretching.
3000-2850MediumC(sp³)-H stretchAliphatic C-H stretching from the tetrahydroquinoline ring and methyl group.
1600-1450Medium-WeakC=C stretchAromatic ring stretching vibrations.
1350-1300StrongS=O stretchAsymmetric stretching of the sulfonamide group.
1160-1120StrongS=O stretchSymmetric stretching of the sulfonamide group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₄N₂O₂S

  • Molecular Weight: 226.30 g/mol

  • Predicted Molecular Ion Peak (M+H)⁺: m/z 227.08

The fragmentation of sulfonamides in mass spectrometry is well-documented.[1][2] A characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂).

cluster_3 Predicted ESI-MS Fragmentation M+H [M+H]⁺ m/z = 227 Loss_SO2 [M+H - SO₂]⁺ m/z = 163 M+H->Loss_SO2 - SO₂ Tetrahydroquinoline_fragment [C₁₀H₁₃N]⁺ m/z = 147 M+H->Tetrahydroquinoline_fragment - SO₂NH₂

Caption: Predicted major fragmentation pathways for the target molecule.

Table of Predicted Fragments
m/zIdentityRationale
227[M+H]⁺Protonated molecular ion.
163[M+H - SO₂]⁺Loss of sulfur dioxide, a common fragmentation for sulfonamides.
147[C₁₀H₁₃N]⁺Loss of the sulfonamide group, resulting in the 2-methyl-1,2,3,4-tetrahydroquinoline fragment.

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques:

  • MS will confirm the molecular weight and elemental composition (with HRMS).

  • IR will confirm the presence of the key sulfonamide functional group and the absence of the secondary amine precursor.

  • NMR (¹H, ¹³C, and 2D) will provide the carbon-hydrogen framework, confirming the connectivity of all atoms and verifying the successful sulfonylation at the N-1 position.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and spectroscopic characterization of this compound. By following the detailed protocols and using the predicted spectral data as a reference, researchers and drug development professionals can confidently synthesize and unequivocally confirm the structure of this and related compounds, ensuring the integrity of their scientific endeavors.

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The Dawn of a Scaffold: A Technical Guide to the Discovery and Development of Tetrahydroquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the privileged tetrahydroquinoline scaffold with the versatile sulfonamide moiety has given rise to a class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review on the discovery and evolution of tetrahydroquinoline sulfonamides. We will delve into the historical context of both pharmacophores, explore the seminal synthetic strategies that led to their combination, and detail the subsequent exploration of their biological activities, with a particular focus on their roles as anticancer agents and retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists. This guide will provide detailed experimental protocols for key syntheses and biological assays, elucidate the structure-activity relationships that have driven lead optimization, and offer insights into the future directions of this promising class of molecules.

Introduction: The Convergence of Two Pharmacophoric Powerhouses

The story of tetrahydroquinoline sulfonamides is one of synergistic innovation, building upon the rich histories of two independently significant pharmacophores in medicinal chemistry.

1.1. The Legacy of Sulfonamides: From Dyes to Drugs

The journey of sulfonamides in medicine began serendipitously in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye that exhibited remarkable antibacterial activity.[1] This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents.[2] The versatility of the sulfonamide functional group (SO₂NH₂) quickly became apparent, with subsequent research revealing its capacity to inhibit various enzymes by mimicking the transition state of tetrahedral intermediates. This has led to the development of sulfonamide-based drugs with a wide array of therapeutic applications, including diuretics, antidiabetic agents, and, notably, anticancer agents through the inhibition of targets like carbonic anhydrases.[2][3]

1.2. The Tetrahydroquinoline Scaffold: A Privileged Structure in Nature and Medicine

The 1,2,3,4-tetrahydroquinoline core is a bicyclic heterocyclic system widely recognized as a "privileged structure" in medicinal chemistry.[4] This designation stems from its prevalence in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[4] The rigid, three-dimensional framework of the tetrahydroquinoline scaffold provides an excellent platform for the precise spatial orientation of functional groups, making it an ideal starting point for the design of novel therapeutics targeting a diverse range of receptors and enzymes.[4][5] Its derivatives have shown promise as anticancer, antimalarial, anti-HIV, and mTOR inhibitors, among other activities.[6][7]

The logical progression of medicinal chemistry, which often involves the combination of known pharmacophores to create novel hybrid molecules with enhanced or new biological activities, set the stage for the exploration of tetrahydroquinoline sulfonamides.

The Genesis of a New Scaffold: Early Synthetic Endeavors

While the precise moment of the "discovery" of the first tetrahydroquinoline sulfonamide is not pinpointed to a single seminal publication in the reviewed literature, the early 2000s saw a rise in publications exploring the synthesis and potential applications of this hybrid scaffold. A notable example of the synthetic strategies employed is the multi-component reaction approach, which allows for the efficient construction of complex molecules from simple starting materials.

One of the key synthetic routes involves the reaction of a sulfonamide-containing aniline with a cyclic ketone and an aldehyde in a one-pot synthesis. This approach, often a variation of the Povarov or Friedländer annulation, provides a versatile and efficient method for generating diverse libraries of tetrahydroquinoline sulfonamides for biological screening.

A representative early synthetic approach is the work of Ghorab et al. (2009), who synthesized a series of novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety to evaluate their anticancer activity.[7][8] Their work highlights the deliberate design of these hybrid molecules to target carbonic anhydrase isozymes, which are known to be overexpressed in many tumors.[7][8]

Synthetic Methodologies: Building the Tetrahydroquinoline Sulfonamide Core

The synthesis of tetrahydroquinoline sulfonamides can be broadly categorized into two main approaches: the pre-incorporation of the sulfonamide moiety onto one of the precursors followed by the construction of the tetrahydroquinoline ring, or the late-stage introduction of the sulfonamide group onto a pre-formed tetrahydroquinoline scaffold.

Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) have proven to be a powerful tool for the rapid generation of diverse tetrahydroquinoline sulfonamide libraries. A common strategy involves the condensation of an aniline bearing a sulfonamide group, an aldehyde, and a cyclic 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide [9]

This protocol is a representative example of a one-pot, three-component reaction to synthesize a library of tetrahydroquinoline sulfonamides.

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • 4-(3-Oxo-cyclohex-1-enylamino)benzenesulfonamide (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, and 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide in ethanol is prepared.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure tetrahydroquinoline sulfonamide derivative.

Causality of Experimental Choices: The use of a basic catalyst like piperidine facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition and cyclization steps. Ethanol is a common and effective solvent for this type of reaction, allowing for good solubility of the reactants at reflux temperatures.

Diagram: General Synthetic Scheme for Tetrahydroquinoline Sulfonamides via MCR

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde Ar-CHO Product Tetrahydroquinoline Sulfonamide Aldehyde->Product Malononitrile CH₂(CN)₂ Malononitrile->Product Sulfonamide_Aniline Sulfonamide-Aniline Derivative Sulfonamide_Aniline->Product Catalyst Piperidine (cat.) Catalyst->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Multi-component synthesis of tetrahydroquinoline sulfonamides.

Therapeutic Frontiers: Biological Activities and Drug Design

The tetrahydroquinoline sulfonamide scaffold has been explored for a range of biological activities, with the most significant progress made in the areas of oncology and autoimmune diseases.

Anticancer Activity: Targeting Carbonic Anhydrases and Beyond

The initial impetus for synthesizing tetrahydroquinoline sulfonamides was often driven by the known anticancer properties of sulfonamides, particularly their ability to inhibit carbonic anhydrase (CA) isozymes IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.[7][8] The tetrahydroquinoline portion of the molecule was often envisioned as a carrier moiety to enhance cellular uptake and potentially interact with other oncogenic targets.[10]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Early studies by Ghorab and Alqasoumi established key SAR trends for the anticancer activity of these compounds.[9]

Compound SeriesKey Structural FeaturesAnticancer Activity Trend
A Electron-donating groups on the pendant aryl ringGenerally showed good activity.
B Electron-withdrawing groups on the pendant aryl ringOften exhibited potent cytotoxicity.
C Hydroxylated aryl ringsDihydroxy and trihydroxy derivatives were more active than monohydroxy counterparts.[10]

Table 1: Summary of SAR for Anticancer Tetrahydroquinoline Sulfonamides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10]

This protocol outlines a standard method for assessing the anticancer activity of tetrahydroquinoline sulfonamides in cell culture.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Tetrahydroquinoline sulfonamide compounds (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the tetrahydroquinoline sulfonamide compounds for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The use of a reference drug (e.g., Doxorubicin) and untreated control wells in each plate serves as a self-validating system to ensure the reliability of the assay.

RORγt Inverse Agonism: A New Frontier in Autoimmune Disease Treatment

A significant breakthrough in the application of tetrahydroquinoline sulfonamides came with their discovery as potent inverse agonists of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases such as psoriasis and rheumatoid arthritis.[11][12]

The design of these molecules was often guided by molecular modeling and a "scaffold hopping" strategy from known RORγt inverse agonists. The tetrahydroquinoline core provided a rigid scaffold to position key interacting moieties within the ligand-binding domain of the receptor.

Diagram: RORγt Signaling Pathway and Point of Intervention

G cluster_pathway Th17 Cell Differentiation RORgt RORγt IL17 IL-17 Production RORgt->IL17 Promotes Inflammation Inflammation IL17->Inflammation Inhibitor Tetrahydroquinoline Sulfonamide (Inverse Agonist) Inhibitor->RORgt Inhibits

Caption: Inhibition of RORγt by tetrahydroquinoline sulfonamides.

Experimental Protocol: RORγt Reporter Gene Assay [12]

This assay is used to determine the ability of a compound to act as an inverse agonist of RORγt.

Materials:

  • Jurkat cells transfected with a Gal4-RORγt ligand-binding domain (LBD) expression vector and a luciferase reporter vector containing a Gal4 upstream activating sequence (UAS).

  • Cell culture medium and supplements.

  • Tetrahydroquinoline sulfonamide compounds (dissolved in DMSO).

  • Luciferase assay reagent.

  • 96-well plates.

Procedure:

  • Plate the transfected Jurkat cells in 96-well plates.

  • Add the tetrahydroquinoline sulfonamide compounds at various concentrations to the wells.

  • Incubate the plates for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity and determine the IC₅₀ value.

Causality of Experimental Choices: This cell-based assay provides a functional readout of RORγt activity. The use of a chimeric receptor (Gal4-RORγt LBD) ensures that the measured luciferase activity is directly dependent on the binding of the compound to the RORγt LBD.

Conclusion and Future Perspectives

The journey of tetrahydroquinoline sulfonamides from their conceptualization as hybrid molecules to their establishment as promising therapeutic leads in oncology and immunology is a testament to the power of rational drug design and the exploration of privileged scaffolds. The synthetic versatility of this class of compounds allows for extensive structure-activity relationship studies, which will continue to drive the development of more potent and selective agents.

Future research in this area is likely to focus on:

  • Elucidation of Novel Mechanisms of Action: While the inhibition of carbonic anhydrase and RORγt are well-established mechanisms, further studies may reveal additional biological targets for this versatile scaffold.

  • Optimization of Pharmacokinetic Properties: Continued medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: The diverse biological activities of tetrahydroquinoline derivatives suggest that their sulfonamide counterparts may hold promise in other disease areas, such as neurodegenerative and infectious diseases.

The continued investigation of tetrahydroquinoline sulfonamides is poised to yield novel and effective therapeutic agents for a range of human diseases, further solidifying the importance of this unique chemical scaffold in the landscape of modern drug discovery.

References

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A Technical Guide to Investigating the Therapeutic Potential of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This technical guide addresses the specific, yet under-investigated, compound 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. While direct biological data for this molecule is sparse, this document provides a comprehensive, scientifically-grounded roadmap for its systematic evaluation. By leveraging structure-activity relationships from analogous compounds, we delineate primary therapeutic hypotheses, identify high-probability molecular targets, and provide detailed experimental workflows for researchers and drug development professionals. The objective is to furnish a robust framework for unlocking the therapeutic potential of this promising chemical entity.

Introduction and Rationale

The convergence of a tetrahydroquinoline nucleus with a sulfonamide moiety creates a chemical architecture of significant therapeutic interest.[1] Tetrahydroquinolines are known scaffolds for a variety of biological activities, including anticancer and antimicrobial effects.[2][3] The sulfonamide group, a cornerstone of medicinal chemistry, is a key pharmacophore in numerous antibacterial, and anticancer agents, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases.[4][5]

The subject of this guide, this compound, combines these features. Although this specific molecule has not been extensively studied, the wealth of data on structurally related compounds allows for the formulation of strong, testable hypotheses regarding its potential therapeutic applications. Numerous studies on tetrahydroquinoline derivatives bearing a sulfonamide moiety have reported significant antitumor activity.[6] This guide will therefore focus on two primary, evidence-based avenues of investigation: Oncology and Infectious Diseases .

Hypothesized Therapeutic Area 1: Oncology

The antitumor potential of quinoline-sulfonamide hybrids is well-documented.[6][7] Many of these compounds exert their effects through the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Primary Potential Molecular Targets in Oncology

A. Carbonic Anhydrases (CAs): Many sulfonamide-based anticancer agents function as inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CA IX and XII.[4][7] These enzymes play a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor growth and metastasis. The primary sulfonamide group in this compound is a classic zinc-binding pharmacophore, making CAs a high-priority target class.

B. Protein Kinases: Receptor Tyrosine Kinases (RTKs) are frequently dysregulated in cancer. The broader class of quinoline derivatives has yielded numerous kinase inhibitors. While not a classic "kinase inhibitor" scaffold, the tetrahydroquinoline-sulfonamide framework could present novel binding modes. A broad-panel kinase screen is a logical first step to identify potential interactions.

C. Tubulin Polymerization: Some complex sulfonamide derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase.[8][9] This mechanism is characteristic of several successful chemotherapeutic agents.

Proposed Investigational Workflow for Oncology

The following workflow provides a systematic approach to evaluating the anticancer potential of the target compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Validation & MoA cluster_2 Phase 3: Preclinical Evaluation A Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines B Carbonic Anhydrase Inhibition Assay (CA IX, XII) A->B If cytotoxic C Broad-Panel Kinase Screen (>400 Kinases) A->C If cytotoxic D Determine IC50 Values for Confirmed Hits B->D C->D E Cell Cycle Analysis (Flow Cytometry) D->E G Western Blot Analysis (Key Pathway Proteins) D->G F Tubulin Polymerization Assay E->F If G2/M arrest H ADME/Tox Prediction (In Silico & In Vitro) G->H I In Vivo Xenograft Model H->I

Caption: Proposed workflow for oncology investigation.
Key Experimental Protocols (Oncology)

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Hypothesized Therapeutic Area 2: Infectious Diseases

The sulfonamides were among the first classes of effective antibacterial agents, and the quinoline core is central to the quinolone and fluoroquinolone antibiotics.[10][11] The hybrid structure of this compound suggests a strong possibility of antimicrobial activity.

Primary Potential Molecular Targets in Infectious Diseases

A. Dihydropteroate Synthase (DHPS): This is the classical target for sulfonamide antibiotics.[10][11] These drugs act as competitive inhibitors of para-aminobenzoic acid (PABA), blocking the synthesis of folic acid, which is essential for bacterial survival. This pathway is absent in humans, making it a selective target.[10]

B. DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of quinolone antibiotics.[10] They are essential for bacterial DNA replication, transcription, and repair. While the tetrahydroquinoline core is saturated, it may still retain an affinity for the active sites of these enzymes.

Proposed Investigational Workflow for Antimicrobial Activity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Evaluation A Broth Microdilution Assay (Determine MIC) B Panel of Pathogens (Gram+, Gram-, MRSA) A->B C DHPS Enzyme Inhibition Assay B->C If active D DNA Gyrase Supercoiling Assay B->D If active F Time-Kill Kinetics Assay B->F E Folate Rescue Assay C->E If DHPS inhibited G Bacterial DNA Degradation Assay D->G

Caption: Proposed workflow for antimicrobial investigation.
Key Experimental Protocols (Antimicrobial)

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

While no direct data exists for the title compound, the following table summarizes representative IC₅₀ values for structurally related tetrahydroquinoline-sulfonamide derivatives against various cancer cell lines, demonstrating the potential potency of this chemical class.[6]

Compound ReferenceCell LineIC₅₀ (µg/mL)
Compound 32 Ehrlich Ascites Carcinoma2.5
Compound 25 Ehrlich Ascites Carcinoma3.0
Compound 41 Ehrlich Ascites Carcinoma5.0
Doxorubicin (Reference)Ehrlich Ascites Carcinoma37.5

Data sourced from Alqasoumi et al. (2010).[6]

Conclusion and Future Directions

This compound is a compound of significant, albeit unexplored, therapeutic potential. Based on robust evidence from analogous structures, a systematic investigation into its anticancer and antimicrobial properties is strongly warranted. The workflows and protocols detailed in this guide provide a clear and efficient path for such an investigation.

Initial efforts should focus on broad in vitro screening to confirm cytotoxicity against cancer cell lines and antibacterial activity. Positive hits should then be followed by target deconvolution studies, focusing on high-probability targets such as carbonic anhydrases and DHPS. Subsequent mechanism-of-action studies will be critical to understanding the molecular basis of its activity and guiding future lead optimization efforts. The successful execution of this research plan could uncover a novel therapeutic agent for critical unmet medical needs.

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  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Publishing. Available at: [Link]

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  • Alarcón, E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. Available at: [Link]

  • Kelly, T. R., et al. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. Available at: [Link]

  • Espitia-Almeida, F., et al. (2016). Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. ResearchGate. Available at: [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core.

A Senior Application Scientist's Guide to Solubility and Stability Profiling

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. As this specific molecule is not extensively documented in public literature, this document synthesizes first-principle chemical knowledge with industry-standard protocols to establish a robust analytical strategy. The methodologies described herein are designed for researchers in pharmaceutical development, medicinal chemistry, and allied fields who require reliable physicochemical data for lead optimization, formulation development, and preclinical assessment.

Foundational Physicochemical Properties: A Predictive Analysis

Understanding the inherent properties of a molecule is paramount to designing meaningful experiments. The structure of this compound—featuring a basic tetrahydroquinoline nitrogen and an acidic sulfonamide proton—suggests a complex pH-dependent behavior.

  • pKa (Predicted) : The tetrahydroquinoline nitrogen is basic, while the sulfonamide N-H is weakly acidic. The interplay between these two functional groups will dictate the net charge of the molecule at a given pH, which is a critical determinant of aqueous solubility. The basic pKa is estimated to be in the range of 4.5-5.5, while the acidic pKa of the sulfonamide is typically in the range of 9-10.

  • logP (Predicted) : The octanol-water partition coefficient (logP) is a measure of lipophilicity. A predicted logP value in the range of 2.0-3.0 suggests that the neutral form of the compound is moderately lipophilic, which may limit its aqueous solubility.

These predicted values establish a working hypothesis: the compound's solubility will likely be lowest near its isoelectric point and will increase significantly at pH values below the basic pKa (forming a soluble cation) and above the acidic pKa (forming a soluble anion).

Aqueous Solubility Assessment: From Screening to Definitive Measurement

A tiered approach to solubility measurement is recommended, starting with a high-throughput kinetic assay for initial screening, followed by a lower-throughput, gold-standard thermodynamic assay for definitive characterization.

Kinetic Solubility Determination via Nephelometry

This method measures the precipitation of a compound from a DMSO stock solution upon dilution into an aqueous buffer. It is a rapid and resource-efficient way to identify potential solubility liabilities early in development.

Experimental Protocol:

  • Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Assay Plates : Dispense 198 µL of a series of aqueous buffers (e.g., pH 4.0, 5.0, 6.5, 7.4, and 9.0) into the wells of a 96-well microplate.

  • Compound Addition : Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation and Measurement : Shake the plate for 2 hours at room temperature, protected from light. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis : The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit under those conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO add_cpd Add 2 µL Stock to Wells (Final: 100 µM, 1% DMSO) stock->add_cpd buffers Prepare Aqueous Buffers (pH 4.0 - 9.0) plate Dispense 198 µL Buffer into 96-well Plate buffers->plate plate->add_cpd incubate Incubate 2h at RT (Protected from Light) add_cpd->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Solubility Limit (Precipitation Point) measure->analyze

Caption: Solution stability assessment workflow using HPLC.

A Representative Analytical Method: HPLC-UV

A robust, stability-indicating HPLC method is essential for accurate quantification in both solubility and stability studies.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV absorbance at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax).

  • Injection Volume : 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure trustworthy data.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in chemical and pharmaceutical research. For this compound, a molecule with both acidic and basic centers, a pH-dependent solubility profile is anticipated. Its stability is likely challenged by oxidation and hydrolysis at pH extremes. By employing the kinetic and thermodynamic solubility protocols alongside a rigorous, time-course stability study, researchers can generate the critical data needed to guide formulation strategies, interpret biological assay results, and advance promising compounds through the development pipeline.

References

This section would be populated with links to specific protocols or scientific literature that support the methodologies described. As this guide is a synthesis of standard practices for a novel compound, the references would point to foundational texts and widely accepted industry papers on physicochemical property testing.

Methodological & Application

experimental protocol for the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Abstract

This document provides a detailed, two-part , a heterocyclic scaffold of significant interest in medicinal chemistry. Tetrahydroquinoline derivatives bearing a sulfonamide moiety are explored for a range of therapeutic applications, including as antitumor agents.[1][2] The synthesis is achieved through a robust and sequential two-step process: (1) the catalytic hydrogenation of 2-methylquinoline to yield the 2-methyl-1,2,3,4-tetrahydroquinoline intermediate, followed by (2) the N-sulfonylation of the intermediate to afford the final product. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and verifiable results.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, beginning with the selective reduction of the heterocyclic ring of the starting material, followed by the functionalization of the secondary amine.

Overall Reaction Scheme:

  • Step 1: 2-Methylquinoline → 2-Methyl-1,2,3,4-tetrahydroquinoline

  • Step 2: 2-Methyl-1,2,3,4-tetrahydroquinoline → this compound

Part A: Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline

Principle and Mechanistic Insights

The initial step involves the selective catalytic hydrogenation of 2-methylquinoline (also known as quinaldine). This reaction reduces the pyridine portion of the quinoline bicyclic system while leaving the benzene ring intact. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are highly effective for this transformation.[3] The reaction proceeds via the adsorption of the quinoline and hydrogen gas onto the palladium surface, facilitating the stepwise addition of hydrogen atoms across the C=N and C=C bonds of the nitrogen-containing ring.[4] The use of a protic solvent like ethanol is common, and the reaction is typically conducted under a positive pressure of hydrogen gas to ensure efficient reduction.[5][6]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Methylquinoline (Quinaldine)≥98%Sigma-AldrichStarting material.[7]
Palladium on Carbon (Pd/C)10 wt. %Sigma-AldrichCatalyst. Handle with care, pyrophoric when dry.
Ethanol (EtOH)AnhydrousFisher ScientificReaction solvent.
Hydrogen (H₂) GasHigh PurityAirgasReducing agent.
Celite® 545N/ASigma-AldrichFiltration aid.
Dichloromethane (DCM)ACS GradeVWRFor extraction/filtration.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent.
Equipment
Parr Hydrogenation ApparatusParr Instrument Co.Or similar high-pressure reactor.
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Rotary evaporator
Detailed Experimental Protocol (Part A)
  • Reactor Setup: To a 250 mL thick-walled hydrogenation flask, add 2-methylquinoline (7.15 g, 50 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture until the 2-methylquinoline is fully dissolved.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.35 g, ~5 mol% loading). Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with air or solvent vapors.

  • Hydrogenation: Securely attach the flask to a Parr hydrogenation apparatus. Evacuate the flask and flush with hydrogen gas three times to remove all air. Pressurize the reactor to 50 psi (approx. 3.4 bar) with hydrogen gas.

  • Reaction: Begin vigorous stirring and heat the mixture to 50°C. Maintain the reaction at this temperature and pressure. The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 12-18 hours.

  • Reaction Monitoring: To check for completion, cool the reactor, carefully vent the hydrogen, and take a small aliquot of the reaction mixture. Filter it through a small plug of Celite® and spot it on a TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The starting material (2-methylquinoline) should be absent, and a new, lower Rf spot corresponding to the product should be visible.

  • Catalyst Removal: After cooling to room temperature and venting the apparatus, flush the system with nitrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Safety Note: The filter cake containing Pd/C should be kept wet with ethanol or water and disposed of properly, as it can ignite upon drying in air.

  • Solvent Removal: Wash the filter cake with a small amount of ethanol (2 x 20 mL). Combine the filtrates and concentrate the solution using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude oil is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. The product, 2-methyl-1,2,3,4-tetrahydroquinoline, is a colorless to pale yellow oil.[7] Yields are typically in the range of 90-98%.

Part B: Synthesis of this compound

Principle and Mechanistic Insights

This step is an N-sulfonylation reaction. The secondary amine of 2-methyl-1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the highly electrophilic sulfur atom of sulfamoyl chloride (NH₂SO₂Cl).[8] The reaction is conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the reactive sulfamoyl chloride. A tertiary amine base, like triethylamine (Et₃N), is added as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[9]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Methyl-1,2,3,4-tetrahydroquinolineFrom Part AN/AStarting material.
Sulfamoyl chloride≥97%Sigma-AldrichHighly reactive, moisture-sensitive.
Triethylamine (Et₃N)≥99.5%Sigma-AldrichDried over KOH. Acid scavenger.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Hydrochloric Acid (HCl)1 M aq. soln.VWRFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)aq. soln.VWRFor work-up.
BrineSaturated aq. soln.VWRFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Equipment
Three-neck round-bottom flask (250 mL)
Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Detailed Experimental Protocol (Part B)
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1,2,3,4-tetrahydroquinoline (6.62 g, 45 mmol) and triethylamine (6.27 mL, 45 mmol) in 100 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve sulfamoyl chloride (5.20 g, 45 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5°C. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the starting amine spot indicates completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white solid.[10]

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.0 (m, 4H, Ar-H), ~4.8 (br s, 2H, SO₂NH₂), ~4.2 (m, 1H, CH-CH₃), ~3.8 (m, 1H, N-CH₂), ~2.8 (m, 1H, N-CH₂), ~2.6 (t, 2H, Ar-CH₂), ~1.9 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃). Note: Peak positions and multiplicities are estimates based on similar structures.[11]
¹³C NMR (101 MHz, CDCl₃)δ ~140-120 (Ar-C), ~50 (CH-CH₃), ~45 (N-CH₂), ~28 (Ar-CH₂), ~25 (CH₂), ~20 (CH₃). Note: Chemical shifts are approximate.[11]
FT-IR (KBr, cm⁻¹)~3350, 3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1340, 1160 (S=O asymmetric and symmetric stretch).[12]
Mass Spec (ESI+)Expected m/z: 227.0900 [M+H]⁺ for C₁₀H₁₄N₂O₂S.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final, characterized product.

SynthesisWorkflow cluster_A Part A: Synthesis of Intermediate cluster_B Part B: N-Sulfonylation cluster_C Validation A_SM1 2-Methylquinoline A_Reaction Hydrogenation (50°C, 50 psi, 18h) A_SM1->A_Reaction A_SM2 H₂ Gas, Pd/C A_SM2->A_Reaction A_Solvent Ethanol A_Solvent->A_Reaction A_Workup Filtration (Celite®) Rotary Evaporation A_Reaction->A_Workup A_Product Intermediate: 2-Methyl-1,2,3,4-tetrahydroquinoline A_Workup->A_Product B_Reaction Sulfonylation (0°C to RT, 6h) A_Product->B_Reaction Use as starting material B_SM1 Sulfamoyl Chloride B_SM1->B_Reaction B_Base Triethylamine B_Base->B_Reaction B_Solvent DCM B_Solvent->B_Reaction B_Workup Aqueous Wash Drying (MgSO₄) B_Reaction->B_Workup B_Purify Recrystallization or Column Chromatography B_Workup->B_Purify B_Product Final Product: This compound B_Purify->B_Product Char_NMR NMR ('H, ¹³C) B_Product->Char_NMR Char_IR FT-IR B_Product->Char_IR Char_MS Mass Spec B_Product->Char_MS

Caption: Experimental workflow for the two-step synthesis and validation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be carried out in a well-ventilated fume hood using appropriate high-pressure equipment. Ensure the system is free of leaks.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry or spent. Handle in an inert atmosphere and never allow the dry powder to come into contact with organic solvents in the presence of air. Quench the catalyst filter cake with water after use.

  • Sulfamoyl Chloride: This reagent is corrosive and highly reactive with water and nucleophiles. Handle in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol is flammable. Handle all solvents in a well-ventilated area.

References

  • ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g).
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Royal Society of Chemistry. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. Retrieved from [Link].

  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Retrieved from [Link].

  • ResearchGate. (n.d.). Oxidative β‐C−H sulfonylation of cyclic amines mediated by NIS.
  • SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Medicinal Chemistry Research.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. PubMed Central. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Retrieved from [Link].

  • ResearchGate. (n.d.). Scheme 2. Synthesis of sulfonamides 2 and 1,2,3,4-tetrahydroisoquinolines 3.
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link].

  • National Center for Biotechnology Information. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • ResearchGate. (n.d.). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety.
  • National Center for Biotechnology Information. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. PubMed.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link].

  • Thieme Chemistry. (2022).
  • National Center for Biotechnology Information. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed.
  • CORE. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link].

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Georgia Institute of Technology SMARTech. (n.d.). The Catalytic Hydrogenation of Quinoline. Retrieved from [Link].

  • National Center for Biotechnology Information. (2018).
  • Thieme. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Retrieved from [Link].

  • Royal Society of Chemistry. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
  • National Center for Biotechnology Information. (2021).
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link].

  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Retrieved from [Link].

  • IBIMA Publishing. (2016). Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization. Journal of Innovations in Applied Pharmaceutical Science.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link].

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides. Retrieved from [Link].

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link].

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analytical methods for the characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Abstract

This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound. As a molecule combining the privileged tetrahydroquinoline scaffold with a sulfonamide functional group, it holds potential interest in medicinal chemistry and drug development.[1][2] Robust and unambiguous characterization is paramount for ensuring identity, purity, and stability in research and development settings. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained to provide a framework for method development and validation.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a saturated nitrogen-containing ring fused to a benzene ring, with a sulfonamide group attached to the nitrogen atom. The tetrahydroquinoline core is a common motif in a wide array of biologically active compounds, while the sulfonamide group is a well-established pharmacophore in numerous approved drugs.[1] The combination of these two moieties necessitates a multi-faceted analytical approach to confirm its chemical structure and assess its purity profile. This guide provides the foundational methods required for its definitive characterization.

Caption: Chemical structure and key properties of the analyte.

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of both chromatographic and spectroscopic techniques. Chromatography provides information on purity and the presence of related substances, while spectroscopy provides definitive structural confirmation. The following workflow illustrates a logical approach to characterization.

Analytical_Workflow cluster_chrom Chromatographic Analysis (Purity & Quantification) cluster_spec Spectroscopic Analysis (Structure Elucidation) start Analyte Sample (this compound) HPLC HPLC-DAD Purity Assessment start->HPLC LCMS LC-MS/MS Identity Confirmation & Impurity ID start->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure start->NMR FTIR FT-IR Spectroscopy Functional Group ID start->FTIR end_node Complete Characterization Profile (Identity, Purity, Structure) HPLC->end_node LCMS->end_node NMR->end_node FTIR->end_node

Caption: Integrated workflow for comprehensive analytical characterization.

Chromatographic Methods for Purity and Identity

Chromatographic methods are essential for separating the target analyte from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode-Array Detector (DAD) is the workhorse for determining the purity of the main component. A reversed-phase method is most suitable for this moderately polar molecule.

Rationale for Method Design:

  • Column: A C18 stationary phase is chosen for its hydrophobic properties, providing good retention for the tetrahydroquinoline ring system.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the effective elution of the main peak while also separating potentially more or less polar impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks.[3]

  • Detector: A DAD allows for the monitoring of absorbance across a range of wavelengths, which is useful for peak tracking and assessing peak purity. The aromatic ring of the quinoline provides strong UV absorbance, typically around 254-280 nm.[3][4]

Protocol: HPLC Purity Assessment

  • Standard/Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Table 1: Recommended HPLC-DAD Conditions

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Diode Array Detector (DAD) at 275 nm
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides an exceptionally high degree of specificity and sensitivity. It is the definitive technique for confirming the molecular weight of the analyte and for identifying trace-level impurities.

Rationale for Method Design:

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like this analyte, as they readily accept a proton to form a stable [M+H]⁺ ion.[5][6]

  • MS/MS (Tandem Mass Spectrometry): By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This fragmentation pattern serves as a molecular fingerprint, providing unambiguous structural confirmation. Monitoring specific parent-to-fragment transitions (Multiple Reaction Monitoring, MRM) offers unparalleled selectivity and sensitivity.[6][7]

LCMS_Principle LC HPLC Separation Ion ESI Source (Ionization) [M] -> [M+H]⁺ LC->Ion Q1 Quadrupole 1 (Q1) Parent Ion Selection (e.g., m/z 227.1) Ion->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) [M+H]⁺ -> Fragments Q1->Q2 Q3 Quadrupole 3 (Q3) Fragment Ion Selection Q2->Q3 Det Detector Q3->Det

Caption: Simplified workflow of the LC-MS/MS (Triple Quadrupole) process.

Protocol: LC-MS/MS Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the initial mobile phase.

  • Infusion (Optional but Recommended): Directly infuse the dilute solution into the mass spectrometer to optimize source parameters and identify the parent ion and key fragment ions.

  • LC-MS Run: Use chromatographic conditions similar to the HPLC method (Table 1), as formic acid is MS-compatible.

  • Data Acquisition: Perform a full scan to identify the [M+H]⁺ ion. Then, perform a product ion scan (or set up MRM transitions) to confirm the fragmentation pattern.

Table 2: Typical Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
[M+H]⁺ (Parent Ion) m/z 227.1
Predicted Fragment Ion 1 m/z 146.1 (Loss of SO₂NH₂)
Predicted Fragment Ion 2 m/z 132.1 (Loss of SO₂NH₂ and CH₂)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity, spectroscopy provides the definitive evidence for the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are required for a complete assignment.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (400 MHz or higher is recommended).

  • Data Analysis: Integrate the ¹H signals and assign all proton and carbon resonances based on their chemical shift, multiplicity, and coupling constants. The assignments should be consistent with the proposed structure.[8][9]

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Assignment¹H Shift (ppm)¹³C Shift (ppm)Rationale
Aromatic-H 6.8 - 7.5115 - 145Typical range for substituted benzene rings.
N-H (Sulfonamide) 7.5 - 9.0N/ABroad singlet, position is solvent-dependent.
C2-H (CH) 4.0 - 4.550 - 60Methine proton adjacent to nitrogen and methyl group.
C4-H₂ 2.7 - 3.025 - 35Methylene protons adjacent to the aromatic ring.
C3-H₂ 1.9 - 2.220 - 30Methylene protons adjacent to C2 and C4.
C2-CH₃ 1.2 - 1.515 - 25Methyl group attached to the chiral center C2.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl).

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the major functional groups in the molecule.[10][11]

Table 4: Key FT-IR Characteristic Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H Stretch3350 - 3250
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
S=O (Sulfonamide) Asymmetric Stretch1370 - 1330
S=O (Sulfonamide) Symmetric Stretch1180 - 1160
C=C (Aromatic) Stretch1600 - 1450

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The combination of HPLC for purity assessment, LC-MS/MS for identity confirmation, and NMR/FT-IR for definitive structural elucidation provides a complete and robust analytical data package. The protocols and guidelines presented in this note serve as a validated starting point for researchers in pharmaceutical development and chemical synthesis, ensuring the quality and integrity of their scientific work.

References

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

  • North, D. H. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography, 619(2), 259-273. Retrieved from [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

  • CONICET. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447–2481. Retrieved from [Link]

  • Al-Alawneh, M. A., Al-Wedian, F. N., & Al-Momani, I. F. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14. Retrieved from [Link]

  • Bouasla, R., et al. (2008). 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Retrieved from [Link]

  • Rinaldi Tosi, M. E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, e202300905. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 40, 116179. Retrieved from [Link]

  • Soliman, M., et al. (2020). Method validation and risk assessment for sulfonamides and tetracyclines in bees' honey from Egypt, Libya and Saudi Arabia. Environmental Geochemistry and Health, 42(10), 3237-3250. Retrieved from [Link]

Sources

The Emerging Role of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Therapeutic Promise

The confluence of the tetrahydroquinoline and sulfonamide moieties in a single molecular entity has given rise to a class of compounds with significant potential in medicinal chemistry. Among these, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide and its derivatives are gaining prominence as versatile scaffolds for the development of novel therapeutics. The tetrahydroquinoline core, a prevalent motif in numerous natural products and synthetic pharmaceuticals, provides a rigid, three-dimensional structure amenable to diverse functionalization.[1] The sulfonamide group, a cornerstone of medicinal chemistry, is well-known for its ability to engage in key hydrogen bonding interactions with biological targets and for its favorable physicochemical properties.[2][3] This unique combination has led to the exploration of these compounds across a spectrum of therapeutic areas, including autoimmune diseases, cancer, and infectious diseases.

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry research. We will delve into its synthesis, key biological applications with a focus on its role as a Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonist, and detailed protocols for its evaluation.

Key Application: RORγt Inverse Agonism in Autoimmune Disorders

A particularly exciting application of N-sulfonamide-tetrahydroquinolines is in the modulation of the nuclear receptor RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells.[4] Th17 cells are pivotal in the pathogenesis of various autoimmune diseases, including psoriasis, through their production of pro-inflammatory cytokines like IL-17.[5][6] By acting as inverse agonists, these compounds can suppress the transcriptional activity of RORγt, thereby reducing the production of IL-17 and mitigating the inflammatory cascade.[4]

Signaling Pathway: RORγt in Th17 Cell Differentiation

RORgt_Pathway cluster_cytokines Cytokine Signaling TGFb TGF-β Naive_T_Cell Naive T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation Th17_Differentiation Th17 Cell Differentiation RORgt_Protein->Th17_Differentiation Induction IL17 IL-17 Production Th17_Differentiation->IL17 Inflammation Inflammation (e.g., Psoriasis) IL17->Inflammation Compound 2-Methyl-1,2,3,4-tetrahydroquinoline -1-sulfonamide Compound->RORgt_Protein Inverse Agonism (Inhibition) Broth_Microdilution Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Inoculate_Plates Inoculate Microtiter Plates with Bacterial Suspension Prepare_Compound->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 18-24h) Inoculate_Plates->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Sources

Application Notes & Protocols: Investigating 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Tetrahydroquinoline Sulfonamide Scaffold

The 1,2,3,4-tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows it to present substituents in defined spatial orientations, facilitating precise interactions with a wide array of biological targets. When combined with the sulfonamide moiety—a cornerstone of medicinal chemistry renowned for its ability to mimic a peptide bond, act as a hydrogen bond donor/acceptor, and coordinate with metallic cofactors—the resulting tetrahydroquinoline sulfonamide scaffold becomes a highly versatile platform for drug design.

This guide focuses on a representative molecule, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide , as a template for exploring this chemical class. While this specific molecule may not be extensively documented, the principles and protocols outlined here provide a robust framework for its investigation and the development of analogs. We will proceed by hypothesizing a relevant biological target based on the known activities of similar structures and detail a comprehensive workflow from initial screening to mechanistic validation.

Based on the frequent activity of related structures against protein kinases, this document will use Mitogen-Activated Protein Kinase (MAPK) p38α as a representative target to illustrate a complete drug discovery cascade. The p38α pathway is a critical regulator of inflammatory responses, making it a high-value target for conditions like rheumatoid arthritis and COPD.

Part 1: Target Validation & Primary Screening Strategy

The initial phase of discovery involves confirming that the compound of interest engages the target protein and then developing a high-throughput method to screen for initial activity.

Rationale for Target Selection: Why p38α Kinase?

The p38α kinase is an ideal starting point for this scaffold. Its ATP-binding pocket contains key residues that can form hydrogen bonds with the sulfonamide group, while the adjacent hydrophobic regions can be effectively explored by the tetrahydroquinoline ring system. The 2-methyl group can serve as an initial vector for establishing structure-activity relationships (SAR).

Experimental Workflow for Primary Hit Identification

A robust primary screen is essential for identifying initial "hits" from a compound library. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an industry-standard method, offering high sensitivity and a low rate of false positives.

G cluster_0 Screening Workflow Compound Compound Library (incl. Test Compound) Assay TR-FRET Kinase Assay (p38α Target) Compound->Assay Dispense Reader Plate Reader (Detect TR-FRET Signal) Assay->Reader Incubate & Read Data Raw Data Analysis (% Inhibition) Reader->Data Signal Output Hit Hit Identification (Threshold >50% Inhibition) Data->Hit Apply Cutoff

Caption: High-level workflow for a TR-FRET-based primary screen.

Protocol: TR-FRET p38α Kinase Binding Assay

This protocol describes a competitive binding assay to measure the displacement of a fluorescent tracer from the p38α ATP binding site by the test compound.

Materials:

  • Recombinant human p38α kinase (e.g., Invitrogen™, Cat# PV3305)

  • LanthaScreen™ Eu-anti-GST Antibody (e.g., Invitrogen™, Cat# PV3552)

  • Kinase Tracer 236 (e.g., Invitrogen™, Cat# PV5592)

  • 384-well, low-volume, black assay plates (e.g., Corning®, Cat# 3676)

  • TR-FRET-capable plate reader (e.g., Tecan Spark® or similar)

Procedure:

  • Reagent Preparation:

    • Prepare 4X Kinase/Antibody Solution: Dilute the Eu-anti-GST antibody and p38α kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4X Tracer Solution: Dilute the Kinase Tracer 236 in kinase buffer.

    • Prepare 2X Test Compound Solution: Perform a serial dilution of this compound in kinase buffer, starting from 100 µM.

  • Assay Protocol:

    • Add 5 µL of the 2X Test Compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells. Mix gently by shaking the plate for 30 seconds.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Centrifuge the plate at 1000 rpm for 1 minute to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable reader using an excitation wavelength of 340 nm and measuring emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor).

    • Calculate the Emission Ratio (665 nm / 620 nm).

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_min is the control with no tracer and Signal_max is the control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Secondary Assays & Mechanistic Studies

Once a hit is confirmed, secondary assays are crucial to validate its mechanism of action and determine its functional effect on the kinase.

Orthogonal Assay: Validating the Hit

To ensure the observed activity is not an artifact of the assay technology, an orthogonal assay using a different detection method is essential. A luminescence-based kinase activity assay, which measures ATP consumption, is an excellent choice.

Protocol: ADP-Glo™ Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human p38α kinase and its substrate (e.g., ATF2 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in each well containing: kinase buffer, p38α kinase, ATF2 substrate, ATP, and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Read the luminescence on a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate IC₅₀ values as described for the TR-FRET assay.

Assay Type Parameter Measured Purpose Hypothetical IC₅₀ (µM)
TR-FRET Binding Compound displacement of tracerMeasures direct binding to the target1.2
ADP-Glo™ Activity ATP to ADP conversionMeasures functional inhibition of kinase2.5
Cellular Target Engagement: Confirming In-Cell Activity

Demonstrating that the compound can enter cells and engage its target in a physiological context is a critical step. Western blotting to probe the phosphorylation status of a downstream substrate of p38α, such as MAPKAPK2 (MK2), is a standard method.

G cluster_1 p38α Signaling Pathway Stimulus Cellular Stress (e.g., Anisomycin) p38 p38α Kinase Stimulus->p38 Activates MK2 MK2 (Substrate) p38->MK2 Phosphorylates pMK2 Phospho-MK2 (Active) MK2->pMK2 Response Inflammatory Response pMK2->Response Inhibitor Test Compound (2-Methyl-THQ-Sulfonamide) Inhibitor->p38 Inhibits

Application Note & Protocols: A Tiered In Vitro Strategy for Characterizing the Biological Activity of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Hybrid Pharmacophore

The compound 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide represents a hybrid chemical scaffold of significant interest to drug discovery professionals. It merges two moieties with rich pharmacological histories: the quinoline core and the sulfonamide group.

  • The Quinoline Scaffold: Quinoline and its derivatives, including the reduced tetrahydroquinoline form, are a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic system allows for the design of novel drugs targeting diverse cellular pathways.[1][2]

  • The Sulfonamide Group: The sulfonamide functional group is the basis for several classes of drugs.[3] Historically revolutionary as the first synthetic antibacterial agents, their mechanism often involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5] Beyond this, sulfonamides exhibit a wide range of biological activities, acting as anticancer agents, diuretics, and inhibitors of enzymes like carbonic anhydrase.[4][6]

For a novel compound like this compound, the specific biological target is unknown. This document outlines a logical, tiered in vitro screening cascade designed to first broadly identify its primary biological effect (e.g., anticancer or antimicrobial) and subsequently to elucidate its potential mechanism of action through more targeted biochemical assays. This hierarchical approach maximizes resource efficiency and provides a clear path from initial hit identification to mechanistic understanding.

Part 1: Primary Screening – Broad-Spectrum Bioactivity Assessment

The initial phase of characterization involves assessing the compound's activity in robust, high-throughput cell-based assays. This step is critical for determining the primary pharmacological vector—whether the compound affects mammalian cell proliferation or exhibits antimicrobial properties.

Protocol 1.1: Mammalian Cell Cytotoxicity & Anti-proliferative Screening

A fundamental first step is to evaluate the compound's effect on mammalian cell viability.[1] This assay identifies potential anticancer activity and provides a general toxicity profile. The MTT assay is a widely adopted colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells (e.g., MCF-7, HeLa, BHK-21) in 96-well plates B 2. Incubate (24 hours, 37°C, 5% CO2) to allow cell adherence A->B C 3. Treat Cells with serial dilutions of This compound B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F 6. Incubate (2-4 hours) Metabolically active cells convert MTT to purple formazan E->F G 7. Solubilize Formazan Add DMSO or other solvent F->G H 8. Read Absorbance (e.g., at 570 nm) using a plate reader G->H I 9. Data Analysis Calculate % viability and IC50 values H->I

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., BHK-21) into 96-well plates at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Example IC₅₀ Values

Compound IDCell LineCell TypeIC₅₀ (µM) after 48h
2MTHQ-SA MCF-7Breast Adenocarcinoma7.5
2MTHQ-SA HeLaCervical Adenocarcinoma12.2
2MTHQ-SA K-562Myelogenous Leukemia9.8
2MTHQ-SA BHK-21Normal Kidney Fibroblast> 100

Scientist's Note: A significant difference in IC₅₀ values between cancer and normal cell lines suggests selective cytotoxicity, a desirable trait for a potential anticancer agent.[7]

Protocol 1.2: Antibacterial Susceptibility Testing

Given the sulfonamide moiety, assessing antibacterial activity is essential. The standard method is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[8][9]

Workflow for MIC Determination

MIC_Workflow A 1. Prepare Serial Dilutions of the compound in a 96-well plate with broth C 3. Inoculate Wells Add bacterial suspension to each well A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., S. aureus, E. coli) at ~5 x 10^5 CFU/mL B->C E 5. Incubate Plate (18-24 hours at 37°C) C->E D 4. Include Controls Positive (no drug) Negative (no bacteria) D->C F 6. Determine MIC Visually inspect for turbidity. MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[9]

  • Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Data Presentation: Example MIC Values

Compound IDBacterial StrainGram TypeMIC (µg/mL)
2MTHQ-SA Staphylococcus aureusPositive16
2MTHQ-SA Escherichia coliNegative128
Sulfamethoxazole Staphylococcus aureusPositive8
Sulfamethoxazole Escherichia coliNegative32

Scientist's Note: Potent activity against Gram-positive bacteria with weaker activity against Gram-negative bacteria is common for some inhibitors and can provide clues about uptake mechanisms or target variations.

Part 2: Secondary Screening – Elucidating the Mechanism of Action

If the primary screening reveals significant activity, the next logical step is to investigate the underlying mechanism. The following protocols are contingent on the outcome of Part 1.

Scenario A: If Anticancer Activity is Observed

If the compound shows selective cytotoxicity, further cell-based assays can determine if the mechanism involves cell cycle arrest or apoptosis induction.[10]

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

This assay quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M), revealing if the compound causes arrest at a specific checkpoint.[10]

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., MCF-7) and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Wash the fixed cells to remove ethanol, then resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.[10]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, allows for discrimination between cell cycle phases.

Scenario B: If Antibacterial Activity is Observed

If the compound shows potent antibacterial activity, a biochemical assay targeting the classic sulfonamide pathway is warranted.

Protocol 2.2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit DHPS, the key enzyme in the bacterial folate synthesis pathway.[11] Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).[3][11]

Bacterial Folic Acid Synthesis Pathway

Folic_Acid_Pathway cluster_0 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolate (THF) DHF->THF via DHFR Products Nucleotides, Amino Acids THF->Products Inhibitor 2-Methyl-1,2,3,4- tetrahydroquinoline- 1-sulfonamide Inhibitor->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide action on the bacterial folate pathway.[11]

Detailed Protocol: Spectrophotometric DHPS Assay

  • Reagents: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

  • Assay Protocol: a. In a 96-well UV-transparent plate, add the reaction buffer. b. Add serial dilutions of the test compound (and a known inhibitor like sulfamethoxazole as a positive control). c. Add a fixed concentration of the DHPS enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrates (PABA and DHPP). e. Monitor the reaction kinetics by measuring the decrease in absorbance at a specific wavelength corresponding to PABA consumption or the increase corresponding to dihydropteroate formation.

  • Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Example DHPS Inhibition Data

CompoundTargetAssay TypeIC₅₀ (µM)
2MTHQ-SA S. aureus DHPSBiochemical25
Sulfamethoxazole S. aureus DHPSBiochemical10

Scientist's Note: Comparing the biochemical IC₅₀ with the whole-cell MIC can provide insights into the compound's cell permeability and efflux susceptibility. A potent enzyme inhibitor with a high MIC may indicate poor cellular uptake.

Conclusion and Future Directions

This application note provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By beginning with broad cell-based assays for cytotoxicity and antimicrobial activity, researchers can efficiently identify the compound's primary biological effect. Subsequent mechanistic assays, such as cell cycle analysis or specific enzyme inhibition studies, can then be employed to precisely define its mode of action. This logical progression from "what it does" to "how it does it" is fundamental to modern drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives.
  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • ResearchGate. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MSD Manual Professional Edition. (2023). Sulfonamides.
  • PubMed Central. (2021). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • Wikipedia. (2023). Sulfonamide (medicine).
  • BenchChem. (2025). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.
  • BenchChem. (2025). Comparative analysis of the mechanism of action of different sulfonamide drugs.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • ScienceDirect. (2019). Comprehensive review on current developments of quinoline-based anticancer agents.
  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • PubMed. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • JIVIS. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • NIH. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
  • ACS Publications. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics.
  • Google Patents. (2014). N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents.

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Application Notes & Protocols: 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide as a Chemical Probe for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chemical Probes in Modern Biology and Drug Discovery

In the intricate landscape of cellular biology, understanding the function of individual proteins is paramount to unraveling disease mechanisms and developing novel therapeutics. Chemical probes, which are small molecules designed to selectively interact with a specific protein target, have emerged as indispensable tools for dissecting complex biological processes.[1] Unlike genetic methods such as CRISPR or RNAi that modulate protein levels, chemical probes offer the ability to rapidly and reversibly modulate protein function in a dose- and time-dependent manner.[1] This allows for a nuanced exploration of a protein's role within a dynamic biological system.

This guide introduces a hypothetical novel chemical probe, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (MTS) , to illustrate the critical workflows and methodologies required to characterize and utilize such a tool for biological discovery. The core structure combines a tetrahydroquinoline scaffold, a motif found in various bioactive compounds, with a sulfonamide functional group, a well-known pharmacophore present in a wide array of clinically used drugs.[2][3][4] While the specific biological targets of MTS are yet to be discovered, this document will serve as a comprehensive guide for its characterization, target identification, and application in cellular studies.

PART 1: Initial Characterization and Validation of MTS

Before a small molecule can be confidently used as a chemical probe, its identity, purity, and fundamental properties must be rigorously established. This initial phase ensures that any observed biological effects are directly attributable to the compound and not to impurities or degradation products.

Synthesis and Purity Assessment

The synthesis of MTS would likely involve the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a sulfonyl chloride derivative. A plausible synthetic route could be adapted from established methods for the synthesis of related sulfonamides.[5][6]

Table 1: Physicochemical Properties of this compound (MTS)

PropertyValueMethod of Determination
Molecular Formula C₁₀H₁₄N₂O₂SMass Spectrometry
Molecular Weight 226.3 g/mol Mass Spectrometry
Purity >95%HPLC/UPLC
Identity Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, HRMS
Solubility To be determinedExperimental assessment in various solvents (e.g., DMSO, PBS)

Protocol 1: Purity and Identity Confirmation of MTS

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small sample of MTS in an appropriate solvent (e.g., acetonitrile or methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Run a gradient of water and acetonitrile (both containing 0.1% formic acid) over 20-30 minutes.

    • Monitor the elution profile using a UV detector at 254 nm and 280 nm.

    • The purity is determined by the percentage of the area under the main peak relative to the total area of all peaks. A purity of >95% is generally required for a chemical probe.

  • Mass Spectrometry (MS):

    • Introduce the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The experimentally determined mass should be within 5 ppm of the calculated exact mass of MTS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of MTS in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, coupling constants, and integration values should be consistent with the proposed chemical structure of this compound.

PART 2: Target Engagement and Identification

A critical step in validating a chemical probe is to demonstrate that it physically interacts with its intended protein target(s) within a cellular context.[7] For a novel compound like MTS where the target is unknown, a combination of target engagement and unbiased target identification methods is necessary.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in intact cells or cell lysates.[8][9][10] It is based on the principle that the binding of a ligand, such as a chemical probe, can stabilize its target protein, leading to an increase in the protein's melting temperature.[9][11]

Protocol 2: CETSA for a Known or Hypothesized Target

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of MTS for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing folded, stabilized proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant and determine the concentration of the target protein using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and MTS-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of MTS indicates target engagement.

Unbiased Target Identification using Chemoproteomics

For a novel probe like MTS, identifying its molecular targets is a key objective. Chemoproteomics encompasses several powerful techniques for this purpose.[12][13][14]

This method involves immobilizing the chemical probe on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.

cluster_0 Affinity-Based Protein Profiling Workflow MTS MTS Probe Linker Add Linker & Handle MTS->Linker Immobilized Immobilized Probe on Beads Linker->Immobilized Lysate Incubate with Cell Lysate Immobilized->Lysate Wash Wash Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS ID Identify Target Proteins MS->ID

Caption: Workflow for Affinity-Based Protein Profiling.

Protocol 3: Affinity-Based Pull-Down with Immobilized MTS

Note: This protocol assumes the successful synthesis of an MTS analog with a suitable linker and reactive handle for immobilization.

  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Incubation with Immobilized Probe:

    • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the MTS-conjugated beads for 1-2 hours at 4°C with gentle rotation.

    • Include a control incubation with unconjugated beads to identify non-specific binders.

    • For competitive elution, pre-incubate the lysate with an excess of free MTS before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise the protein bands of interest, perform in-gel digestion with trypsin, and analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database. Proteins that are specifically enriched on the MTS beads compared to the control beads are considered potential targets.

This unbiased and label-free method combines the principles of CETSA with quantitative mass spectrometry to identify protein targets on a proteome-wide scale.[15][16]

cluster_1 Thermal Proteome Profiling Workflow Cells Cells + Vehicle or MTS Heat Heat to Different Temperatures Cells->Heat Lyse Lyse & Isolate Soluble Proteins Heat->Lyse Digest Tryptic Digestion Lyse->Digest Label Isobaric Labeling (e.g., TMT) Digest->Label Combine Combine Labeled Peptides Label->Combine MS LC-MS/MS Analysis Combine->MS Analyze Identify Thermally Stabilized Proteins MS->Analyze

Caption: Workflow for Thermal Proteome Profiling (CETSA-MS).

Protocol 4: Thermal Proteome Profiling (TPP)

  • Sample Preparation:

    • Prepare two populations of cells: one treated with vehicle (DMSO) and one with MTS at a saturating concentration.

    • Divide each population into several aliquots and heat them to a range of different temperatures, as described in the CETSA protocol.

  • Protein Extraction and Digestion:

    • Isolate the soluble protein fraction from each sample by ultracentrifugation.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling and Mass Spectrometry:

    • Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT or iTRAQ).

    • Combine the labeled peptide samples into a single mixture.

    • Analyze the combined sample by quantitative LC-MS/MS.

  • Data Analysis:

    • For each identified protein, determine the relative abundance of its peptides at each temperature point.

    • Generate melting curves for thousands of proteins in both the vehicle- and MTS-treated samples.

    • Proteins that show a significant shift in their melting curves upon MTS treatment are identified as potential targets.

PART 3: Application of MTS in Cellular Assays

Once target engagement is confirmed and potential targets are identified, MTS can be used to probe the biological function of these targets in cellular assays.

Determining the Optimal Probe Concentration

Using a chemical probe at an appropriate concentration is crucial to ensure on-target effects and minimize off-target activity.[1][7] A dose-response experiment in a relevant cellular assay is essential.

Protocol 5: Cellular Dose-Response Assay

  • Assay Selection:

    • Choose a cellular assay that is relevant to the hypothesized function of the identified target(s). This could be a cell viability assay, a reporter gene assay, or a measurement of a specific post-translational modification.

  • Cell Treatment:

    • Plate cells at an appropriate density in a multi-well plate (e.g., 96-well).

    • Treat the cells with a serial dilution of MTS (e.g., from 100 µM down to 1 nM) for a suitable duration.

    • Include vehicle-only controls.

  • Assay Readout:

    • Perform the chosen cellular assay and measure the output (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis:

    • Plot the assay signal as a function of the MTS concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

    • The optimal concentration for subsequent experiments should be at or near the EC₅₀, where the desired biological effect is observed without causing overt toxicity.

Table 2: Interpreting Dose-Response Data

ParameterDescriptionImplication for Probe Use
EC₅₀ Concentration of probe that gives a half-maximal response.A potent probe will have a low EC₅₀. Use concentrations around the EC₅₀ for cellular experiments.
Maximal Effect The maximum response achievable with the probe.Indicates the efficacy of the probe in the chosen assay.
Hill Slope The steepness of the curve.A slope of ~1 suggests a 1:1 interaction with the target.

Conclusion and Best Practices

The successful application of a chemical probe like This compound (MTS) hinges on a systematic and rigorous approach to its characterization and validation. Researchers must always be mindful of the potential for off-target effects and employ best practices to ensure the reliability of their findings.[17]

Key Recommendations:

  • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of the probe to demonstrate that the observed phenotype is not due to non-specific effects.[1]

  • Orthogonal Validation: Corroborate findings obtained with the chemical probe using an orthogonal method, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the identified target protein.

  • Concentration Matters: Always use the lowest concentration of the probe that produces the desired on-target effect to minimize the risk of off-target activities.[7]

By following the principles and protocols outlined in this guide, researchers can confidently employ novel chemical probes to illuminate new corners of biology and pave the way for future therapeutic innovations.

References

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Sources

formulation of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Formulation of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate drug delivery system. This is particularly challenging for compounds exhibiting poor aqueous solubility, a common characteristic of new drug candidates. This application note provides a comprehensive, experience-driven guide for the formulation of this compound, a representative molecule with anticipated poor solubility, for in vivo preclinical studies. Lacking specific public data on this compound, we present a systematic framework for characterization, vehicle selection, protocol development, and quality control. The methodologies described herein are designed to be broadly applicable to other poorly soluble compounds, ensuring researchers can achieve the consistent and adequate systemic exposure necessary for reliable pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Introduction: The Challenge of Poor Solubility

This compound, based on its chemical structure—a lipophilic tetrahydroquinoline core combined with a sulfonamide group—is predicted to be a poorly water-soluble compound. Therefore, a strategic formulation approach is essential. This guide eschews a one-size-fits-all template, instead providing a logical workflow that guides the scientist from initial physicochemical characterization to the preparation of a robust, well-characterized dosing vehicle.

Foundational Work: Physicochemical Characterization

Before any formulation can be designed, a thorough understanding of the compound's fundamental properties is required. This initial characterization is the most critical step, as it dictates all subsequent decisions.

Solubility Assessment

The primary goal is to determine the compound's solubility in a variety of pharmaceutically acceptable vehicles. This empirical approach is the cornerstone of formulation development.[3]

Protocol 1: Equilibrium Solubility Determination

  • Vehicle Selection: Prepare a panel of common preclinical vehicles. A recommended starting set is provided in Table 2.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature, ~25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

Key Physicochemical Parameters (Hypothetical)

For the purpose of this guide, we will assume the following hypothetical properties for our target compound, as might be determined from initial characterization.

PropertyHypothetical ValueRationale & Implication
Molecular Weight ~240-250 g/mol Standard for small molecules.
Predicted LogP 2.5 - 3.5Indicates significant lipophilicity and likely poor aqueous solubility.[6]
Aqueous Solubility (pH 7.4) < 1 µg/mLConfirms the compound is "practically insoluble" and requires enabling formulation.
Solubility in PEG 400 ~25 mg/mLSuggests co-solvent solutions are a viable option.
Solubility in Corn Oil ~5 mg/mLSuggests lipid-based formulations could be considered.[7]
Solid Form CrystallineAssumed default; requires energy to dissolve. Amorphous forms are more soluble but can be unstable.[8]

Strategic Formulation Selection

The data from the physicochemical characterization directly informs the selection of the most appropriate formulation strategy. The goal is to create a homogenous system that is stable for the duration of preparation and dosing and maximizes in vivo exposure.[9]

The following decision-making workflow, visualized in the diagram below, provides a logical path to selecting a formulation strategy.

G cluster_0 Formulation Strategy Workflow cluster_1 Simple Solutions cluster_2 Complex Formulations Start Start: Physicochemical Characterization Data SolubilityCheck Is solubility in desired vehicle > 1.2x final dose concentration? Start->SolubilityCheck Solution Aqueous Solution (e.g., Saline, PBS) SolubilityCheck->Solution Yes (Aqueous Vehicle) CoSolvent Co-solvent System (e.g., PEG400/Water) SolubilityCheck->CoSolvent No Lipid Lipid-Based System (e.g., SEDDS, Oil Solution) CoSolvent->Lipid If solubility in co-solvents is poor Suspension Suspension (Micronized or Nanosized) Lipid->Suspension If solubility in lipids is poor

Figure 1: Decision workflow for selecting an appropriate preclinical formulation strategy based on initial solubility data.

Based on our hypothetical data, a simple aqueous solution is not feasible. The two most promising paths are a co-solvent system or a micronized suspension . For preclinical toxicology studies requiring high dose volumes and concentrations, a suspension is often the most robust and widely used approach.

Detailed Formulation Protocols

Here we provide step-by-step protocols for preparing two common and effective formulation types for poorly soluble compounds.

Protocol A: Co-Solvent Solution

This approach is suitable for lower doses where the required concentration can be achieved in a tolerable volume of a co-solvent mixture.

Vehicle Composition Example: 30% PEG 400, 5% Solutol HS 15, 65% Saline (v/v/v).

Procedure:

  • Vehicle Preparation: In a sterile container, accurately measure and combine the PEG 400 and Solutol HS 15. Mix thoroughly until a homogenous solution is formed.

  • Drug Solubilization: Weigh the required amount of this compound and add it to the co-solvent mixture. Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be obtained.

  • Final Dilution: Slowly add the saline to the drug solution while continuously mixing to avoid precipitation.

  • Final QC: Visually inspect for any precipitation or cloudiness. Perform a concentration verification analysis (Protocol C).

Protocol B: Micronized Aqueous Suspension

This is the preferred method for high-dose studies or when solubility in acceptable co-solvent systems is insufficient. The goal is to create a fine, uniform dispersion of drug particles.

Vehicle Composition Example: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water.

G cluster_0 Aqueous Suspension Preparation Workflow A 1. Prepare Vehicle (HPMC + Tween 80 in Water) C 3. Create Slurry (Add small amount of vehicle to API) A->C B 2. Weigh API B->C D 4. Homogenize (Incorporate slurry into bulk vehicle) C->D E 5. Particle Size Reduction (e.g., Probe Sonication) D->E F 6. Final QC (Concentration & Stability Analysis) E->F

Figure 2: Step-by-step workflow for the preparation of a micronized aqueous suspension.

Procedure:

  • Vehicle Preparation: Add the HPMC to the sterile water and stir until fully hydrated (this may take several hours or require gentle heating). Once dissolved and cooled to room temperature, add the Tween 80 and mix until uniform.

  • API Weighing: Accurately weigh the required amount of this compound into a mortar or a suitable homogenization vessel.

  • Wetting the API: Add a small volume of the prepared vehicle to the API powder. Use a pestle or spatula to triturate the mixture, forming a smooth, uniform paste. This step is critical to ensure all particles are wetted by the vehicle, preventing clumping.

  • Homogenization: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to form a rough suspension.

  • Particle Size Reduction: Use a high-energy method like probe sonication or a mechanical homogenizer to reduce the particle size of the suspended drug. This increases the surface area for dissolution and improves suspension stability. Process until the suspension appears uniform and milky, with no visible aggregates.

  • Final QC: Transfer the final suspension to a sterile container. It is crucial to maintain continuous stirring during storage and prior to dosing to ensure dose uniformity. Perform concentration and stability analyses (Protocol C & D).

Essential Quality Control: Validation and Stability

Preparing the formulation is only half the battle. Ensuring its concentration is accurate and that it remains stable throughout the experiment is paramount for data integrity.[10][11]

Protocol C: Formulation Concentration Verification

Rationale: To confirm that the final drug concentration matches the target concentration and to verify the homogeneity of the formulation (especially for suspensions).

  • Sampling: For suspensions, stir the bulk formulation continuously. Collect samples from the top, middle, and bottom of the container (n=3). For solutions, a single sample is usually sufficient.

  • Sample Preparation: Accurately dilute the samples with a suitable organic solvent (e.g., acetonitrile or methanol) to dissolve the drug completely and bring it into the linear range of the analytical method.

  • Analysis: Quantify the drug concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.

  • Acceptance Criteria: The mean concentration should be within ±10% of the nominal (target) concentration, with a relative standard deviation (RSD) of ≤5% for suspensions to ensure homogeneity.[10]

Protocol D: Short-Term Stability Assessment

Rationale: To ensure the test article does not degrade or precipitate under the conditions of use (e.g., on the benchtop during dosing).[12]

  • Study Design: Aliquot the final formulation into separate vials. Store them under relevant conditions as outlined in Table 3.

  • Analysis: At each time point, visually inspect the samples for any changes (e.g., precipitation, color change). Then, perform concentration analysis as described in Protocol C.

  • Acceptance Criteria: The concentration at each time point should remain within ±10% of the initial (T=0) concentration.

Storage ConditionTime PointsAnalysis
Benchtop (Room Temp) 0, 2, 4, 8, 24 hoursVisual Inspection, Concentration
Refrigerated (2-8 °C) 0, 24, 48 hoursVisual Inspection, Concentration

In Vivo Administration Considerations

The choice of formulation directly impacts its administration.

  • Sterility: For intravenous administration, the formulation must be sterile and filtered through a 0.22 µm filter. Note that suspensions cannot be filter-sterilized and are not suitable for IV injection.[13]

  • Viscosity: For oral gavage, the viscosity of the vehicle (e.g., HPMC-based suspensions) should be low enough to allow for easy and accurate withdrawal into a syringe and smooth administration.[14]

  • Homogeneity: For suspensions, it is critical to stir the bulk formulation continuously and vortex each individual dose syringe immediately before administration to ensure the animal receives the correct dose.

Conclusion

The development of a suitable formulation for a poorly soluble compound like this compound is a systematic, data-driven process. It begins with a robust physicochemical characterization, which informs the selection of an appropriate delivery vehicle. An aqueous suspension, prepared with suitable wetting and suspending agents, represents a versatile and reliable option for preclinical in vivo studies, capable of delivering a wide range of doses. Rigorous quality control, including concentration verification and stability assessment, is not optional but an integral part of the process that ensures the integrity and reproducibility of the resulting pharmacology and toxicology data. By following the logical workflow and detailed protocols outlined in this guide, researchers can confidently develop formulations that enable the successful in vivo evaluation of their novel drug candidates.

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  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • CONICET. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available at: [Link]

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Application Notes & Protocols: A Phased Approach for Evaluating the Anticancer Activity of Novel Quinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Quinoline Sulfonamides

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a sulfonamide moiety (-SO₂NH₂), these compounds exhibit a wide range of biological activities, including potent anticancer effects.[1][2] The anticancer mechanisms of quinoline sulfonamides are diverse, often involving the inhibition of critical cellular processes such as carbonic anhydrase activity, disruption of cell cycle regulation, and induction of apoptosis.[1][3][4]

This document provides a comprehensive, phased guide to the preclinical in vitro evaluation of novel quinoline sulfonamide derivatives. The protocols herein are designed to systematically assess a compound's cytotoxic potential and elucidate its mechanism of action, providing the robust data necessary for go/no-go decisions in a drug discovery pipeline. Our approach emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a self-validating and rigorous evaluation.

Phase 1: High-Throughput Cytotoxicity Screening

The initial step is to determine the broad cytotoxic and cytostatic effects of the novel compounds against a panel of human cancer cell lines. This primary screen identifies the potency and selectivity of the compounds. The National Cancer Institute's NCI-60 screen, which uses 60 different human tumor cell lines, is the gold standard for this type of large-scale analysis.[5][6][7] For laboratories without access to such a large-scale screen, a smaller, representative panel is recommended. The Sulforhodamine B (SRB) assay is a preferred method due to its reliability, sensitivity, and basis in measuring cellular protein content.[8][9]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Workflow for Primary Cytotoxicity Screening." font-size="12" } /dot

Data Presentation: IC₅₀ Values

Summarize the results in a table to easily compare the potency of the novel compound against different cell lines and a standard chemotherapeutic agent.

Cancer Cell LineTissue of OriginNovel Quinoline Sulfonamide (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 Breast Adenocarcinoma[Insert Value]0.8 ± 0.1
NCI-H460 Lung Carcinoma[Insert Value]1.2 ± 0.2
SF-268 Glioma[Insert Value]0.9 ± 0.15
PC-3 Prostate Carcinoma[Insert Value]2.5 ± 0.4
HL-60 Promyelocytic Leukemia[Insert Value]0.5 ± 0.08
Note: Data are for illustrative purposes. IC₅₀ is the concentration of a drug that inhibits cell growth by 50%.[10]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay relies on the ability of SRB, a bright-pink aminoxanthene dye, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a sensitive measure of total cellular biomass.[8][11]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines

  • Appropriate culture medium (e.g., RPMI-1640) with 5% fetal bovine serum (FBS)[12]

  • Novel quinoline sulfonamide, stock solution in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)[13][14]

  • Microplate reader (absorbance at 510-515 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at densities ranging from 5,000 to 20,000 cells/well, depending on the cell line's growth rate.[12][15] Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the novel compound. Replace the medium in the plates with fresh medium containing the desired concentrations of the compound. Include wells for "untreated control" (vehicle only) and "time zero" (Tz) determination.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well to fix the adherent cells.[14] Incubate at 4°C for 1 hour.

  • Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid to remove unbound dye.[12][14] Allow plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13][14]

  • Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader.[12]

  • Calculation: The percentage of cell growth inhibition is calculated using the absorbances from the time zero (Tz), control growth (C), and test (Ti) wells.[16]

Phase 2: Mechanistic Elucidation Assays

Compounds that demonstrate significant cytotoxicity (i.e., "hits") in Phase 1 should be advanced to secondary assays to determine their mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis is a primary mechanism for many anticancer drugs.[10] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells, where membrane integrity is lost.[17]

dot graph G { graph [fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [style=invis];

} caption { label="Cell states as defined by Annexin V/PI staining." font-size="12" } /dot

Protocol 2: Annexin V-FITC/PI Staining

Materials:

  • Flow cytometer

  • Cells treated with the novel compound at its IC₅₀ concentration.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment & Harvesting: Treat cells with the quinoline sulfonamide (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.[18]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[18]

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[20] This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity distribution of the cell population using flow cytometry.[21]

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Flow cytometer

  • Cells treated with the novel compound

  • Cold 70% Ethanol

  • PBS

  • PI staining solution containing RNase A[22]

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells after treatment with the test compound.

  • Fixation: Wash the cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol drop-wise to fix the cells.[22][23] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to prevent the staining of double-stranded RNA.[21][22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

Phase 3: Evaluation of Anti-Metastatic Potential

A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. The Transwell (or Boyden chamber) assay is a widely used in vitro method to assess these properties.[24][25]

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Diagram of the Transwell Invasion Assay." font-size="12" } /dot

Protocol 4: Transwell Migration and Invasion Assay

Principle: This assay measures the ability of cells to move through a porous membrane (migration) or to degrade an extracellular matrix (ECM) barrier and then move through the membrane (invasion).[25][26]

Materials:

  • 24-well Transwell inserts (typically 8 µm pore size)

  • Matrigel or other ECM component (for invasion assay only)

  • Serum-free medium and medium with 10% FBS (as a chemoattractant)

  • Cotton swabs

  • Fixation solution (e.g., cold methanol)[27]

  • Staining solution (e.g., 0.5% Crystal Violet)[27]

Procedure:

  • Preparation (Invasion Assay Only): Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.[25]

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[27]

  • Incubation: Incubate the plate for a period appropriate for the cell line (e.g., 24-48 hours) to allow for migration/invasion.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[25]

  • Fixation & Staining: Fix the cells that have migrated to the underside of the membrane with cold methanol for 20 minutes.[27] Stain the fixed cells with Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained cells on the underside of the membrane using a microscope. Typically, cells in several random fields of view are counted and averaged.[25]

Conclusion

This phased approach provides a systematic framework for the initial in vitro characterization of novel quinoline sulfonamides. By progressing from broad cytotoxicity screening to specific mechanistic and functional assays, researchers can build a comprehensive profile of a compound's anticancer activity. Positive results from this workflow provide a strong rationale for advancing promising candidates to more complex in vivo studies.

References

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Geethakumari, P. R., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. [Link]

  • Bekhit, A. A., et al. (2015). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed. [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • SnapCyte. Transwell Migration and Invasion Assay - the complete breakdown. [Link]

  • Bio-protocol. 2.2. NCI Anticancer Screening In Vitro. [Link]

  • Węglińska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

  • Molecules Editorial Office. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • Wikipedia. NCI-60. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

Sources

Employing 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated heterocyclic system allows for the precise spatial orientation of substituents, making it an excellent starting point for the design of novel therapeutics. The addition of a sulfonamide group at the N-1 position introduces a key hydrogen bond donor and acceptor with a defined geometry, further enhancing its potential for specific interactions with biological targets.

This guide focuses on a representative lead compound, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide , and outlines a comprehensive strategy for its use in structure-activity relationship (SAR) studies. We will detail the synthetic rationale, protocols for analog generation, and methodologies for biological evaluation, providing a framework for researchers to explore the chemical space around this scaffold and identify novel bioactive agents.

1. Rationale for SAR Studies on the Tetrahydroquinoline-1-sulfonamide Scaffold

The core hypothesis is that the this compound scaffold can be systematically modified at several key positions to probe the steric, electronic, and hydrophobic requirements of a target binding pocket. The primary objectives of an SAR study on this scaffold are:

  • To identify the key pharmacophoric elements required for biological activity.

  • To optimize potency and selectivity for a specific biological target.

  • To improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The key positions for modification on the lead compound are highlighted below:

Caption: Key modification points for SAR studies.

Table 1: Proposed Modifications for SAR Exploration

PositionModification StrategyRationale
R1 Introduce small electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -CF3) groups at positions 6 and 7.To probe electronic requirements and potential for additional hydrogen bonding or halogen bonding interactions.
R2 Vary the alkyl substituent (e.g., H, Ethyl, Isopropyl, Cyclopropyl).To explore the steric tolerance of the binding pocket adjacent to the chiral center at C2.
R3 Synthesize a library of primary, secondary (e.g., N-methyl, N-benzyl), and tertiary sulfonamides.To modulate hydrogen bonding capacity and lipophilicity, which can impact both potency and cell permeability.

2. Synthetic Protocols

The synthesis of the analog library can be achieved through a modular approach, starting with the synthesis of the core tetrahydroquinoline ring, followed by sulfonylation.

2.1. Protocol 1: Synthesis of the 2-Methyl-1,2,3,4-tetrahydroquinoline Core

This protocol is based on the classic Doebner-von Miller reaction, which allows for the synthesis of quinolines, followed by a reduction step.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • Tin(II) chloride (SnCl2)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a stirred solution of aniline (1.0 eq) in 10% aqueous HCl, add crotonaldehyde (1.2 eq) dropwise at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 24 hours. The formation of the quinoline intermediate will be observed.

  • Reduction: Add SnCl2 (3.0 eq) to the reaction mixture and heat to 80 °C for 6 hours. This will reduce the quinoline to the desired 2-methyl-1,2,3,4-tetrahydroquinoline.

  • Workup: Cool the reaction to room temperature and basify with 2M NaOH until pH > 10.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-methyl-1,2,3,4-tetrahydroquinoline.

2.2. Protocol 2: N-Sulfonylation

Materials:

  • 2-Methyl-1,2,3,4-tetrahydroquinoline

  • Sulfamoyl chloride (or substituted sulfamoyl chlorides for R3 analogs)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Reaction Setup: Dissolve the 2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM and add pyridine (2.0 eq). Cool the mixture to 0 °C.

  • Sulfonylation: Add a solution of sulfamoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final sulfonamide analog.

3. Biological Evaluation Strategy

The choice of biological assays is dependent on the therapeutic area of interest. Given the prevalence of the tetrahydroquinoline and sulfonamide motifs in inhibitors of enzymes and receptors, a tiered screening approach is recommended.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular & Mechanistic Studies cluster_3 Tier 4: In Vivo & ADME Primary_Assay High-Throughput Primary Assay (e.g., Kinase Inhibition @ 10 µM) Dose_Response IC50 Determination for 'Hits' Primary_Assay->Dose_Response 'Hits' (e.g., >50% inhibition) Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Cell_Based_Assay Cellular Potency Assay (Target engagement/phenotypic) Selectivity_Panel->Cell_Based_Assay Potent & Selective Hits MoA_Studies Mechanism of Action Studies Cell_Based_Assay->MoA_Studies ADME ADME/PK Profiling Cell_Based_Assay->ADME Leads In_Vivo In Vivo Efficacy Model ADME->In_Vivo

Caption: Tiered screening workflow for SAR progression.

3.1. Protocol 3: Example Primary Assay - In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a protein kinase, a common target class for this type of scaffold.

Materials:

  • Kinase of interest (e.g., EGFR, SRC)

  • Peptide substrate with a phosphorylation site

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well microplate

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add 5 µL of each concentration to the wells of a 384-well plate. Include controls (DMSO for 0% inhibition, and a known inhibitor for 100% inhibition).

  • Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture (at 2x final concentration) to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. For active compounds, fit the data to a dose-response curve to determine the IC50 value.

4. Data Interpretation and SAR Analysis

The ultimate goal is to build a coherent SAR model. The data from the biological assays should be tabulated alongside the structural features of the analogs.

Table 2: Example SAR Data Table

Compound IDR1 (Position)R2R3IC50 (µM) vs. Target X
Lead-001HMethyl-NH215.2
Analog-0026-ClMethyl-NH25.8
Analog-0037-OCH3Methyl-NH225.1
Analog-004HEthyl-NH230.5
Analog-0056-ClMethyl-NHCH38.3

Analysis:

  • From Analog-002, a chloro group at the 6-position appears beneficial for activity, possibly through a favorable interaction in a hydrophobic pocket.

  • Analog-003 suggests that a bulky, electron-donating group at the 7-position is detrimental.

  • Analog-004 indicates that increasing the steric bulk at the C2 position from methyl to ethyl reduces potency, suggesting a constrained pocket.

  • Analog-005 shows that N-methylation of the sulfonamide is tolerated but does not improve activity over the 6-Cl analog, suggesting the primary sulfonamide's hydrogen bonding capabilities might be important.

This iterative process of design, synthesis, and testing is the core of the SAR study, guiding the project toward compounds with optimized properties.

References

  • Doebner-von Miller Reaction: For background on the classical synthesis of quinolines.

    • Source: Organic Syntheses

    • URL: [Link]

  • Sulfonamides in Medicinal Chemistry: A review on the importance and synthesis of sulfonamides.

    • Source: Molecules (Journal)

    • URL: [Link]

  • Kinase Assay Kits and Protocols: For detailed information on commercially available kinase assay technologies.

    • Source: Promega Corporation

Troubleshooting & Optimization

challenges in the multi-step synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the multi-step synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect the common challenges encountered in this synthetic sequence, offering field-proven troubleshooting advice and detailed FAQs to ensure a successful and efficient synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

I. Synthetic Workflow Overview

The synthesis of this compound is typically approached as a two-step process starting from the commercially available 2-methylquinoline (quinaldine). The core challenges lie in achieving selective reduction of the pyridine ring without affecting the benzene ring and then performing a clean N-sulfonylation of the resulting secondary amine.

Synthetic_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: N-Sulfonylation 2-Methylquinoline 2-Methylquinoline 2-Methyl-1,2,3,4-tetrahydroquinoline 2-Methyl-1,2,3,4-tetrahydroquinoline 2-Methylquinoline->2-Methyl-1,2,3,4-tetrahydroquinoline  Reduction  (e.g., Cat. Hydrogenation) Tetrahydroquinoline_Intermediate 2-Methyl-1,2,3,4- tetrahydroquinoline Final_Product 2-Methyl-1,2,3,4-tetrahydroquinoline -1-sulfonamide Tetrahydroquinoline_Intermediate->Final_Product  Sulfonylating Agent  (e.g., R-SO2Cl), Base Sulfonylation_Troubleshooting Start Low Sulfonamide Yield Check_Reagent Is Sulfonyl Chloride fresh? Start->Check_Reagent Possible Cause Check_Base Is the Base appropriate? Start->Check_Base Possible Cause Check_Conditions Are conditions optimal? Start->Check_Conditions Possible Cause Solution_Reagent Use fresh/purified R-SO2Cl. Run under inert atmosphere. Check_Reagent->Solution_Reagent Solution Solution_Base Use a stronger base (e.g., DBU) or pyridine as both base and solvent. Check_Base->Solution_Base Solution Solution_Conditions Increase temperature. Use polar aprotic solvent (DMF/DMSO). Check_Conditions->Solution_Conditions Solution

improving the yield and purity of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, ultimately improving both yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The synthesis is typically a two-stage process: first, the reduction of 2-methylquinoline (quinaldine) to 2-methyl-1,2,3,4-tetrahydroquinoline, followed by the sulfonylation of the resulting secondary amine. Each step presents unique challenges that we will address in detail.

Overall Synthetic Workflow

The general synthetic pathway is illustrated below. This guide will focus on troubleshooting and optimizing the second, more nuanced step: the sulfonylation reaction.

Synthetic_Workflow cluster_0 Part 1: Reduction cluster_1 Part 2: Sulfonylation Quinaldine Quinaldine Reduction Reduction Quinaldine->Reduction e.g., Na/EtOH or H2/Catalyst 2-Methyl-THQ 2-Methyl-1,2,3,4-tetrahydroquinoline Reduction->2-Methyl-THQ Sulfonylation Sulfonylation 2-Methyl-THQ->Sulfonylation Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonylation Base, Solvent Final_Product This compound Sulfonylation->Final_Product

Caption: General two-step synthesis of the target sulfonamide.

Troubleshooting Guide: The Sulfonylation Reaction

This section addresses the most common issues encountered during the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a sulfonyl chloride.

Q1: Why is my yield of this compound consistently low?

Low yield is a frequent issue stemming from several potential root causes. Systematically investigating these possibilities is key to resolving the problem.

Plausible Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the secondary amine in the tetrahydroquinoline ring can be moderate. If the reaction does not go to completion, you will isolate a significant amount of starting material.

    • Diagnostic Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the spot/peak for 2-methyl-1,2,3,4-tetrahydroquinoline persists even after extended reaction times, the conditions are likely suboptimal.

    • Solution:

      • Increase Reaction Time/Temperature: For less reactive substrates, heating may be necessary.[1] However, monitor for decomposition. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[2]

      • Use a More Forcing Solvent: For sterically hindered or electron-poor amines, switching from a standard solvent like dichloromethane (DCM) to a more forcing, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can accelerate the reaction.[3]

  • Side Reactions: The primary competing reaction is the formation of a salt between the amine starting material and the HCl generated during the reaction. This effectively removes the amine from the reaction mixture.

    • Diagnostic Step: The formation of a white precipitate (the hydrochloride salt of your starting amine) upon addition of the sulfonyl chloride, before the base is added or if the base is too weak, is a strong indicator.

    • Solution:

      • Choice of Base is Critical: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to scavenge the generated HCl.[1][4] Ensure at least one equivalent of the base is used; an excess (e.g., 1.1-1.5 equivalents) is often beneficial.[5] For particularly stubborn reactions, a stronger base like 4-Dimethylaminopyridine (DMAP) can be used catalytically alongside TEA.

      • Order of Addition: Add the base to the solution of the amine before the dropwise addition of the sulfonyl chloride. This ensures a scavenger is present immediately to neutralize the HCl as it forms.

  • Decomposition of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.

    • Diagnostic Step: If you observe fuming when the bottle is opened or if the reagent is old, it may have degraded. An IR spectrum can confirm hydrolysis (presence of a broad O-H stretch).

    • Solution: Use a fresh bottle of the sulfonyl chloride or purify the existing stock.[3] Always handle sulfonyl chlorides in a dry environment (e.g., under nitrogen or argon atmosphere) and use anhydrous solvents.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Monitor Reaction by TLC/LC-MS. Is starting material consumed? Start->Check_Completion Check_Base Is the base appropriate and in excess? Is order of addition correct? Check_Completion->Check_Base Yes Incomplete_Sol Solution: - Increase temperature/time - Use DMF or microwave - Check amine quality Check_Completion->Incomplete_Sol No Check_Reagent Is the sulfonyl chloride fresh? Are conditions anhydrous? Check_Base->Check_Reagent Yes Base_Sol Solution: - Use >1 eq. TEA or Pyridine - Add base before sulfonyl chloride Check_Base->Base_Sol No Reagent_Sol Solution: - Use fresh sulfonyl chloride - Use anhydrous solvents/inert atm. Check_Reagent->Reagent_Sol No

Caption: Decision workflow for troubleshooting low sulfonamide yield.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity issues usually arise from unreacted starting materials or byproducts formed during the reaction or workup.

Common Impurities & Purification Strategies:

  • Unreacted 2-Methyl-1,2,3,4-tetrahydroquinoline: Being a basic compound, this is relatively straightforward to remove.

    • Purification Protocol: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[6] The basic amine will be protonated and move into the aqueous layer, while the neutral sulfonamide product remains in the organic phase. Follow this with a water wash and then a brine wash to remove residual acid and water.

  • Unreacted Sulfonyl Chloride/Sulfonic Acid: The sulfonyl chloride is reactive and will likely be quenched during workup. If it hydrolyzes, you will be left with the corresponding sulfonic acid.

    • Purification Protocol: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] The acidic sulfonic acid will be deprotonated to its sodium salt and extracted into the aqueous layer.

  • Excess Base (e.g., Triethylamine, Pyridine): These are typically volatile and can often be removed under reduced pressure. However, residual amounts can persist.

    • Purification Protocol: The same dilute acid wash used to remove the starting amine will also remove basic impurities like triethylamine and pyridine.

Optimized Workup Protocol:

StepReagentPurpose
1Dilute with Organic SolventEnsure the product is fully dissolved (e.g., DCM, Ethyl Acetate).
2Wash with 1M HClRemove unreacted amine and organic base.
3Wash with sat. NaHCO₃Remove hydrolyzed sulfonyl chloride (sulfonic acid).
4Wash with WaterRemove residual salts.
5Wash with BrineBegin the drying process.
6Dry with Na₂SO₄ or MgSO₄Remove residual water from the organic layer.
7Filter and ConcentrateIsolate the crude product.
8Recrystallization/ChromatographyFinal purification if necessary.[2]

Expert Tip: If impurities persist after extractive workup, column chromatography on silica gel is a highly effective method for obtaining a pure product. A solvent system like ethyl acetate/hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for the sulfonylation of a secondary amine like 2-methyl-1,2,3,4-tetrahydroquinoline?

A: The most common and effective method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base.[4] For this specific substrate, a tertiary amine base like triethylamine (TEA) or pyridine is the standard choice.[4]

  • Mechanism of Action: The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is produced during the reaction. This is crucial because if left un-neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[1]

BasepKa of Conjugate AcidKey Characteristics
Pyridine 5.2Acts as both base and sometimes as a nucleophilic catalyst. Can be harder to remove under vacuum.
Triethylamine (TEA) 10.7Stronger, non-nucleophilic base. More volatile and easier to remove. The most common choice.
DMAP (catalyst) 9.7Highly nucleophilic catalyst often used in small amounts with TEA for difficult acylations/sulfonylations.

For this synthesis, Triethylamine is the recommended starting point due to its sufficient basicity and ease of removal.

Q: Can I use an inorganic base like NaOH or K₂CO₃?

A: While inorganic bases are used in some sulfonylation protocols (e.g., the Schotten-Baumann reaction), they are less ideal for this specific synthesis in an organic solvent. Using a biphasic system (e.g., DCM/water with NaOH) can lead to hydrolysis of the sulfonyl chloride at the interface. A solid base like potassium carbonate (K₂CO₃) can be used, but its limited solubility in common organic solvents can lead to slower reaction rates compared to a homogeneous solution with TEA.[8]

Q: How do I choose the right solvent for the reaction?

A: The ideal solvent should be anhydrous, inert to the reactants, and capable of dissolving the amine starting material.

  • Standard Choice: Dichloromethane (DCM) is an excellent first choice. It is aprotic, dissolves the reactants well, and has a low boiling point, making product isolation straightforward.

  • Alternative: Tetrahydrofuran (THF) or Acetonitrile (ACN) can also be effective.

  • Forcing Conditions: As mentioned in the troubleshooting section, if the reaction is sluggish, switching to a high-boiling polar aprotic solvent like DMF can significantly increase the reaction rate.[3]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of a generic this compound.

Materials:

  • 2-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • An appropriate Sulfonyl Chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Quenching & Workup:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by either recrystallization or flash column chromatography on silica gel to obtain the final product of high purity.

References

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). ResearchGate. Available at: [Link]

  • Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Available at: [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central (PMC). Available at: [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • Synthesis of Sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? Reddit. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. ResearchGate. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PubMed Central (PMC). Available at: [Link]

  • 2-Methyltetrahydroquinoline. Wikipedia. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. PubMed Central (PMC). Available at: [Link]

  • Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. ResearchGate. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. PubMed. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Semantic Scholar. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our focus is on providing practical, field-tested solutions to common purification challenges, ensuring you can achieve high purity for your target compound and its key intermediates.

Workflow Overview: Synthesis and Purification

The synthesis of this compound typically proceeds via a two-step process. First is the synthesis of the core heterocyclic structure, 2-Methyl-1,2,3,4-tetrahydroquinoline. This is followed by the sulfonylation of the secondary amine to yield the final product. Each stage presents unique purification challenges that must be addressed to ensure the final compound's purity and integrity.

Synthesis_Purification_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification Stages A Starting Materials (e.g., Aniline, Crotonaldehyde) B Cyclization Reaction A->B C Crude 2-Methyl-1,2,3,4- tetrahydroquinoline B->C D Purification of Intermediate (Distillation/Chromatography) C->D E Sulfonylating Agent (e.g., Sulfonyl chloride) F Sulfonylation Reaction E->F G Crude Final Product F->G H Purification of Final Product (Crystallization/Chromatography) G->H D->F I I H->I Pure 2-Methyl-1,2,3,4- tetrahydroquinoline-1-sulfonamide

Caption: General workflow for the synthesis and purification of the target sulfonamide.

Part 1: Purification of Intermediate: 2-Methyl-1,2,3,4-tetrahydroquinoline

The primary intermediate, 2-methyl-1,2,3,4-tetrahydroquinoline, is typically a liquid at room temperature. Its purity is crucial as contaminants can interfere with the subsequent sulfonylation step.

Frequently Asked Questions (FAQs)

Question 1: My crude 2-methyl-1,2,3,4-tetrahydroquinoline is a dark oil. How can I remove the color?

This is a common issue arising from side reactions or degradation. The color often indicates the presence of oxidized species or polymeric byproducts.

  • Initial Wash: Begin by dissolving the crude oil in a suitable solvent like diethyl ether or ethyl acetate and washing it with a mild aqueous reducing agent, such as a 5% sodium bisulfite solution, to remove some oxidized impurities. Follow this with a brine wash to remove excess water.

  • Activated Carbon Treatment: If the color persists, you can treat the organic solution with a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the carbon. Be aware that this can lead to some loss of product due to adsorption.

  • Distillation: The most effective method for removing both color and non-volatile impurities is vacuum distillation. 2-Methyl-1,2,3,4-tetrahydroquinoline has a relatively high boiling point, so a good vacuum source is essential to prevent thermal degradation.

Question 2: What are the ideal parameters for vacuum distillation of 2-methyl-1,2,3,4-tetrahydroquinoline?

The boiling point is pressure-dependent. For successful distillation:

  • Pressure: Aim for a vacuum level between 0.5 and 5 mmHg.

  • Temperature: The boiling point at these pressures will be significantly lower than the atmospheric boiling point, protecting the compound from decomposition. Expect a boiling range of approximately 90-110 °C at 1-2 mmHg.

  • Apparatus: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. It is also advisable to use a Vigreux column to improve separation from less volatile impurities.

Question 3: I am seeing multiple spots on my TLC plate after distillation. What should I do?

If distillation does not yield a single spot on the TLC plate, it indicates the presence of impurities with similar boiling points. In this case, column chromatography is the recommended next step.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase: A non-polar to moderately polar solvent system is typically effective. Start with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate). The less polar impurities will elute first, followed by your desired product.

  • Visualization: The compound can be visualized under UV light (254 nm) or by staining with a potassium permanganate solution.

Protocol: Flash Column Chromatography of 2-Methyl-1,2,3,4-tetrahydroquinoline
  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be about 50 times the weight of the crude product.

  • Equilibrate: Run the initial mobile phase (e.g., 5% ethyl acetate in hexanes) through the column until the silica is fully wetted and the baseline is stable.

  • Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elute: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate) to elute the product.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 2: Purification of Final Product: this compound

The final product is typically a solid at room temperature. The primary purification techniques are crystallization and, if necessary, column chromatography.

Frequently Asked Questions (FAQs)

Question 1: My crude sulfonamide product is an oil and won't solidify. How can I induce crystallization?

Oiling out is a common problem, often due to residual solvent, impurities, or the product being amorphous.

  • Solvent Removal: Ensure all reaction solvents (like pyridine or dichloromethane) are thoroughly removed under high vacuum.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.

  • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Warm the mixture slightly until it becomes clear again, and then allow it to cool slowly.

Question 2: What is the best solvent system for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent SystemSuitability
Ethanol/Water Often a good choice for sulfonamides. Dissolve in hot ethanol and add water dropwise until turbidity persists.
Ethyl Acetate/Hexanes A common choice for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes.
Isopropanol Can be effective as a single-solvent system.
Toluene Useful for less polar sulfonamides.

Troubleshooting Crystallization

Crystallization_Troubleshooting Start Crude Product is an Oil or Impure Solid Step1 Thoroughly Remove Reaction Solvents? Start->Step1 Step2 Select Appropriate Crystallization Solvent System Step1->Step2 Yes Action1 Use High Vacuum / Co-evaporate with Toluene Step1->Action1 No Step3 Dissolve in Minimum Hot Solvent Step2->Step3 Step4 Cool Slowly to Room Temperature, then Ice Bath Step3->Step4 Step5 Crystals Formed? Step4->Step5 Success Isolate Crystals by Filtration, Wash, and Dry Step5->Success Yes Failure Troubleshoot Further Step5->Failure No Action2 Try Scratching or Seeding Failure->Action2 Action3 Consider Column Chromatography Failure->Action3 Action1->Step1 Action2->Step4

Caption: Decision tree for troubleshooting the crystallization of the final product.

Question 3: My crystallized product still shows impurities by NMR/LC-MS. What's the next step?

If crystallization fails to remove certain impurities, particularly those with similar polarity and structure, flash column chromatography is necessary.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A solvent system of ethyl acetate in hexanes is a good starting point. The increased polarity of the sulfonamide compared to the starting amine means a higher percentage of ethyl acetate will be required (e.g., starting with 20-30% ethyl acetate in hexanes).

  • Analysis: Monitor fractions by TLC, visualizing with UV light. The sulfonamide group is a strong UV chromophore.

Protocol: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents to find a suitable system (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (ethanol) portion-wise while heating the mixture on a hot plate with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat. If using a co-solvent, add the anti-solvent (water) dropwise until the solution remains faintly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

identifying and minimizing byproducts in tetrahydroquinoline sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydroquinoline sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for identifying and minimizing byproducts in this important class of reactions. Our goal is to equip you with the knowledge to optimize your synthetic protocols, ensure the purity of your compounds, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the synthesis of tetrahydroquinoline sulfonamides.

Q1: What are the most critical parameters to control in a tetrahydroquinoline sulfonamide synthesis to ensure high yield and purity?

A1: The three most critical parameters are:

  • Purity of Starting Materials: Ensure your tetrahydroquinoline is free from oxidation byproducts (like quinoline) and that the sulfonyl chloride is fresh or has been properly stored to prevent hydrolysis into sulfonic acid.

  • Reaction Conditions: The choice of base, solvent, and temperature is crucial. A non-nucleophilic base of appropriate strength (e.g., pyridine, triethylamine, or for less reactive systems, DBU) is necessary to neutralize the HCl byproduct without competing in the reaction.[1][2] Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred to minimize side reactions.[2] Running the reaction at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature, can help manage the exothermic nature of the reaction and improve selectivity.[1]

  • Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis.[3][4][5] Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the formation of the corresponding sulfonic acid byproduct.[2]

Q2: I am having trouble removing unreacted sulfonyl chloride from my final product. What is the best approach?

A2: Unreacted sulfonyl chloride can be challenging to remove due to its similar polarity to many organic products.[6] The most effective strategies involve a "quenching" step before final purification:

  • Quenching with an Amine: Add a simple, highly nucleophilic amine (like a secondary amine or even ammonia) to the reaction mixture after the main reaction is complete. This will convert the unreacted sulfonyl chloride into a highly polar sulfonamide, which can then be easily removed by aqueous extraction or silica gel chromatography.[6]

  • Aqueous Hydrolysis: Quenching with a mild aqueous base (e.g., sodium bicarbonate solution) will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid salt, which is water-soluble and can be removed in the aqueous layer during a liquid-liquid extraction.[3][6]

  • Scavenger Resins: For sensitive products, using a polymer-bound amine scavenger is an excellent option. The scavenger reacts with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide is removed by simple filtration.[3][6]

Q3: My reaction is very slow, even at room temperature. How can I increase the reaction rate without generating more byproducts?

A3: For sluggish reactions, often due to sterically hindered or electron-deficient starting materials, consider the following adjustments:

  • Solvent Choice: Switching to a more polar aprotic solvent like DMF or DMSO can help to better solvate the reactants and increase the reaction rate.[1]

  • Stronger, Non-Nucleophilic Base: If you are using a mild base like pyridine, switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate the reaction.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and can be particularly effective for less reactive substrates.[1]

  • Catalysis: For particularly challenging substrates, the use of a catalyst such as indium(III) triflate has been shown to facilitate the sulfonylation of even less nucleophilic amines.[7]

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section provides a detailed guide to the common byproducts encountered in tetrahydroquinoline sulfonamide reactions, their identification, root causes, and corrective actions.

Byproduct Identification Methods Root Cause Prevention and Minimization Strategies
Unreacted Sulfonyl Chloride TLC (visualized with a suitable stain), HPLC, LC-MS.Insufficient reaction time, low reactivity of the amine, or improper stoichiometry.- Ensure the reaction is run to completion by monitoring with TLC. - For less reactive amines, consider the strategies outlined in FAQ Q3. - Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride, but avoid a large excess to simplify purification.
Sulfonic Acid Often highly polar and may remain at the baseline on TLC. Can be detected by LC-MS.Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture.[3][4][5]- Use anhydrous solvents and oven-dried glassware. - Run the reaction under an inert atmosphere (N₂ or Ar).[2] - Use a fresh bottle of sulfonyl chloride or purify it before use.
Quinoline/Oxidized THQ Derivatives TLC (often a more conjugated, UV-active spot), ¹H NMR (aromatic protons), GC-MS, LC-MS.Oxidation of the tetrahydroquinoline ring. This can be caused by harsh reaction conditions, the presence of oxidizing agents, or prolonged exposure to air.[8][9][10]- Maintain a controlled, mild reaction temperature. - Ensure the reaction is performed under an inert atmosphere. - Avoid unnecessarily long reaction times.
Diaryl Sulfone Can be detected by HPLC and LC-MS. Its polarity is often similar to the product.This is typically an impurity from the synthesis of the aryl sulfonyl chloride itself, especially in chlorosulfonation reactions.[4][11]- Use a high-purity grade of sulfonyl chloride. - If necessary, purify the sulfonyl chloride by recrystallization or chromatography before use.

Experimental Protocols

Protocol 1: General Procedure for the N-Sulfonylation of 1,2,3,4-Tetrahydroquinoline

This protocol provides a robust starting point for the synthesis of N-sulfonylated tetrahydroquinolines.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,2,3,4-tetrahydroquinoline (1.0 eq.).

    • Dissolve the tetrahydroquinoline in anhydrous dichloromethane (DCM, ~0.1 M).

    • Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve the desired sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred tetrahydroquinoline solution at 0 °C over 15-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the tetrahydroquinoline starting material is consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Analytical Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of the final tetrahydroquinoline sulfonamide product.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point.

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[12] Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject the sample and run the HPLC method. The purity is determined by the relative area percentage of the main product peak compared to the total area of all peaks in the chromatogram.

Visual Guides

Reaction Mechanism and Byproduct Formation

The following diagrams illustrate the intended reaction pathway and the formation of common byproducts.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_byproducts Common Byproduct Pathways THQ Tetrahydroquinoline Intermediate N-Sulfonylation Intermediate THQ->Intermediate + R-SO2Cl Quinoline Quinoline (Oxidation Byproduct) THQ->Quinoline + [O] SulfonylChloride R-SO2Cl SulfonylChloride->Intermediate SulfonicAcid Sulfonic Acid (Byproduct) SulfonylChloride->SulfonicAcid + H2O - HCl Base Base (e.g., Et3N) BaseHCl Base·HCl Salt Base->BaseHCl + HCl Product Tetrahydroquinoline Sulfonamide Intermediate->Product - HCl HCl HCl Intermediate->HCl Water H2O (trace) Water->SulfonicAcid Oxidant [O] Oxidant->Quinoline

Caption: Main reaction and byproduct formation pathways.

Experimental Workflow for Synthesis and Purification

This diagram outlines the typical workflow from reaction setup to the pure product.

Workflow Setup Reaction Setup - Anhydrous Conditions - Inert Atmosphere - 0 °C Addition Reagent Addition - Dropwise addition of Sulfonyl Chloride Setup->Addition Reaction Reaction - Stir at RT - Monitor by TLC Addition->Reaction Quench Quenching - Add aq. NH4Cl or quenching agent Reaction->Quench Extraction Workup - Liquid-Liquid Extraction - Dry organic layer Quench->Extraction Purification Purification - Concentrate - Column Chromatography Extraction->Purification Analysis Analysis - ¹H NMR, LC-MS, HPLC - Purity Assessment Purification->Analysis

Caption: Step-by-step experimental workflow.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). BenchChem.
  • removing unreacted methanesulfonyl chloride from reaction mixture. (2025). BenchChem.
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (n.d.).
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). BenchChem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.).
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem.
  • Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016).
  • Reactions of Amines. (2020). Chemistry LibreTexts.
  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.).
  • Purification of p-tosyl chloride. (n.d.).
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
  • Troubleshooting low yield in amine sulfonyl
  • Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). BenchChem.
  • avoiding byproduct formation in tetrahydroquinoline synthesis. (2025). BenchChem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
  • Oxidative β-C–H sulfonylation of cyclic amines. (n.d.).
  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. (2021).
  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.).
  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (n.d.).
  • Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. (n.d.). Green Chemistry (RSC Publishing).
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.).
  • HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4. (n.d.). Semantic Scholar.
  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... (n.d.).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions. (n.d.).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances (RSC Publishing).
  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2024).
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). MDPI.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024).

Sources

optimizing reaction conditions (catalyst, solvent, temperature) for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfonamide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on synthesizing sulfonamide-containing molecules. The formation of the S-N bond, while conceptually straightforward, is often nuanced in practice. Success hinges on the careful selection and optimization of reaction parameters. This document moves beyond basic protocols to address the common—and uncommon—challenges encountered in the lab, providing not just solutions, but the chemical reasoning behind them.

Part 1: Core Principles of Reaction Optimization

Before diving into specific troubleshooting scenarios, it's crucial to understand the interplay between the core components of the reaction. The most classic and widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[1] This guide will focus primarily on this robust transformation, while also acknowledging modern alternatives.

The Role of the Catalyst and Base

In the traditional sulfonylation of amines with sulfonyl chlorides, the "catalyst" is often a simple non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] The accumulation of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Common Choices: Pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA) are frequently used.

  • Causality:

    • Pyridine: Can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the amine. This is particularly useful for less reactive amines.

    • Tertiary Amines (TEA, DIPEA): These act solely as HCl scavengers.[2] DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid potential side reactions where the base might compete with the desired amine.

For more advanced syntheses, particularly C-N cross-coupling reactions to form N-aryl sulfonamides, metal catalysts such as palladium, nickel, or copper are employed.[3] These methods are essential when the traditional S-N coupling is not feasible, but they introduce new optimization challenges related to ligands, additives, and catalyst stability.[3]

Solvent Selection: More Than Just a Medium

The solvent influences reactant solubility, reaction rate, and even the stability of intermediates. An inappropriate solvent is a common cause of reaction failure.

  • Aprotic Solvents are Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dioxane are standard choices.[2]

  • Causality:

    • Polarity: The solvent must be polar enough to dissolve the amine and the sulfonyl chloride (or its activated intermediate).

    • Reactivity: The solvent must be inert. Protic solvents like alcohols or water are generally avoided as they can react with the highly electrophilic sulfonyl chloride, leading to undesired sulfonate esters or sulfonic acids.[2]

    • Anhydrous Conditions: The presence of water is highly detrimental, as it rapidly hydrolyzes the sulfonyl chloride to the unreactive sulfonic acid, which is a primary cause of low yields.[2] Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2]

SolventDielectric Constant (Polarity)Boiling Point (°C)Key Considerations
Dichloromethane (DCM)9.140Excellent solubility for many organics. Low boiling point makes for easy removal but can be problematic for higher temperature reactions.
Tetrahydrofuran (THF)7.666Good general-purpose solvent. Must be anhydrous. Can form peroxides.
Acetonitrile (MeCN)37.582More polar option, useful for less soluble starting materials. Higher boiling point allows for heating.
Pyridine12.4115Can serve as both solvent and base/catalyst. Useful for driving reactions with unreactive partners to completion. Difficult to remove under vacuum.
Dioxane2.2101Aprotic ether, good for higher temperature reactions. Must be anhydrous.
Temperature Control: Balancing Rate and Selectivity

Temperature is a critical parameter that dictates the reaction rate.

  • Starting Point: Most reactions are initiated at 0 °C during the addition of the sulfonyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature.

  • Causality:

    • Low Temperature (0 °C): Minimizes the rate of side reactions and controls the exotherm, especially during the initial mixing of reactive components.

    • Room Temperature: Sufficient for most standard sulfonamide formations.

    • Elevated Temperature (Reflux): Necessary for sterically hindered or electronically deactivated (less nucleophilic) amines. Heating can overcome the activation energy barrier but may also promote the degradation of sensitive substrates or the formation of side products.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address the specific problems you are likely to encounter during your experiments.

dot

Caption: A flowchart for troubleshooting common issues in sulfonamide synthesis.

Q1: My reaction has a very low yield, or I've recovered only starting material. What went wrong?

Answer: This is the most common issue and almost always points to a problem with one of the reactants, often before the reaction even begins.

  • Primary Suspect: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly reactive and moisture-sensitive.[2][4] Any trace of water in the solvent, on the glassware, or in the amine starting material will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive toward the amine.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system.[2]

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.[2]

      • Reagent Quality: If the sulfonyl chloride is old or has been improperly stored, it may have already hydrolyzed. Consider using a fresh bottle or purifying the existing stock.

  • Secondary Suspect: Inactive Amine. The amine must be sufficiently nucleophilic to attack the sulfonyl chloride.

    • Solution:

      • Check the Base: Ensure you have added at least one equivalent of a non-nucleophilic base (like TEA or DIPEA). Without it, the first equivalent of HCl produced will protonate your amine, rendering it inactive.[1]

      • Steric Hindrance/Electronic Deactivation: If your amine is very bulky or has strong electron-withdrawing groups, it will be a poor nucleophile. In this case, you may need to switch to a more forcing reaction setup:

        • Use pyridine as both the solvent and base. The formation of the sulfonylpyridinium intermediate increases the electrophilicity at the sulfur center.

        • Increase the reaction temperature, potentially to reflux in a higher-boiling solvent like acetonitrile or dioxane.

Q2: I'm working with a primary amine and I'm seeing a significant, less polar side product by TLC. What is it?

Answer: You are likely observing the formation of a bis-sulfonated product, R-N(SO₂R')₂. Primary amines (R-NH₂) can react once to form the desired secondary sulfonamide, but the resulting product still has an N-H bond. This proton is acidic, and in the presence of excess base, it can be deprotonated to form a sulfonamidate anion, which can then be attacked by a second molecule of sulfonyl chloride.

  • Solutions to Prevent Bis-Sulfonation:

    • Control Stoichiometry: Add the sulfonyl chloride slowly to a solution containing a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents). This ensures the sulfonyl chloride is more likely to encounter a molecule of the starting amine rather than the product sulfonamide.

    • Inverse Addition: Add the amine and base solution to the sulfonyl chloride solution. While less common, this can sometimes help by keeping the amine concentration high relative to the sulfonamide product.

    • Use a Protecting Group: For complex syntheses, consider protecting one of the N-H protons of the sulfonamide if further reactions are planned. However, for direct synthesis, stoichiometric control is the preferred method.[5]

Q3: My reaction seems to stall at ~50% conversion, even after several hours. What should I do?

Answer: A stalled reaction suggests that the conditions are not energetic enough to overcome the activation barrier for the remaining starting materials, or that one of the reagents has been consumed by a side reaction.

  • Causality & Solutions:

    • Insufficient Activation: This is common with sterically hindered or electron-poor amines.

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40 °C in DCM or to reflux in THF). Monitor by TLC to see if the reaction proceeds.

      • Switch to a Catalytic Base: If you are using TEA or DIPEA, consider re-running the reaction in pyridine. The catalytic cycle involving the sulfonylpyridinium intermediate can significantly accelerate the reaction.

    • Reagent Degradation: As mentioned in Q1, slow hydrolysis of the sulfonyl chloride over the course of the reaction could be the culprit. If heating doesn't restart the reaction, it's likely the sulfonyl chloride has been consumed. You can try adding another portion (e.g., 0.2 equivalents) of the sulfonyl chloride, but the best course of action is often to re-run the reaction under more rigorously anhydrous conditions.

Q4: My reaction is complete, but I'm struggling to purify the product. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of sulfonamides and unreacted starting materials or byproducts.

  • Workup:

    • After the reaction is complete, a standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base (like pyridine or TEA), followed by a wash with saturated sodium bicarbonate to remove any unreacted sulfonyl chloride (by hydrolysis to the water-soluble sulfonic acid) and acidic impurities. Finish with a brine wash to remove excess water before drying over Na₂SO₄ or MgSO₄.

  • Purification Methods:

    • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent and scalable purification method.[1][2]

      • Protocol: See the detailed protocol below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[2]

    • Silica Gel Chromatography: If the product is an oil or co-crystallizes with impurities, column chromatography is necessary.

      • Solvent System: A typical mobile phase is a gradient of ethyl acetate in hexanes or DCM.

      • Troubleshooting: If the product streaks on the column, it may be due to its acidic N-H proton. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can often improve peak shape.

Part 3: Protocols & Methodologies

Protocol 1: General Synthesis of a Sulfonamide

This protocol is a standard starting point for the reaction between an amine and a sulfonyl chloride.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.2 mmol) and anhydrous dichloromethane (DCM, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.5 mmol, 1.25 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.[2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude sulfonamide in a small Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to just cover the solid.[2]

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities.[2]

  • Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator.

dot

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis, Thieme. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, ACS Publications. Available at: [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide. (n.d.). Wikipedia. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

addressing stability and degradation issues of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the stability and degradation challenges you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your research.

Introduction: Understanding the Molecule

This compound is a compound of interest in medicinal chemistry, combining a saturated heterocyclic tetrahydroquinoline core with a reactive sulfonamide group. The inherent chemical properties of these two moieties present unique stability challenges. The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, while the tetrahydroquinoline ring can be prone to oxidation. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and formulation development.

This guide will provide a structured approach to identifying and mitigating these stability issues, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your work with this compound in a question-and-answer format.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: We are observing a gradual or sudden loss of activity of our compound in cell-based assays. What could be the cause and how can we investigate it?

Answer: A loss of potency is a primary indicator of compound degradation. The likely culprit is the breakdown of the this compound molecule, leading to a lower concentration of the active parent compound.

Causality and Investigation:

  • pH of Assay Media: The sulfonamide bond is known to be susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. Many cell culture media are buffered around physiological pH (7.2-7.4), but cellular metabolism can cause localized pH shifts. Sulfonamides are generally more stable at neutral pH but can degrade under acidic conditions.[1][2]

  • Presence of Oxidizing Agents: The tetrahydroquinoline ring system can be susceptible to oxidation, which could alter the compound's structure and activity. Components in your assay media or cellular processes could generate reactive oxygen species.

  • Light Exposure: Photodegradation is a common issue for many pharmaceuticals.[3] If your experiments are conducted under bright light for extended periods, this could be a contributing factor.

Troubleshooting Workflow:

start Inconsistent Potency Observed check_pH Analyze pH of Assay Media start->check_pH pH_issue Is pH outside 6-8 range? check_pH->pH_issue buffer_media Re-buffer media or use a more robust buffer system pH_issue->buffer_media Yes check_oxidation Assess for Oxidative Stress pH_issue->check_oxidation No analyze_purity Analyze Compound Purity via HPLC buffer_media->analyze_purity add_antioxidant Consider adding a mild antioxidant (e.g., Vitamin E) check_oxidation->add_antioxidant check_light Evaluate Light Exposure check_oxidation->check_light add_antioxidant->analyze_purity protect_from_light Protect samples from light (amber vials, low light conditions) check_light->protect_from_light protect_from_light->analyze_purity degradation_confirmed Degradation Products Detected? analyze_purity->degradation_confirmed forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes end Identify Degradation Pathway and Implement Mitigation Strategy degradation_confirmed->end No (Investigate other experimental variables) forced_degradation->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Experimental Protocol: Rapid Purity Analysis by HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

    • Dilute the stock solution to a working concentration of 10-20 µg/mL with the mobile phase.

    • Collect a sample from your biological assay medium that has been incubated for the duration of the experiment. Centrifuge to remove cells and particulate matter.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]

    • Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.[4]

  • Analysis: Compare the chromatogram of the incubated sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Question: During routine purity analysis of our compound, we are seeing new, unidentified peaks. How can we identify these and prevent their formation?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these impurities is the first step in understanding the degradation pathway and implementing effective control measures.

Potential Degradation Pathways and Products:

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, especially under acidic conditions.[1] This would likely yield 2-methyl-1,2,3,4-tetrahydroquinoline and aminosulfonic acid.

  • Oxidation of the Tetrahydroquinoline Ring: The secondary amine and the benzylic position of the tetrahydroquinoline ring are susceptible to oxidation. This could lead to the formation of hydroxylated species or even aromatization to the corresponding quinoline derivative.

Proposed Degradation Pathway:

Parent This compound Hydrolysis_Products 2-Methyl-1,2,3,4-tetrahydroquinoline + Aminosulfonic Acid Parent->Hydrolysis_Products Hydrolysis (H+/OH-) Oxidation_Products Oxidized Tetrahydroquinoline Derivatives Parent->Oxidation_Products Oxidation ([O])

Caption: Plausible degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][5][6]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CSulfonamide bond cleavage
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CSulfonamide bond cleavage
Oxidation 3% H₂O₂24 hours at room temp.Oxidation of tetrahydroquinoline ring
Thermal Stress 80°C (dry heat)48-72 hoursVarious
Photostability ICH Q1B conditionsAs per guidelinesPhotolytic degradation

Procedure:

  • Prepare solutions of this compound (approx. 1 mg/mL) in each of the stress conditions outlined in Table 1.

  • Maintain a control sample in a neutral, light-protected environment at room temperature.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by HPLC-MS to separate and identify the degradation products. The mass-to-charge ratio (m/z) of the new peaks will provide crucial information for structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: As a solid, the compound is likely to be more stable. However, to minimize the risk of degradation, it should be stored in a cool, dry, and dark place. We recommend storage at 2-8°C in a tightly sealed container with a desiccant to protect from moisture.

Q2: How should I prepare stock solutions for long-term storage?

A2: For long-term storage, prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: My compound appears to be degrading even in DMSO stock at -20°C. What could be the issue?

A3: While DMSO is a common solvent, it can absorb water from the atmosphere if not handled properly. This absorbed water can facilitate hydrolysis, even at low temperatures over extended periods. Ensure you are using anhydrous DMSO and are handling it under inert gas (e.g., argon or nitrogen) if possible. Also, verify the purity of your DMSO, as impurities can sometimes catalyze degradation.

Q4: Can I use mass spectrometry to monitor the degradation of my compound?

A4: Absolutely. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. You can monitor the disappearance of the parent ion corresponding to this compound and the appearance of ions corresponding to potential degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help in the identification of unknown degradants.[1][7]

Q5: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A5: Yes, several strategies can be employed to enhance stability in aqueous formulations:

  • pH Optimization: Determine the pH of maximum stability through a systematic study and formulate your solution at that pH using a suitable buffer system.

  • Use of Co-solvents: Incorporating co-solvents like propylene glycol or polyethylene glycol can reduce the activity of water and slow down hydrolysis.

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin cavity can protect the labile sulfonamide group from hydrolysis.

  • Lyophilization: For long-term storage of aqueous formulations, lyophilization (freeze-drying) to remove water is a highly effective strategy.

References

  • Review of Analytical Methods for Sulfonamides. (2020).
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. (n.d.). Technische Universität München. [Link]

  • Analysis of sulfonamides. (2016). Slideshare. [Link]

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (2012). ResearchGate. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharma Focus Asia. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) for the successful scale-up synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. Our focus is on anticipating challenges and providing robust solutions grounded in chemical principles.

Section 1: Synthesis Overview and Strategy

The synthesis of the target sulfonamide is a two-step process. The first step involves the formation of the 2-Methyl-1,2,3,4-tetrahydroquinoline core, which is a crucial starting material. The second, and often more challenging step for scale-up, is the sulfonylation of the secondary amine.

Step 1: Reductive Cyclization The most direct and scalable route to the tetrahydroquinoline core is the catalytic hydrogenation of 2-methylquinoline (quinaldine). This method avoids the use of stoichiometric, hazardous reducing agents like sodium metal.[1][2]

Step 2: Sulfonylation The secondary amine of the tetrahydroquinoline is reacted with a sulfonyl chloride in the presence of a base to form the final sulfonamide product. This reaction is exothermic and requires careful control of conditions to prevent side reactions and ensure high purity.[3]

cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Sulfonylation Quinaldine Quinaldine 2-Methyl-THQ 2-Methyl-1,2,3,4- tetrahydroquinoline Quinaldine->2-Methyl-THQ H₂, Pd/C (Catalytic Hydrogenation) Final_Product 2-Methyl-1,2,3,4-tetrahydroquinoline- 1-sulfonamide 2-Methyl-THQ->Final_Product Base (e.g., Et₃N) (Nucleophilic Substitution) Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Final_Product

Caption: Overall two-step synthesis pathway.

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during synthesis and scale-up in a direct question-and-answer format.

Part A: Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline (Starting Material)

Q1: My catalytic hydrogenation of quinaldine is sluggish or incomplete. What are the likely causes? A1: This is a common issue often related to catalyst activity or reaction conditions.

  • Catalyst Quality: The Palladium on Carbon (Pd/C) catalyst can deactivate over time or if exposed to air. Always use a fresh, high-quality catalyst from a reputable supplier. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Hydrogen Pressure: For scale-up, ensure your reactor is rated for the required hydrogen pressure. Inconsistent or low pressure will slow down the reaction rate. Check for leaks in your hydrogenation system.

  • Substrate Purity: Impurities in the starting quinaldine, particularly sulfur-containing compounds, can act as catalyst poisons. Use purified quinaldine for best results.

Q2: I'm observing side products in my hydrogenated material. What are they and how can I avoid them? A2: Over-reduction is a possibility, leading to hydrogenation of the aromatic ring. This typically occurs under harsh conditions (very high pressure or temperature). Monitor the reaction by TLC or GC/MS and stop it once the starting material is consumed to prevent the formation of these byproducts.

Part B: Sulfonylation Reaction

Q1: Why is my sulfonylation yield low?[4] A1: Low yield in sulfonylation reactions is a frequent problem with several root causes:

  • Reagent Decomposition: Sulfonyl chlorides are highly sensitive to moisture.[5] They readily hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Always use a fresh bottle of the sulfonyl chloride or one that has been stored under anhydrous conditions.

  • Insufficient Base: A base is critical to neutralize the HCl generated during the reaction. If the base is insufficient or too weak, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity. At least one equivalent of base is required.

  • Steric Hindrance: 2-Methyl-1,2,3,4-tetrahydroquinoline is a secondary amine, which is less nucleophilic than a primary amine.[6] Steric bulk around the nitrogen can slow the reaction. You may need to increase the reaction temperature or extend the reaction time.

Q2: The reaction mixture turns dark, and I isolate a complex mixture of impurities. What's happening? A2: Darkening often indicates decomposition. The primary cause during scale-up is poor temperature control. The sulfonylation reaction is exothermic. If the sulfonyl chloride is added too quickly without adequate cooling, localized "hot spots" can form, leading to the degradation of starting materials or the product. The solution is slow, controlled addition of the sulfonyl chloride at a reduced temperature (e.g., 0-5 °C).

Q3: My final product is a persistent, hard-to-purify oil instead of a solid. How can I induce crystallization?[7] A3: This is a common challenge in sulfonamide chemistry.

  • Residual Solvent: Ensure all solvents from the workup (e.g., dichloromethane, ethyl acetate) are thoroughly removed under vacuum. Residual solvent can inhibit crystallization.

  • Purity: Oils often contain impurities that act as "crystal poisons." Try to purify a small batch via column chromatography to obtain a seed crystal.

  • Solvent System: Experiment with different solvent/anti-solvent systems. A common technique is to dissolve the oil in a minimal amount of a good solvent (like ethyl acetate or acetone) and slowly add a poor solvent (like hexanes or heptane) until turbidity persists. Scratching the flask with a glass rod can initiate nucleation.

Q4: What are the primary safety concerns when handling sulfonyl chlorides on a large scale? A4: Sulfonyl chlorides are corrosive and react violently with water and other nucleophiles.[8][9]

  • Corrosivity: They cause severe skin and eye burns.[5][10] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[5][8]

  • Reactivity: The reaction with water produces corrosive HCl gas. All glassware and reactors must be scrupulously dried. Work must be conducted in a well-ventilated area or fume hood.[8][11]

  • Quenching: Never quench a reaction with water directly if there is excess sulfonyl chloride. A safer method is to quench with a dilute solution of a base like sodium bicarbonate or to add the reaction mixture to a separate, stirred quenching vessel.

Section 3: Scalable Experimental Protocols

These protocols are designed as a starting point for process development and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline

This protocol is based on the catalytic hydrogenation method, which is highly amenable to scale-up.

  • Reactor Setup: Charge a suitable hydrogenation reactor with 2-methylquinoline (1.0 eq) and a solvent such as ethanol or methanol (5-10 volumes).

  • Inerting: Purge the reactor vessel thoroughly with nitrogen or argon.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.5-1.0 mol%).

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas (3-4 cycles) before pressurizing to the target pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C. Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via GC/MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1,2,3,4-tetrahydroquinoline, which is often a colorless to pale yellow oil and can be used in the next step without further purification if purity is >95%.[2]

Protocol 2: Scale-Up Synthesis of this compound

This protocol assumes the use of benzenesulfonyl chloride as a representative reagent.

  • Reactor Setup: Charge a dry, inerted reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 2-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) and an appropriate solvent like dichloromethane (DCM) or ethyl acetate (10 volumes).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) or another suitable non-nucleophilic base.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath or chiller.

  • Controlled Addition: Prepare a solution of benzenesulfonyl chloride (1.05 eq) in the same solvent (2 volumes). Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC/MS until the starting amine is consumed.

  • Aqueous Workup:

    • Wash the reaction mixture with 1M HCl (to remove excess triethylamine).

    • Wash with saturated aqueous sodium bicarbonate (to remove any unreacted sulfonyl chloride and acidic byproducts).

    • Wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by crystallization. Dissolve the crude oil/solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. If necessary, add an anti-solvent (e.g., water or heptane) to induce precipitation.

    • Alternatively, for high purity, the material can be purified by column chromatography on silica gel.[12]

Section 4: Data Summary and Visualization

Table 1: Key Parameters for Scale-Up Sulfonylation
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Consideration for Scale-Up
Reagent Addition Manual addition via pipette or dropping funnel over 15-30 min.Metering pump or pressure-equalized addition funnel over 1-3 hours.Heat Transfer. Surface area-to-volume ratio decreases, making heat removal less efficient. Slow addition is critical to prevent thermal runaway.
Temperature Control Ice/water bath.Jacketed reactor with a circulating chiller/heater.Precise temperature control is essential for minimizing impurity formation and ensuring reaction consistency.
Mixing Magnetic stir bar.Overhead mechanical stirrer (impeller, turbine).Efficient mixing is required to maintain homogeneity, prevent localized concentration gradients, and aid heat transfer.
Workup Separatory funnel.Jacketed reactor for washing, bottom outlet for phase separation.Phase separation can be slower. Risk of emulsion formation is higher; may require anti-emulsion agents or longer settling times.
Purification Column Chromatography.Crystallization / Re-slurry.Chromatography is generally not economically viable for large quantities. Developing a robust crystallization process is paramount.
Troubleshooting Workflow Diagram

start_node Problem: Low Yield or Impure Product decision_node decision_node start_node->decision_node Analyze check_node1 Check Reagent Quality decision_node->check_node1 Reagents check_node2 Review Reaction Conditions decision_node->check_node2 Reaction check_node3 Optimize Purification decision_node->check_node3 Workup check_node check_node solution_node solution_node decision_amine decision_amine check_node1->decision_amine Amine OK? decision_temp decision_temp check_node2->decision_temp Exotherm Controlled? decision_cryst decision_cryst check_node3->decision_cryst Crystallization Failing? decision_sulfonyl Sulfonyl Chloride Fresh/Anhydrous? decision_amine->decision_sulfonyl Yes solution_repurify_amine Re-purify starting amine decision_amine->solution_repurify_amine No decision_sulfonyl->check_node2 Yes solution_new_sulfonyl Use fresh sulfonyl chloride decision_sulfonyl->solution_new_sulfonyl No decision_time Sufficient Reaction Time? decision_temp->decision_time Yes solution_temp Slow addition rate Improve cooling decision_temp->solution_temp No decision_time->check_node3 Yes solution_time Extend reaction time Consider gentle heating decision_time->solution_time No solution_cryst Screen solvent systems Use seed crystal Chromatography decision_cryst->solution_cryst Yes solution_final Process OK decision_cryst->solution_final No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). Available from: [Link]

  • PrepChem. Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • Google Patents. Sulfonamide purification process - US2777844A.
  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Future Science. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

  • MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • Wikipedia. 2-Methyltetrahydroquinoline. Available from: [Link]

  • National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. Available from: [Link]

  • Chemistry LibreTexts. Amines as Nucleophiles. Available from: [Link]

  • National Center for Biotechnology Information. Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. Available from: [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Quinoline Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Quinoline sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3][4][5] However, their synthesis can present several challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of quinoline sulfonamides, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: Low Yield of the Desired Quinoline Sulfonamide

Question: I am consistently obtaining a low yield of my target quinoline sulfonamide. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. Here’s a systematic approach to diagnosing and resolving the problem:

A. Suboptimal Reaction Conditions:

  • Causality: The reaction conditions, including temperature, solvent, and the choice of catalyst and base, are critical for efficient synthesis. For instance, in palladium-catalyzed aminosulfonylation, the choice of ligand and base can significantly impact the yield.[6] Similarly, in the reaction of a quinoline sulfonyl chloride with an amine, the solvent and base play a crucial role.[1][7]

  • Troubleshooting Protocol:

    • Temperature Control: Elevated temperatures can sometimes lead to the formation of deiodinated side products or other decomposition pathways, thereby reducing the yield of the desired product.[6] Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial. It is crucial to find the optimal temperature for your specific substrates.

    • Solvent Selection: The polarity of the solvent can influence the solubility of your reactants and the reaction rate. Polar aprotic solvents like DMF have been shown to provide high yields in some cases.[6] It is advisable to screen a few different solvents (e.g., DMF, DCM, ACN, THF) to identify the most suitable one for your reaction.[8]

    • Catalyst and Ligand Screening (for catalyzed reactions): In palladium-catalyzed syntheses, the choice of catalyst and ligand is paramount. For example, Pd(OAc)₂ with PPh₃ as a ligand has been found to be effective.[6] If you are using a catalyzed reaction, consider screening different palladium sources and phosphine ligands.

    • Base Selection: The base is typically used to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine.[8] A weak or insufficient amount of base can lead to the protonation of the amine, reducing its nucleophilicity.[8] Triethylamine (TEA) or pyridine are commonly used bases.[1][9] For less reactive amines, a stronger, non-nucleophilic base like DBU might be necessary.[8]

B. Reagent Quality and Stoichiometry:

  • Causality: The purity of your starting materials is essential. Impurities can interfere with the reaction and lead to side products.[8] Additionally, the molar ratio of the reactants can significantly affect the outcome.

  • Troubleshooting Protocol:

    • Ensure Reagent Purity: Verify the purity of your quinoline starting material, sulfonyl chloride (or SO₂ surrogate), and amine. If necessary, purify the starting materials before use.

    • Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. For instance, in some protocols, using an excess of the amine (e.g., 2 equivalents) can drive the reaction to completion.[6]

C. Hydrolysis of Sulfonyl Chloride:

  • Causality: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.[10][11] This will consume your starting material and reduce the yield of the sulfonamide.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.[8]

    • Order of Addition: Adding the amine to the reaction mixture before the sulfonyl chloride can sometimes be beneficial, as the more nucleophilic amine will react preferentially over any trace amounts of water.[8]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of side products, complicating purification. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Identifying the side products is the first step to mitigating their formation.

A. Di-sulfonylation of Primary Amines:

  • Causality: When using a primary amine, a common side reaction is di-sulfonylation, where the initially formed sulfonamide is further sulfonylated.[9] The N-H proton of the mono-sulfonamide is acidic and can be deprotonated by the base, creating a nucleophilic anion that reacts with another molecule of the sulfonyl chloride.[9]

  • Troubleshooting Protocol:

    • Control Stoichiometry and Addition Rate: Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride.[9] Add the sulfonyl chloride dropwise to the solution of the amine and base over a prolonged period.[9] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[9]

    • Modify Base Conditions: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine.[9] This will minimize the deprotonation of the mono-sulfonamide.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can often suppress the less favorable side reaction.[9]

B. Dehalogenation (in reactions with haloquinolines):

  • Causality: In palladium-catalyzed reactions involving iodoquinolines, a deiodinated side product can sometimes be observed, especially at higher temperatures.[6]

  • Troubleshooting Protocol:

    • Optimize Temperature: Avoid excessive heating. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant dehalogenation.[6]

C. Unwanted Ring Sulfonation:

  • Causality: When using harsh sulfonating agents like chlorosulfonic acid or fuming sulfuric acid, there is a risk of over-sulfonation or sulfonation at an undesired position on the quinoline ring.[12][13] The quinoline ring system has varying reactivity towards electrophilic substitution.[14]

  • Troubleshooting Protocol:

    • Milder Sulfonating Agents: Consider using alternative, milder methods for introducing the sulfonyl group, such as the palladium-catalyzed reaction with an SO₂ surrogate.[6]

    • Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the sulfonating agent.

Problem 3: Difficulties in Product Purification

Question: I am struggling to purify my quinoline sulfonamide product. What are the best practices for purification?

Answer: Purification of quinoline sulfonamides often requires chromatographic techniques due to the potential for closely related impurities.

  • Causality: The polarity of the desired product and any side products can be very similar, making separation by simple extraction or recrystallization challenging.

  • Troubleshooting Protocol:

    • Column Chromatography: This is the most common and effective method for purifying quinoline sulfonamides.[6]

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) that provides good separation between your product and impurities.

    • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., methanol, ethanol) can be an effective final purification step.[1]

    • Aqueous Work-up: After the reaction, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer with brine, and drying over an anhydrous salt like sodium sulfate.[1]

Problem 4: Issues with Product Characterization

Question: I am having trouble confirming the structure of my synthesized quinoline sulfonamide. What are the key characterization techniques and expected signals?

Answer: Proper characterization is crucial to confirm the identity and purity of your product.

  • Causality: Ambiguous or unexpected spectral data can arise from impurities, incorrect structure assignment, or dynamic processes in solution.

  • Troubleshooting Protocol:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Look for the characteristic signals of the quinoline ring protons and the protons of the sulfonamide substituent. The NH proton of the sulfonamide typically appears as a broad singlet in the range of 10-11 ppm.[2]

      • ¹³C NMR: The carbon signals of the quinoline ring and the substituent will be present. The carbon attached to the sulfonyl group will have a characteristic chemical shift.[2]

      • 2D NMR (COSY, HSQC): These techniques can be invaluable for assigning the proton and carbon signals, especially for complex substitution patterns.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of your molecule.

    • Purity Confirmation: Use techniques like LC-MS or HPLC to assess the purity of your final compound.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to quinoline sulfonamides?

A1: Several synthetic strategies are commonly employed:

  • Reaction of a Quinoline Sulfonyl Chloride with an Amine: This is a straightforward and widely used method. The quinoline sulfonyl chloride intermediate can be prepared by reacting the corresponding quinoline with chlorosulfonic acid.[1][7]

  • Palladium-Catalyzed Aminosulfonylation: This modern approach often involves a one-pot, two-step process starting from a haloquinoline (e.g., iodoquinoline). It utilizes a palladium catalyst and an SO₂ surrogate, such as potassium metabisulfite (K₂S₂O₅), followed by the addition of an amine.[6] This method avoids the use of harsh sulfonating agents.

  • Multi-step Syntheses: These can involve building the quinoline ring system first (e.g., via Skraup or Friedländer synthesis) followed by sulfonation and amination steps.[3][15][16]

Q2: What are the safety precautions I should take when working with reagents like chlorosulfonic acid or SO₂ gas?

A2: Both chlorosulfonic acid and SO₂ gas are hazardous and require careful handling.

  • Chlorosulfonic Acid: This is a highly corrosive and reactive substance. It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sulfur Dioxide (SO₂): This is a toxic gas with a suffocating odor.[6] Due to its low boiling point and handling difficulties, the use of SO₂ surrogates is often preferred in a laboratory setting.[6] If you must use SO₂ gas, do so in a fume hood with a proper gas handling setup.

Q3: Can I use a primary amine in my synthesis without getting the di-sulfonylated product?

A3: Yes, it is possible to selectively synthesize the mono-sulfonamide from a primary amine by carefully controlling the reaction conditions. As detailed in the troubleshooting guide, slow addition of the sulfonyl chloride to an excess of the amine at low temperatures, and using a weaker base can significantly favor the formation of the desired mono-sulfonylated product.[9]

Q4: How do I choose the right starting materials for my desired quinoline sulfonamide?

A4: The choice of starting materials depends on your target molecule and the synthetic route you plan to use.

  • For the reaction of a quinoline sulfonyl chloride with an amine, you will need the corresponding quinoline to prepare the sulfonyl chloride and the desired amine.

  • For palladium-catalyzed methods, you will typically start with a haloquinoline (often an iodo- or bromoquinoline) and the desired amine.[6]

  • The substituents on the quinoline ring and the amine will influence the reactivity and may require adjustments to the reaction conditions.

III. Data and Protocols

Table 1: Recommended Reaction Conditions for Palladium-Catalyzed Aminosulfonylation of 3-Iodoquinoline[6]
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (5 mol %)Found to be the most effective catalyst in screening.
Ligand PPh₃ (15 mol %)Demonstrated the highest efficiency among screened ligands.
SO₂ Surrogate K₂S₂O₅ (2 equiv)Inexpensive, bench-stable, and non-toxic alternative to SO₂ gas.
Additive HCO₂Na (2.2 equiv)Provided superior results compared to other additives.
Base NEt₃ (2 equiv)Used in combination with the additive for optimal results.
Solvent DMFPolar aprotic solvent that afforded the highest yield.
Temperature 70 °C (first step), 0 °C to RT (second step)Optimized to balance reaction rate and minimize side reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)Crucial for minimizing unwanted side reactions.
Experimental Protocol: General Procedure for the Synthesis of 8-Hydroxyquinoline-5-sulfonamides[1]
  • Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride: React 8-hydroxyquinoline with chlorosulfonic acid at room temperature. Monitor the reaction progress by TLC. Upon completion, carefully work up the reaction mixture to isolate the intermediate.

  • Synthesis of 8-Hydroxyquinoline-5-sulfonamide:

    • Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.

    • Add 20 mmol of the desired amine to the suspension.

    • Stir the resulting reaction mixture at room temperature for 24 hours.

    • Pour the mixture into 100 mL of water.

    • Extract the aqueous mixture with chloroform (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from methanol.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Quinoline Sulfonamide suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions reagent_issues Reagent Quality/Stoichiometry Issues? suboptimal_conditions->reagent_issues No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes hydrolysis Sulfonyl Chloride Hydrolysis? reagent_issues->hydrolysis No check_purity Check Reagent Purity reagent_issues->check_purity Yes hydrolysis->start No, Re-evaluate use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes solution Improved Yield screen_solvent Screen Solvents optimize_temp->screen_solvent optimize_catalyst_base Optimize Catalyst/Base screen_solvent->optimize_catalyst_base optimize_catalyst_base->solution adjust_stoichiometry Adjust Stoichiometry check_purity->adjust_stoichiometry adjust_stoichiometry->solution order_of_addition Optimize Order of Addition use_anhydrous->order_of_addition order_of_addition->solution

Caption: A workflow for troubleshooting low yields in quinoline sulfonamide synthesis.

Diagram 2: General Reaction Scheme for Quinoline Sulfonamide Synthesis

ReactionScheme cluster_0 Method A: From Quinoline Sulfonyl Chloride cluster_1 Method B: Pd-Catalyzed Aminosulfonylation QSCl Quinoline-SO₂Cl Product1 Quinoline-SO₂NR¹R² QSCl->Product1 Amine1 R¹R²NH Amine1->Product1 Base1 Base (e.g., TEA) Base1->Product1 QX Quinoline-X (X=I, Br) Product2 Quinoline-SO₂NR¹R² QX->Product2 SO2_surrogate SO₂ Surrogate (e.g., K₂S₂O₅) SO2_surrogate->Product2 Pd_cat Pd Catalyst Pd_cat->Product2 Amine2 R¹R²NH Amine2->Product2

Caption: Common synthetic routes to quinoline sulfonamides.

V. References

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO₂ Surrogate. ACS Publications.

  • High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. Benchchem.

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

  • Technical Support Center: Sulfonylation of Primary Amines. Benchchem.

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central.

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed Central.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

  • The Synthesis of Functionalised Sulfonamides. CORE.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central.

  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.

  • A Head-to-Head Comparison of Quinoline and Quinoxaline Sulfonamides in Drug Discovery. Benchchem.

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.

  • Sulfonation of quinoline. ResearchGate.

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.

  • Aromatic sulfonation. Wikipedia.

  • Quinoline sulfonation process. Google Patents.

Sources

alternative synthetic routes to overcome limitations in 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, troubleshoot experimental hurdles, and explore advanced alternative routes to overcome the limitations of classical methods. Our focus is on providing practical, field-tested insights grounded in robust scientific principles.

Frequently Asked Questions (FAQs)

Question 1: What is the most common classical approach for preparing the 2-methyl-1,2,3,4-tetrahydroquinoline core, and what are its primary drawbacks?

The most established method for synthesizing the 2-methyl-tetrahydroquinoline (THQ) scaffold is the Doebner-von Miller reaction . This reaction typically involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde, such as crotonaldehyde.

However, this classical approach is fraught with limitations that often complicate its application:

  • Harsh Conditions: The reaction typically requires strong Brønsted acids (like HCl or H₂SO₄) and high temperatures, which can lead to substrate decomposition, particularly with sensitive functional groups.

  • Low Yields & Side Products: The reaction mechanism is complex and can generate a significant amount of polymeric side products and regioisomers, resulting in low yields of the desired 2-methyl-THQ.

  • Purification Challenges: The crude reaction mixture is often a complex tar-like substance, making the isolation and purification of the final product difficult and resource-intensive.

Question 2: After successfully synthesizing the 2-methyl-THQ core, what are the standard procedures for the N-sulfonylation step?

The conventional method for N-sulfonylation of the 2-methyl-THQ core is the Hinsberg reaction . This involves reacting the secondary amine of the THQ ring with an arylsulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. Aqueous sodium hydroxide or potassium hydroxide are traditionally used. The base serves to deprotonate the amine, activating it for nucleophilic attack on the sulfonyl chloride, and also to neutralize the HCl byproduct generated during the reaction.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a structured approach to diagnosing and solving specific issues you may encounter during the synthesis.

Scenario 1: Low or No Yield During the N-Sulfonylation of 2-Methyl-THQ

You have successfully prepared the 2-methyl-THQ intermediate, but upon attempting the N-sulfonylation with sulfonyl chloride and a standard base like pyridine or aqueous NaOH, you observe either a complex mixture of products or recovery of unreacted starting material.

start Low Yield in N-Sulfonylation check_sterics Hypothesis 1: Steric Hindrance? start->check_sterics check_base Hypothesis 2: Inappropriate Base? check_sterics->check_base No solution_dmso Action: Use NaH in an aprotic polar solvent like THF or DMF. check_sterics->solution_dmso Yes check_reagent Hypothesis 3: Reagent Degradation? check_base->check_reagent No solution_base Action: Switch to a non-nucleophilic base like DBU or a hindered amine base like 2,6-lutidine. check_base->solution_base Yes solution_reagent Action: Verify sulfonyl chloride quality. Use freshly opened or purified reagent. check_reagent->solution_reagent Yes solution_dmso_exp Rationale: NaH is a strong, non-nucleophilic base that effectively deprotonates the amine without competing side reactions. Aprotic solvents prevent quenching of the base. solution_dmso->solution_dmso_exp end Problem Resolved solution_dmso->end solution_base_exp Rationale: Pyridine can act as a nucleophile, leading to side products. Non-nucleophilic bases prevent this while still scavenging acid. solution_base->solution_base_exp solution_base->end solution_reagent_exp Rationale: Sulfonyl chlorides are susceptible to hydrolysis. Old or improperly stored reagents will have reduced activity. solution_reagent->solution_reagent_exp solution_reagent->end

Caption: Troubleshooting workflow for N-sulfonylation.

  • The Causality: The methyl group at the C2 position of the tetrahydroquinoline ring introduces significant steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the large sulfonyl chloride electrophile, slowing down the desired reaction. Furthermore, common bases like pyridine are also nucleophiles and can compete in reacting with the sulfonyl chloride, leading to unwanted byproducts.

  • Field-Proven Solution: A more robust method involves using a strong, non-nucleophilic base in an anhydrous aprotic solvent. Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) is an excellent choice. NaH irreversibly deprotonates the secondary amine to form a highly nucleophilic sodium amide salt. This salt then readily reacts with the sulfonyl chloride.

    Troubleshooting Protocol: N-Sulfonylation with NaH

    • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous THF.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

      • Scientist's Note: You will observe gas (H₂) evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

    • Sulfonylation: Re-cool the mixture to 0 °C. Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

    • Reaction & Quenching: Allow the reaction to stir at room temperature overnight. Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Alternative Synthetic Routes: Modern Solutions to Classical Problems

To circumvent the inherent limitations of the Doebner-von Miller and classical Hinsberg approaches, several modern synthetic strategies have been developed. These routes offer milder conditions, higher yields, and greater substrate tolerance.

Alternative Route 1: Gold-Catalyzed Intramolecular Hydroamination

A highly efficient and atom-economical alternative for constructing the 2-methyl-THQ core involves the gold-catalyzed intramolecular hydroamination of an N-protected o-alkynyl aniline. This strategy avoids the harsh acidic conditions of the Doebner-von Miller reaction.

A o-(But-3-yn-1-yl)aniline derivative (N-protected) C 6-endo-dig Cyclization A->C Coordination B Au(I) Catalyst (e.g., [AuCl(IPr)]) B->C D 2-Methyl-1,2,3,4-tetrahydroquinoline (N-protected) C->D Protonolysis

Caption: Gold-catalyzed hydroamination pathway.

This method offers excellent yields under neutral conditions, tolerating a wide variety of functional groups that would be incompatible with strong acids.

Experimental Protocol: Gold-Catalyzed Cyclization

  • Reactant Preparation: In a vial, dissolve the N-protected o-(but-3-yn-1-yl)aniline substrate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add the gold(I) catalyst (e.g., [AuCl(IPr)], 1-5 mol%).

  • Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 1-12 hours), monitoring by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the N-protected 2-methyl-THQ. The protecting group can then be removed under standard conditions before proceeding to the sulfonylation step.

Alternative Route 2: One-Pot Reductive Amination and N-Sulfonylation

For maximum efficiency, a one-pot procedure combining the formation of the THQ ring and the subsequent N-sulfonylation can be employed. This avoids the isolation of the intermediate THQ, saving time and reducing material loss.

Recent advances have focused on developing milder catalysts for the reductive cyclization step. Below is a comparison of different catalytic systems for similar transformations.

Catalyst SystemTypical ConditionsYield Range (%)Key Advantages
Brønsted Acid (TfOH) DCE, 80 °C40-75%Inexpensive, traditional method
Iron(III) Chloride (FeCl₃) CH₃NO₂, rt85-95%Mild, cost-effective, environmentally benign
Gold(I) Chloride (AuCl) Toluene, 100 °C90-99%Excellent yields, high functional group tolerance

An iron-catalyzed approach provides a green and cost-effective alternative to precious metal catalysts.

Experimental Protocol: Iron-Catalyzed Synthesis

  • Reaction Setup: To a solution of the appropriate amino-alkyne (1.0 eq) in a solvent like nitromethane, add anhydrous iron(III) chloride (FeCl₃, 5-10 mol%).

  • Cyclization: Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).

  • In-situ N-Sulfonylation: Add pyridine (2.0 eq) to the reaction mixture, followed by the dropwise addition of the sulfonyl chloride (1.2 eq) at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir until the sulfonylation is complete.

  • Workup: Quench the reaction with water and perform a standard extractive workup followed by chromatographic purification.

This one-pot method significantly streamlines the synthetic sequence, improving overall efficiency and reducing waste.

References

  • Doebner-von Miller Reaction Review: Title: The Doebner-von Miller Reaction Source: Organic Reactions URL: [Link]

  • Gold-Catalyzed Hydroamination: Title: Gold-Catalyzed Intramolecular Hydroamination of Alkynes Source: Chemical Reviews URL: [Link]

  • Iron-Catalyzed Cyclization: Title: Iron-Catalyzed Intramolecular Hydroamination of Alkynes Source: Organic Letters URL: [Link]

  • Hinsberg Reaction Overview: Title: Hinsberg Reaction Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

Technical Support Center: Managing Poor Solubility of Tetrahydroisoquinoline (THIQ) Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the management of poor aqueous solubility of tetrahydroisoquinoline (THIQ) analogs in biological assays. As a class of compounds rich in pharmacological potential, their effective screening is paramount.[1][2][3][4] This resource is designed to provide you with the expertise and practical protocols to overcome solubility hurdles and ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why do many of my novel THIQ analogs exhibit poor solubility in aqueous assay buffers?

A1: The solubility of THIQ analogs is dictated by their physicochemical properties, which are a direct consequence of their structure. The core THIQ scaffold, a bicyclic amine, has both hydrophobic (the benzene ring) and hydrophilic (the secondary amine) features.[5] However, the therapeutic efficacy of these analogs often arises from bulky, lipophilic substituents added to the core structure to enhance target binding.[1][4] These modifications can significantly increase the molecule's overall hydrophobicity, leading to poor aqueous solubility.

Key contributing factors include:

  • High Lipophilicity (High logP): Many THIQ analogs are designed to cross cell membranes, a feature that necessitates a high octanol-water partition coefficient (logP). This inherent lipophilicity is a primary driver of low aqueous solubility.[6]

  • Molecular Weight and Crystal Lattice Energy: Larger molecules with rigid structures can pack tightly into a stable crystal lattice. A significant amount of energy is then required to break this lattice and allow the compound to dissolve.

  • pH-Dependent Solubility: As alkaloids, THIQs are basic compounds due to the secondary amine in the tetrahydroisoquinoline ring.[5][7] Their solubility is therefore highly dependent on pH. In acidic environments (low pH), the amine group becomes protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound is in its less soluble free base form.[8][9] Most biological assays are conducted at a physiological pH of ~7.4, which may not be optimal for THIQ solubility.

Q2: My THIQ analog was dissolved in 100% DMSO for my stock solution, but it precipitated immediately when I diluted it into my cell culture medium. What's happening?

A2: This common phenomenon is known as "crashing out" or precipitation upon dilution. Your compound is likely highly soluble in the organic solvent, dimethyl sulfoxide (DMSO), but its concentration in the final aqueous buffer or medium has exceeded its thermodynamic solubility limit.[10] Even if the final DMSO concentration is low (e.g., 0.5%), the localized concentration of the compound at the point of dilution can momentarily be very high, triggering precipitation. Storage of DMSO stocks, especially after freeze-thaw cycles, can also contribute to this issue as compounds may begin to precipitate in the stock solution itself.[11]

Q3: What are the consequences of compound precipitation in my assay?

A3: Compound precipitation can severely compromise the quality and interpretation of your experimental data. The actual concentration of the compound in solution will be much lower than the nominal concentration, leading to:

  • Underestimation of Potency: Artificially low compound concentrations will lead to inaccurate IC50 or EC50 values.[2]

  • Poor Reproducibility: The extent of precipitation can vary between wells and experiments, resulting in high data variability.

  • False Negatives: A potentially active compound may appear inactive simply because it is not sufficiently dissolved to interact with its target.

  • Assay Interference: Particulates can interfere with optical measurements (e.g., absorbance, fluorescence) used in many plate-based assays.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying and solving solubility issues with your THIQ analogs.

Initial Assessment: Determining the Solubility of Your THIQ Analog

Before proceeding with complex formulation strategies, it's essential to determine the kinetic solubility of your compound in your specific assay buffer.

Protocol 1: Rapid Assessment of Kinetic Solubility by Turbidimetry

This method helps to quickly determine the concentration at which your compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • THIQ analog

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Plate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your THIQ analog in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 20 mM down to ~10 µM).

  • Addition to Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well (e.g., 198 µL).

  • Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the plate containing the aqueous buffer. This will create a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubate and Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration at which the turbidity does not significantly increase above the background (buffer + 1% DMSO).

Step-by-Step Troubleshooting Workflow

The following workflow will guide you from simple to more advanced techniques for improving the solubility of your THIQ analog.

G cluster_0 Step 1: Co-Solvent Optimization cluster_1 Step 2: pH Adjustment cluster_2 Step 3: Advanced Formulation start Start with 100% DMSO Stock optimize_dmso Q: Can final [DMSO] be kept ≤0.5% without precipitation? start->optimize_dmso dmso_ok A: Yes. Proceed with assay. Monitor for time-dependent precipitation. optimize_dmso->dmso_ok Success dmso_no A: No. Precipitation occurs. optimize_dmso->dmso_no Failure adjust_ph Q: Can assay buffer pH be lowered (e.g., to pH 6.5) without affecting biology? dmso_no->adjust_ph ph_ok A: Yes. Re-test solubility in acidified buffer. adjust_ph->ph_ok ph_no A: No. Assay is pH-sensitive. adjust_ph->ph_no success Solubility Improved. Validate assay performance. ph_ok->success Success try_cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) ph_no->try_cyclodextrin try_surfactant Try Surfactants (e.g., Tween-20, for biochemical assays) try_cyclodextrin->try_surfactant Failure try_cyclodextrin->success Success try_surfactant->success Success

Caption: A decision-making workflow for troubleshooting THIQ analog solubility.

Guide 1: Optimizing Co-Solvents

For most cell-based assays, it is crucial to keep the final concentration of organic solvents low to avoid toxicity and off-target effects.[11][12]

  • DMSO Concentration: Aim for a final DMSO concentration of ≤0.5%.[13] Some sensitive cell lines may even require ≤0.1%. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Alternative Co-solvents: If DMSO is not effective or causes toxicity, other co-solvents can be tested. Ethanol can be tolerated by some cell lines up to 1%, but this must be empirically determined.[12]

  • Solvent Tolerance Test: Before starting your main experiment, it is essential to perform a solvent tolerance assay with your specific cell line. This involves exposing the cells to a range of solvent concentrations (e.g., 0.1% to 2% DMSO) and measuring cell viability (e.g., using an MTT or CellTiter-Glo assay) after the desired incubation period.

Co-SolventTypical Final Concentration (Cell-based assays)Notes
DMSO ≤ 0.5%Most common, but can be toxic at higher concentrations.[11][13]
Ethanol ≤ 1.0%Can be less toxic than DMSO for some cell lines.[12]
PEG 400 1-5%Generally low toxicity, but can increase viscosity of the medium.
Guide 2: pH Modification

As basic compounds, the solubility of THIQ analogs can often be improved by lowering the pH of the assay buffer.[7][8]

  • Feasibility Check: This approach is only viable if the biological system (e.g., enzyme, cells) is not adversely affected by a slight decrease in pH. A change from pH 7.4 to 6.8, for example, might be tolerated in some assays and can significantly improve solubility.

  • Buffer Selection: Use a buffer system that can effectively maintain the desired acidic pH throughout the experiment.

Guide 3: Utilizing Solubilizing Excipients

When co-solvents and pH adjustments are insufficient or not feasible, solubilizing excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like THIQ analogs, effectively increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high solubility and low toxicity.[14]

    Protocol 2: Using Cyclodextrins to Enhance Solubility

    Objective: To use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare an aqueous solution of a THIQ analog.

    Materials:

    • THIQ analog

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

    • Filtration device (0.22 µm filter)

    Procedure:

    • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

    • Add Compound: While stirring, add the powdered THIQ analog to the HP-β-CD solution. The molar ratio of cyclodextrin to compound often needs to be optimized, but a starting point of 10:1 can be used.

    • Complexation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the filtrate using an analytical method like HPLC-UV.

    • Assay Validation: Remember to include a vehicle control containing the same concentration of HP-β-CD in your biological assay.

  • Surfactants (for biochemical assays): Non-ionic surfactants like Tween-20 or Triton X-100 can be used to solubilize compounds in cell-free biochemical assays (e.g., enzyme inhibition assays).[16][17] They form micelles that can incorporate hydrophobic molecules. However, these are generally not suitable for cell-based assays as they can disrupt cell membranes.[16][18]

ExcipientMechanism of ActionTypical Use Case
HP-β-Cyclodextrin Forms inclusion complexes, encapsulating the hydrophobic drug.[14][15]Cell-based and biochemical assays.
Tween-20 Forms micelles that solubilize the drug.[16][17]Primarily for biochemical/cell-free assays.
Triton X-100 A stronger non-ionic detergent, also forms micelles.[16][19]Primarily for biochemical/cell-free assays.

Part 3: Final Recommendations & Best Practices

  • Characterize Early: Determine the kinetic solubility of your lead compounds as early as possible in the drug discovery process.

  • Validate Controls: Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients on the biological system.

  • Confirm Concentration: Whenever possible, use an analytical method such as HPLC to confirm the final concentration of your dissolved compound in the assay buffer.

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after the experiment.

By systematically applying these principles and protocols, you can overcome the challenges posed by poorly soluble THIQ analogs, leading to more reliable and reproducible data in your biological assays.

References
  • Biocompare. (2023, August 28). Protein Biochemistry Detergents. Retrieved from [Link]

  • Ben-Shalom, O., et al. (2003). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 8(3), 335-342.
  • ResearchGate. (2025, August 6). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • World Pharma Today. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2018, March 1). What is the difference between using Triton X-100 and Tween-20?. Retrieved from [Link]

  • Hansen, M. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Biologicals, 40(4), 252-255.
  • Human Metabolome Database. (2009, July 25). Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). Retrieved from [Link]

  • ResearchGate. (2018, September 17). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • PubMed. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • DergiPark. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

  • PubMed Central. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Wiley Online Library. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]

  • RSC Publishing. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • PubMed. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]

  • PubMed Central. (2023, January 11). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Retrieved from [Link]

  • PubMed. (2011, April 14). Design and evaluation of fragment-like estrogen receptor tetrahydroisoquinoline ligands from a scaffold-detection approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. Retrieved from [Link]

  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (herein referred to as "Compound TQS"). We will navigate through a logical, multi-tiered assay funnel designed to first identify cytotoxic effects and subsequently elucidate the underlying mechanism of action. This approach ensures a thorough and objective comparison of Compound TQS's performance against established alternatives, supported by robust experimental design.

The tetrahydroquinoline (THQ) scaffold is a prominent structural motif in numerous natural and synthetic compounds, known for a wide array of biological activities, including anticancer properties.[1] When combined with a sulfonamide moiety—a group renowned for its diverse pharmacological applications including anticancer and antibacterial effects—the resulting hybrid molecules present a compelling case for investigation as potential therapeutic agents.[2][3][4][5] This guide establishes a self-validating system of protocols to rigorously assess the anticancer potential of Compound TQS.

The Validation Funnel: A Strategic Experimental Workflow

A successful validation strategy does not rely on a single assay. Instead, it employs a "funnel" approach, starting with broad screening and progressively moving to more specific, mechanistic assays. This ensures that resources are spent efficiently and that the resulting data tells a coherent story about the compound's activity. Appropriately designed cell-based assays are crucial for recreating key physiological components in vitro, providing data that can range from off-target effects to effective dose ranges.[6]

Our workflow for Compound TQS is designed in three sequential stages:

  • Primary Screening: Quantify the cytotoxic and cytostatic effects on a panel of cancer and non-cancerous cell lines.

  • Secondary Screening: Investigate the primary mechanism of cell death, focusing on apoptosis.

  • Tertiary Screening: Probe key molecular players within the identified cell death pathway.

Experimental_Workflow cluster_0 Experimental Design cluster_1 Primary Screening cluster_2 Secondary Screening (Mechanism) cluster_3 Tertiary Screening (Pathway) cluster_4 Data Synthesis start Compound TQS + Controls (Doxorubicin, Vehicle) cells Cell Line Panel (e.g., MCF-7, HeLa, HepG2, HFF-1) viability Cell Viability Assays (MTT / XTT) cells->viability Treat Cells ic50 Calculate IC50 Value viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis If Cytotoxic caspase Caspase-3/7 Activity Assay apoptosis->caspase western Western Blot Analysis (Bcl-2 Family Proteins) caspase->western Confirm Apoptotic Pathway conclusion Comprehensive Activity Profile western->conclusion

Caption: A three-tiered assay funnel for validating Compound TQS activity.

Primary Screening: Assessing Cytotoxicity

The first critical step is to determine if Compound TQS has a measurable effect on cell viability and proliferation. The MTT and XTT assays are foundational colorimetric methods for this purpose. Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[7]

Causality Behind Assay Choice:

  • MTT Assay: A widely used and cost-effective standard. Its drawback is that the formazan product is insoluble and requires an additional solubilization step, which can introduce variability.[7][8]

  • XTT Assay: A second-generation assay where the formazan product is water-soluble, eliminating the need for a solubilization step.[7] This simplifies the protocol and makes it more suitable for high-throughput screening.[7] We recommend the XTT assay for its improved convenience and reduced potential for error.

Experimental Protocol: XTT Cell Viability Assay

This protocol is a general guideline and must be optimized for your specific cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock of Compound TQS and control compounds (e.g., Doxorubicin as a positive control) in complete culture medium via serial dilution.

    • Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Crucial Controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds. This concentration should not exceed a non-toxic level, typically <0.5%.[7]

      • Untreated Control: Cells treated with culture medium only.

      • Medium Blank: Wells containing medium but no cells, to measure background absorbance.

    • Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the freshly prepared XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C. Incubation time should be optimized based on cell type and density.[9]

  • Absorbance Measurement:

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance using a microplate reader at a wavelength between 450 and 500 nm.[7][9] A reference wavelength of ~660 nm can be used for background correction.[9]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Comparative Data Presentation
CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)*
Compound TQS MCF-7 (Breast Cancer)Hypothetical ValueHypothetical Value
HeLa (Cervical Cancer)Hypothetical ValueHypothetical Value
HepG2 (Liver Cancer)Hypothetical ValueHypothetical Value
HFF-1 (Normal Fibroblast)Hypothetical ValueN/A
Doxorubicin MCF-7 (Breast Cancer)Hypothetical ValueHypothetical Value
(Positive Control)HeLa (Cervical Cancer)Hypothetical ValueHypothetical Value
HepG2 (Liver Cancer)Hypothetical ValueHypothetical Value
HFF-1 (Normal Fibroblast)Hypothetical ValueN/A

*Selectivity Index (SI) = IC₅₀ in normal cells (HFF-1) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Secondary Screening: Uncovering the Mechanism of Action

If Compound TQS demonstrates significant cytotoxicity, the next logical question is: how does it induce cell death? Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[10] We can detect apoptosis by identifying its key hallmarks.

Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_caspase Cytosol compound Compound TQS ps Phosphatidylserine (PS) Translocation compound->ps bcl2 Bcl-2 Family Regulation (Bcl-2 vs. Bax) compound->bcl2 annexin Annexin V Staining (Flow Cytometry) ps->annexin death Apoptotic Cell Death ps->death caspases Caspase Cascade Activation (Caspase-3/7) bcl2->caspases caspase_assay Caspase-3/7 Assay (Fluorometric) caspases->caspase_assay caspases->death

Caption: Key events in apoptosis targeted by validation assays.

Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[10][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[11][12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]

Experimental Protocol: Annexin V/PI Flow Cytometry

This protocol is based on standard methods and should be adapted based on the specific kit used.[10][11]

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with Compound TQS at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or trypsin.

    • Combine the cells from the medium and the detached layer. Centrifuge at ~500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided by the kit manufacturer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The data will allow you to quantify four populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Comparative Data Presentation
TreatmentCell Line% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control MCF-7~95%<5%<1%
Compound TQS (IC₅₀) MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (IC₅₀) MCF-7Hypothetical ValueHypothetical ValueHypothetical Value

Tertiary Screening: Probing the Molecular Pathway

Confirmation of apoptosis via Annexin V staining warrants a deeper look into the molecular machinery. Western blotting is a powerful technique to analyze the expression levels of specific proteins in a signaling pathway.[13][14]

Principle: The Bcl-2 family of proteins are central regulators of apoptosis. A shift in the balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) can determine a cell's fate. A decrease in Bcl-2 and/or an increase in Bax is a strong indicator of apoptosis induction.

Experimental Protocol: Western Blot for Bcl-2 and Bax

This is a generalized protocol; specific antibody dilutions and transfer conditions must be optimized.[14][15]

  • Protein Extraction:

    • Treat cells in 10 cm plates with Compound TQS as described for the apoptosis assay.

    • Lyse the cells using 1X SDS sample buffer with added protease and phosphatase inhibitors.[14]

    • Sonicate the lysate to shear DNA and reduce viscosity, then centrifuge to pellet debris.[14]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each protein using densitometry software.

    • Normalize the intensity of Bcl-2 and Bax bands to the corresponding loading control band.

    • Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.

Comparative Data Presentation
TreatmentCell LineBcl-2 Expression (Relative to Control)Bax Expression (Relative to Control)Bax/Bcl-2 Ratio
Vehicle Control MCF-71.01.01.0
Compound TQS (IC₅₀) MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (IC₅₀) MCF-7Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion: Synthesizing a Complete Biological Profile

By systematically applying this validation funnel, researchers can build a comprehensive and defensible profile of this compound's biological activity. The primary screening establishes its cytotoxic potency (IC₅₀) and cancer cell selectivity. The secondary and tertiary assays then provide a mechanistic narrative, demonstrating not just that the compound affects cell viability, but how it achieves this effect—for instance, by inducing apoptosis through the modulation of the Bcl-2 protein family. This multi-faceted, data-driven approach is essential for rigorously validating novel compounds and making informed decisions in the drug development pipeline.

References

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. Retrieved from [Link]

  • Dong, H., Lu, L., Song, X., Li, Y., Zhou, J., Xu, Y., Zhang, Y., Qi, J., Liang, T., & Wang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. Retrieved from [Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. (Conceptual basis, protocol available from various sources like [Link])

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2020). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • ACS Omega. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • Contract Pharma. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • PubMed. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • Acta Pharmaceutica. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • ResearchGate. (2020). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Retrieved from [Link]

  • RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • ACS Publications. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]

  • National Institutes of Health. (2008). 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. Retrieved from [Link]

  • National Institutes of Health. (2019). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Retrieved from [Link]

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A Comparative Analysis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide with Commercially Available Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most famously embodied in the sulfa drugs, the first class of synthetic antibiotics to see widespread clinical use.[1][2] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folic acid synthesis, is a classic example of targeted chemotherapy.[][4] While resistance has curtailed their use as standalone agents, sulfonamides continue to be vital in combination therapies and serve as privileged scaffolds in drug discovery, branching into treatments for a range of conditions including inflammation, glaucoma, and hypoglycemia.[1][4]

This guide introduces a novel sulfonamide derivative, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide , for a rigorous comparative analysis against two well-established sulfonamide drugs: Sulfamethoxazole and Sulfadiazine . It is critical to note that this compound is presented here as a theoretical construct for the purpose of guiding future research. To date, its synthesis and biological evaluation are not extensively reported in publicly accessible literature.

The rationale for this exploration is twofold. First, the 1,2,3,4-tetrahydroquinoline core is a recognized pharmacophore present in numerous biologically active compounds, offering a unique three-dimensional structure that can be exploited for novel molecular interactions.[5][6] Second, by replacing the traditional aniline moiety of classical sulfonamides with this saturated heterocyclic system, we hypothesize a potential modulation of physicochemical properties such as lipophilicity and metabolic stability, which could translate to an altered pharmacokinetic and pharmacodynamic profile. This guide will therefore serve as a roadmap for researchers and drug development professionals, providing a theoretical framework and the requisite experimental designs to synthesize, characterize, and evaluate this promising new chemical entity.

Structural and Mechanistic Comparison

The fundamental difference between classical sulfonamides and the proposed this compound lies in the nature of the nitrogen atom attached to the sulfonyl group. In sulfanilamide-based drugs like sulfamethoxazole and sulfadiazine, this is an aromatic amine (aniline derivative). In our target compound, it is a secondary amine integrated into a saturated heterocyclic ring system.

FeatureSulfamethoxazoleSulfadiazineThis compound (Hypothesized)
Core Structure 4-aminobenzenesulfonamide4-aminobenzenesulfonamide2-Methyl-1,2,3,4-tetrahydroquinoline
N1-Substituent 5-methyl-3-isoxazolylPyrimidin-2-ylNone (Primary sulfonamide)
Key Functional Group Aromatic sulfonamideAromatic sulfonamideN-substituted sulfonamide (non-aromatic amine)
Mechanism of Action DHPS InhibitionDHPS InhibitionPutative DHPS Inhibition or potentially novel targets
Mechanism of Action: A Shared Path with Potential Divergence

Sulfamethoxazole and Sulfadiazine are classic competitive inhibitors of DHPS.[7][8] Their structural mimicry of para-aminobenzoic acid (PABA) allows them to bind to the enzyme's active site, halting the synthesis of dihydrofolic acid, a precursor to folic acid.[9] Bacteria, which must synthesize their own folic acid, are thus deprived of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[][10]

For This compound , the primary hypothesis is that it would also function as a DHPS inhibitor. However, the replacement of the PABA-like aniline moiety with the tetrahydroquinoline scaffold introduces significant structural changes. The key question is whether the sulfonamide group, attached to the non-aromatic nitrogen of the tetrahydroquinoline ring, can still effectively mimic PABA. It is plausible that the tetrahydroquinoline ring itself could engage in novel interactions within or outside the DHPS active site, potentially altering the binding affinity or even conferring activity against other targets.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the known properties of our reference drugs with predicted values for our target compound.

PropertySulfamethoxazoleSulfadiazineThis compound (Predicted)
Molecular Formula C₁₀H₁₁N₃O₃SC₁₀H₁₀N₄O₂SC₁₀H₁₄N₂O₂S
Molecular Weight 253.28 g/mol 250.28 g/mol 226.31 g/mol
LogP (Octanol/Water) 0.89-0.09~2.5 - 3.0 (Estimated)
pKa ~5.7 (sulfonamide N-H)~6.5 (sulfonamide N-H)~9.0 - 10.0 (Estimated for sulfonamide N-H)
Aqueous Solubility LowSlightly solublePredicted to be low

Predictions for the target compound are based on computational models and the known properties of the 2-methyl-1,2,3,4-tetrahydroquinoline scaffold, which has a calculated XLogP3 of 2.7.[11]

The most striking predicted difference is the significantly higher lipophilicity (LogP) of the novel compound. This is a direct consequence of replacing the polar aniline group with the more hydrocarbon-rich tetrahydroquinoline ring. This increased lipophilicity could lead to enhanced membrane permeability and potentially a larger volume of distribution, but may also result in lower aqueous solubility. The predicted higher pKa of the sulfonamide proton suggests it will be less acidic than in the comparator drugs, which could influence its binding characteristics and solubility at physiological pH.

Experimental Protocols

To move from theoretical comparison to empirical data, the following experimental workflows are proposed.

Synthesis of this compound

This protocol outlines a standard method for the synthesis of N-substituted sulfonamides.

Causality: The reaction of a sulfonyl chloride with an amine is a robust and well-established method for forming a sulfonamide bond. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 2-methyl-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 1.1 equivalents of triethylamine to the stirred solution.

  • Sulfamoyl Chloride Addition: Slowly add a solution of 1.05 equivalents of sulfamoyl chloride in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of bacteria.

Causality: The broth microdilution method is a standardized assay (CLSI guidelines) that provides a quantitative measure of a compound's antibacterial potency. By testing against both Gram-positive and Gram-negative bacteria, a preliminary antibacterial spectrum can be established.

Step-by-Step Protocol:

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Culture the bacteria overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound (and comparators Sulfamethoxazole and Sulfadiazine) in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the target enzyme.

Causality: This assay provides direct evidence of target engagement. By measuring the inhibition of the enzymatic conversion of PABA to dihydropteroic acid, we can confirm if the compound acts via the classical sulfonamide mechanism.

Step-by-Step Protocol:

  • Enzyme and Substrates: Obtain recombinant DHPS enzyme. The substrates are PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • Reaction Mixture: In a microplate, combine the DHPS enzyme, DHPPP, and varying concentrations of the test compound (and comparators).

  • Initiation: Initiate the reaction by adding PABA.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for a set period.

  • Detection: The reaction can be monitored by various methods, such as a coupled assay where the product, pyrophosphate, is quantified using a fluorescent probe.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

Sulfonamide Mechanism of Action

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF via DHFR Nucleic_Acids DNA, RNA, Proteins THF->Nucleic_Acids Synthesis Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_evaluation Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis Synthesis Chemical Synthesis of 2-Methyl-THQ-Sulfonamide Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization MIC_Assay Antibacterial Susceptibility (MIC Determination) Characterization->MIC_Assay DHPS_Assay Biochemical Target Assay (DHPS Inhibition, IC50) Characterization->DHPS_Assay Data_Comparison Comparative Analysis vs. Sulfamethoxazole & Sulfadiazine MIC_Assay->Data_Comparison DHPS_Assay->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR

Caption: Proposed workflow for synthesis and evaluation.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the novel compound This compound against established sulfonamide drugs. While the analysis of the target compound remains theoretical, the juxtaposition of its predicted properties with the known data for Sulfamethoxazole and Sulfadiazine highlights a clear path for future research. The key differentiators are hypothesized to be an increased lipophilicity and altered pKa, which may significantly impact its ADME profile and biological activity.

The provided experimental protocols offer a self-validating system for any research team aiming to synthesize and test this compound. Successful execution of this workflow will not only confirm or refute the hypotheses laid out in this guide but will also generate crucial data for establishing a structure-activity relationship. The ultimate goal is to determine if modifying the core scaffold of a classical antibiotic can lead to derivatives with improved potency, a broader spectrum of activity, or a better resistance profile. This work encourages the scientific community to continue exploring the vast chemical space around established pharmacophores in the ongoing search for next-generation therapeutic agents.

References

  • Pharmacology of Sulfadiazine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). Retrieved from [Link]

  • Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025). Retrieved from [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Retrieved from [Link]

  • Understanding Sulfanilamide: Mechanism of Action and Historical Context. (n.d.). Retrieved from [Link]

  • Sulfanilamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfadiazine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Retrieved from [Link]

  • Chauhan, A., & Kumar, R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62135–62153. [Link]

  • What is the mechanism of Sulfadiazine? (2024). Patsnap Synapse. Retrieved from [Link]

  • Saini, R. K., & Kumar, V. (2023). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide. Systematic Reviews in Pharmacy, 14(8), 569-583.
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  • What is the mechanism of Sulfamethoxazole? (2024). Patsnap Synapse. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The 2-methyl-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonamide moiety at the 1-position unlocks a vast chemical space for therapeutic intervention, with analogs demonstrating potential in oncology, neurodegenerative diseases, and immunology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide analogs, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed methodologies.

The Versatile Core: Understanding the this compound Scaffold

The this compound scaffold is characterized by a bicyclic system where a piperidine ring is fused to a benzene ring. The key features influencing its biological activity are:

  • The Tetrahydroquinoline Core: The saturated heterocyclic ring provides a three-dimensional structure that can orient substituents in specific vectors to interact with biological targets. The nitrogen atom at the 1-position serves as a crucial attachment point for the sulfonamide group.

  • The 2-Methyl Group: The presence of a methyl group at the 2-position introduces a chiral center, meaning that the biological activity of enantiomers can differ significantly. This substituent can also provide beneficial steric interactions within a binding pocket and influence the overall lipophilicity of the molecule.

  • The 1-Sulfonamide Linkage: The sulfonamide group is a key pharmacophoric element, known for its ability to act as a hydrogen bond donor and acceptor. Modifications to the R-group of the sulfonamide (R-SO₂-N) allow for extensive exploration of the SAR and fine-tuning of the compound's properties.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is highly dependent on the nature of the substituents on the sulfonamide moiety and the aromatic ring of the tetrahydroquinoline core. Here, we compare the SAR of this scaffold against different biological targets.

As Inhibitors of 8-Oxoguanine DNA Glycosylase 1 (OGG1)

Oxidative DNA damage is a constant threat to genomic integrity, and the base excision repair (BER) pathway plays a critical role in its mitigation. 8-Oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the BER pathway, responsible for recognizing and excising the mutagenic lesion 8-oxoguanine (8-oxoG). Inhibition of OGG1 has emerged as a potential therapeutic strategy in oncology.

Recent studies have identified acyl tetrahydroquinoline sulfonamides as potent OGG1 inhibitors.[1] The general structure involves an acyl group attached to the sulfonamide nitrogen. While not a direct 1-sulfonamide, the SAR provides valuable insights. Two notable compounds, SU0268 and SU0383 , have demonstrated potent inhibition of OGG1.[1][2]

Table 1: Comparative Activity of Acyl Tetrahydroquinoline Sulfonamide Analogs as OGG1 Inhibitors

CompoundR Group on SulfonamideOGG1 IC₅₀ (µM)
SU0268 4'-methoxy-[1,1'-biphenyl]-4-yl0.059[3]
SU0383 N/AMore potent than SU0268[2]

The high potency of these compounds underscores the importance of an extended aromatic system on the sulfonamide moiety for effective binding to OGG1. The biphenyl group in SU0268 likely engages in favorable hydrophobic and π-stacking interactions within the enzyme's active site.

As Inverse Agonists of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

The retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are key mediators of autoimmune diseases such as psoriasis.[4][5] N-sulfonamide-tetrahydroquinolines have been identified as a promising class of RORγt inverse agonists.

A recent study detailed the SAR of a series of N-sulfonamide-tetrahydroquinolines, leading to the discovery of potent inverse agonists.[4][5] Although the specific examples in the primary publication do not feature a 2-methyl substituent, the SAR provides a roadmap for designing 2-methylated analogs with enhanced potency and selectivity. The general trend indicates that bulky, hydrophobic groups on the sulfonamide are crucial for activity.

As Anticancer Agents

The 2-methyl-1,2,3,4-tetrahydroquinoline scaffold itself has been explored for its anticancer potential. A study on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed selective cytotoxicity against various cancer cell lines.[6] This suggests that the core scaffold possesses inherent anticancer properties that can be modulated by substitution at the 1-position.

Table 2: Anticancer Activity of a 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivative

CompoundCancer Cell LineIC₅₀ (µM)
18 HeLa (Cervical Cancer)13.15[6]

While not a 1-sulfonamide, this data highlights the potential of the 2-methyl-tetrahydroquinoline core as a starting point for the design of novel anticancer agents. The introduction of a sulfonamide at the 1-position could further enhance this activity by providing additional interaction points with target proteins.

Key Structure-Activity Relationship Insights

Based on the available data, several key SAR trends can be summarized:

Synthesis_Workflow Start 2-Methylquinoline Reduction Reduction (e.g., Na/EtOH) Start->Reduction Intermediate 2-Methyl-1,2,3,4- tetrahydroquinoline Reduction->Intermediate Sulfonylation Sulfonylation (Base) Intermediate->Sulfonylation Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonylation Product 2-Methyl-1,2,3,4-tetrahydroquinoline -1-sulfonamide Analog Sulfonylation->Product

Caption: General synthetic workflow for 2-Methyl-THQ-1-Sulfonamide analogs.

In Vitro OGG1 Inhibition Assay

The inhibitory activity of the synthesized compounds against OGG1 can be determined using a fluorescence-based assay as previously described. [3] Step-by-Step Protocol:

  • Prepare Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme and Substrate Preparation: Recombinant human OGG1 and a fluorescein-labeled DNA duplex containing an 8-oxoG lesion are used.

  • Inhibitor Preparation: Compounds are dissolved in DMSO to create a stock solution and then serially diluted.

  • Assay Procedure:

    • Add 5 µL of the inhibitor solution to a 384-well plate.

    • Add 10 µL of OGG1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the DNA substrate solution.

    • Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths of ~485/520 nm).

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available SAR data, particularly from studies on OGG1 and RORγt modulators, provides a strong foundation for the rational design of more potent and selective analogs.

Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a wider range of substituents on both the sulfonamide moiety and the tetrahydroquinoline core is needed to build a more complete SAR profile for various biological targets.

  • Stereoselective synthesis and evaluation: The synthesis and biological testing of individual enantiomers are crucial to fully understand the role of stereochemistry in target engagement.

  • Exploration of new biological targets: The diverse biological activities of tetrahydroquinoline derivatives suggest that this scaffold may have potential against a broader range of diseases.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. ResearchGate. [Link]

  • Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively induced DNA Base Lesions. ACS Chemical Biology. [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

  • Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. ACS Medicinal Chemistry Letters. [Link]

  • Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. National Institutes of Health. [Link]

Sources

comparing the in vitro and in vivo efficacy of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of Olaparib, a PARP Inhibitor

As Senior Application Scientists, we understand the critical need for robust and reproducible data in the evaluation of therapeutic compounds. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Olaparib (brand name Lynparza), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which has become a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.

Introduction to Olaparib and its Mechanism of Action

Olaparib is a first-in-class PARP inhibitor that has demonstrated significant clinical benefit in patients with ovarian, breast, pancreatic, and prostate cancers harboring BRCA1/2 mutations. The therapeutic rationale for Olaparib is rooted in the concept of synthetic lethality. In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, where PARP enzymes play a crucial role. If these breaks are not repaired, they can lead to double-strand breaks during DNA replication. These double-strand breaks are then repaired by the high-fidelity HRR pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutated BRCA1 or BRCA2, the HRR pathway is compromised. When these cells are treated with a PARP inhibitor like Olaparib, the single-strand breaks are not efficiently repaired, leading to an accumulation of double-strand breaks. With a deficient HRR pathway, these cells are unable to repair the extensive DNA damage, ultimately resulting in cell death.

In Vitro Efficacy of Olaparib

The in vitro evaluation of a compound's efficacy is a critical first step in the drug development pipeline. These assays provide a controlled environment to assess the direct impact of the compound on cancer cells.

Cellular Viability Assays

A common method to assess the cytotoxic or cytostatic effects of a compound is through cellular viability assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Comparative In Vitro Potency of Olaparib in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusOlaparib IC₅₀ (nM)Comparative Agent (e.g., Cisplatin) IC₅₀ (µM)
CAPAN-1PancreaticBRCA2 mutant101.5
MDA-MB-436BreastBRCA1 mutant502.5
OVCAR-3OvarianBRCA wild-type>10,0005.0
HeLaCervicalBRCA wild-type>10,0003.0

Data are representative and compiled from various sources for illustrative purposes.

The data clearly indicates that Olaparib is significantly more potent in cancer cell lines with BRCA mutations (CAPAN-1 and MDA-MB-436) compared to those with wild-type BRCA (OVCAR-3 and HeLa). This highlights the principle of synthetic lethality. In contrast, a traditional chemotherapeutic agent like cisplatin shows cytotoxicity across all cell lines, irrespective of their BRCA status, but at much higher concentrations.

Experimental Protocol: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Olaparib (e.g., 0.1 nM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation and Measurement: Incubate for 2-4 hours and then measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow In Vitro Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Treat with Olaparib (Serial Dilution) start->treat incubate1 Incubate for 72 hours treat->incubate1 add_mts Add MTS Reagent incubate1->add_mts incubate2 Incubate for 2-4 hours add_mts->incubate2 read Measure Absorbance at 490 nm incubate2->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for determining the in vitro efficacy of Olaparib using an MTS cell viability assay.

In Vivo Efficacy of Olaparib

Following promising in vitro data, the evaluation of a compound's efficacy in a living organism is paramount. In vivo studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a more complex biological system.

Xenograft Models

Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are a powerful tool for assessing in vivo efficacy.

In Vivo Efficacy of Olaparib in a BRCA-mutated Breast Cancer Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, oral+5000
Olaparib50 mg/kg, daily, oral+5090
Temozolomide50 mg/kg, 5 days on/2 days off, oral+20060

Data are representative and compiled from various sources for illustrative purposes.

In this representative xenograft model using a BRCA-mutated breast cancer cell line, Olaparib monotherapy resulted in significant tumor growth inhibition (90%) compared to the vehicle control. Its efficacy was also superior to that of a standard-of-care alkylating agent, temozolomide.

Experimental Protocol: Xenograft Study in Mice
  • Cell Implantation: Subcutaneously implant 5 x 10⁶ CAPAN-1 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, Olaparib, comparative agent).

  • Treatment Administration: Administer the respective treatments as per the defined dosing regimen.

  • Tumor Measurement: Measure tumor volume using calipers twice weekly.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis.

G cluster_workflow In Vivo Xenograft Study Workflow implant Implant Tumor Cells into Mice tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Olaparib/Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Study Endpoint and Data Collection monitor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze

Caption: Workflow for assessing the in vivo efficacy of Olaparib in a mouse xenograft model.

Conclusion

The collective in vitro and in vivo data for Olaparib provide a compelling example of a targeted therapy that exploits a specific vulnerability in cancer cells. The in vitro assays demonstrate high potency in BRCA-mutated cell lines, which translates to significant tumor growth inhibition in corresponding in vivo models. This guide underscores the importance of a multi-faceted approach to efficacy testing, from initial cell-based assays to complex animal models, to robustly characterize a compound's therapeutic potential.

References

  • Olaparib for the treatment of ovarian cancer. National Cancer Institute. [Link]

  • LYNPARZA® (olaparib) official website. AstraZeneca. [Link]

A Comprehensive Guide to Assessing the Cross-Reactivity of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the maxim "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. This guide provides a robust, multi-tiered strategy for assessing the cross-reactivity of novel chemical entities, using the hypothetical molecule, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, as our working example.

The tetrahydroquinoline and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown diverse biological activities, including potential as anticancer agents.[1][3][4][5][6] Given this promiscuous potential, a rigorous and early assessment of a new analog's selectivity is not just recommended; it is imperative for de-risking the asset and making informed decisions in a resource-constrained environment.

For the purpose of this guide, let us assume our lead compound, "THQS-2M" (this compound), has been identified as a potent inhibitor of a specific protein kinase, for example, Polo-like Kinase 1 (PLK1) , a validated target in oncology. Our objective is to build a comprehensive selectivity profile to determine its viability for further development.

Part 1: The Strategic Framework for Cross-Reactivity Assessment

A successful selectivity profiling campaign is not a monolithic screen but a phased, intelligent process. It begins with broad, predictive methods and funnels down to specific, functional assays to confirm and quantify liabilities. This approach conserves resources by front-loading inexpensive, high-throughput methods and reserving more complex, costly assays for confirming computationally-derived hypotheses.

Cross_Reactivity_Workflow cluster_in_silico In-Silico Assessment (Tier 1) cluster_in_vitro_broad Broad In-Vitro Profiling (Tier 2) cluster_in_vitro_focused Focused In-Vitro Validation (Tier 3) cluster_decision Decision Making struct_sim Structural Similarity Search (e.g., ChEMBL, PubChem) predict_model Predictive Off-Target Modeling (e.g., Machine Learning, Pharmacophore) struct_sim->predict_model Inform Model Selection kinase_panel Broad Kinase Panel (>300 kinases) predict_model->kinase_panel Prioritize Kinase Subfamilies gpcr_panel GPCR Binding Panel (Safety-Relevant Targets) predict_model->gpcr_panel Select GPCR Panel cyp_inhibition CYP450 Inhibition Panel functional_assays Functional Follow-up Assays (for confirmed hits) kinase_panel->functional_assays Validate Hits herg_assay hERG Patch Clamp Assay gpcr_panel->functional_assays Validate Hits go_nogo Go / No-Go Decision Selectivity-Focused SAR herg_assay->go_nogo cyp_inhibition->go_nogo functional_assays->go_nogo

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone in the design of carbonic anhydrase inhibitors (CAIs).[1][2][3] This guide provides a comprehensive framework for evaluating the selectivity profile of a novel investigational compound, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, against key human carbonic anhydrase (hCA) isoforms. We will explore the scientific rationale for selectivity, provide detailed experimental protocols for in vitro enzymatic assays, present a comparative analysis of hypothetical inhibition data, and discuss the potential therapeutic implications of the findings. This guide is intended for researchers and drug development professionals engaged in the discovery of next-generation, isoform-specific CAIs.

Introduction: The Critical Role of Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This seemingly simple reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[4][5] In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role.[4][6]

The ubiquitous nature of many CA isoforms presents a significant challenge in drug development. While the inhibition of a specific CA isoform may be therapeutically beneficial, off-target inhibition of other isoforms can lead to undesirable side effects.[7] For instance, the widely distributed cytosolic isoforms hCA I and hCA II are crucial for normal physiological functions, and their inhibition is associated with side effects such as paresthesia and fatigue.[4][7] In contrast, isoforms such as hCA IX and hCA XII are overexpressed in various tumors and are linked to cancer progression, making them attractive therapeutic targets.[8][9][10]

Therefore, the development of isoform-selective CAIs is a primary objective in modern medicinal chemistry. A highly selective inhibitor would preferentially bind to the target isoform, maximizing therapeutic efficacy while minimizing off-target effects. The subject of this guide, this compound, incorporates the classic zinc-binding sulfonamide moiety, making it a putative CAI.[1][2] This guide will outline the essential experimental procedures to determine its potency and selectivity against a panel of key hCA isoforms.

Materials and Methods

Materials
  • Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII).

  • Test Compound: this compound.

  • Reference Inhibitor: Acetazolamide (a well-characterized, non-selective CAI).

  • Substrate: 4-Nitrophenyl acetate (p-NPA).

  • Buffer: Tris-HCl buffer (pH 7.4).

  • Instrumentation: 96-well microplate reader.

In Vitro Enzymatic Assay: A Colorimetric Esterase Activity Assay

The inhibitory potency of the test compound will be evaluated using a colorimetric assay that measures the esterase activity of the CA enzymes.[11][12] This method is widely used due to its simplicity and suitability for high-throughput screening.[13]

Principle: Carbonic anhydrases can hydrolyze the ester substrate, 4-nitrophenyl acetate (p-NPA), to produce the chromophore 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis will decrease.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and Acetazolamide Plate_Setup Dispense enzyme and inhibitor solutions into 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare solutions of hCA I, II, IX, and XII Enzyme_Prep->Plate_Setup Substrate_Prep Prepare 4-Nitrophenyl acetate (p-NPA) solution Reaction_Start Initiate reaction by adding p-NPA substrate Substrate_Prep->Reaction_Start Incubation Pre-incubate enzyme and inhibitor for 10 min at RT Plate_Setup->Incubation Incubation->Reaction_Start Kinetic_Read Measure absorbance at 400 nm kinetically for 15 min Reaction_Start->Kinetic_Read Rate_Calc Calculate initial reaction velocities (V₀) Kinetic_Read->Rate_Calc Inhibition_Calc Determine % inhibition for each inhibitor concentration Rate_Calc->Inhibition_Calc IC50_Calc Plot % inhibition vs. [Inhibitor] and fit to a dose-response curve to determine IC50 values Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for determining IC50 values.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and the reference inhibitor, Acetazolamide, in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the appropriate volume of Tris-HCl buffer, the enzyme solution (hCA I, II, IX, or XII), and varying concentrations of the test compound or reference inhibitor. Include controls for no enzyme (blank) and no inhibitor (100% activity).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over a period of 15 minutes at a constant temperature (e.g., 25°C).

Data Analysis

The initial reaction velocity (V₀) is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula:

% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100%

The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve).

Results: A Comparative Selectivity Profile

To illustrate the evaluation process, the following table presents hypothetical but realistic IC50 values for this compound and the non-selective inhibitor Acetazolamide against four key hCA isoforms.

Table 1: Inhibitory Potency (IC50, nM) of this compound and Acetazolamide against hCA Isoforms

CompoundhCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)
This compound 1,2508502540
Acetazolamide (Reference) 25012256

Discussion: Interpreting the Selectivity Profile

The hypothetical data in Table 1 provides a clear basis for evaluating the selectivity of this compound.

  • Potency against Target Isoforms: The investigational compound demonstrates potent inhibition of the tumor-associated isoforms hCA IX (IC50 = 25 nM) and hCA XII (IC50 = 40 nM). This level of potency is comparable to the reference drug, Acetazolamide, against hCA IX and suggests that the compound effectively engages with the active site of these target enzymes.

  • Selectivity over Off-Target Isoforms: The key differentiator for our lead compound is its significantly reduced activity against the ubiquitous, off-target isoforms hCA I and hCA II. The IC50 value against hCA II is 850 nM, which is approximately 34-fold higher than its IC50 against hCA IX. Similarly, the IC50 against hCA I is 1,250 nM, representing a 50-fold selectivity over hCA IX. In stark contrast, Acetazolamide is a potent inhibitor of hCA II (IC50 = 12 nM), which is a major contributor to its side-effect profile.[7]

Conceptual Diagram of Inhibitor Selectivity:

G cluster_nonselective Non-Selective Inhibitor (e.g., Acetazolamide) cluster_selective Selective Inhibitor (Hypothetical) Acetazolamide Acetazolamide hCA_I_A hCA I Acetazolamide->hCA_I_A Inhibits hCA_II_A hCA II Acetazolamide->hCA_II_A Strongly Inhibits hCA_IX_A hCA IX Acetazolamide->hCA_IX_A Inhibits hCA_XII_A hCA XII Acetazolamide->hCA_XII_A Strongly Inhibits Lead_Compound 2-Methyl-1,2,3,4- tetrahydroquinoline-1-sulfonamide hCA_I_B hCA I Lead_Compound->hCA_I_B Weakly Inhibits hCA_II_B hCA II Lead_Compound->hCA_II_B Weakly Inhibits hCA_IX_B hCA IX Lead_Compound->hCA_IX_B Strongly Inhibits hCA_XII_B hCA XII Lead_Compound->hCA_XII_B Strongly Inhibits

Caption: Selective vs. Non-Selective Inhibition Profile.

Therapeutic Implications: The favorable selectivity profile of this compound suggests it could be a promising candidate for therapeutic areas where hCA IX and hCA XII are implicated, such as oncology.[9] By avoiding potent inhibition of hCA I and hCA II, this compound has the potential for a wider therapeutic window and a more favorable safety profile compared to non-selective inhibitors.[7] Further studies, including structural biology and in vivo efficacy models, would be required to validate these in vitro findings and explore the full therapeutic potential of this compound.

Conclusion

This guide has outlined a systematic approach to evaluating the selectivity profile of a novel sulfonamide-based compound, this compound, against key human carbonic anhydrase isoforms. The provided methodologies and data interpretation framework demonstrate how to quantitatively assess inhibitor potency and selectivity. Based on our hypothetical data, the compound exhibits a promising selectivity profile, potently inhibiting the cancer-associated targets hCA IX and hCA XII while sparing the major off-target isoforms hCA I and hCA II. This highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery to identify promising candidates with the potential for enhanced efficacy and reduced side effects.

References

  • An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors.
  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Carbonic anhydrases as disease markers. PubMed Central.
  • Carbonic anhydrase (CA) related diseases with associated isoform targets.
  • Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Compar
  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
  • Carbonic Anhydrase XII Functions in Health and Disease. PubMed Central.
  • Carbonic anhydrases as disease markers.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Safety of carbonic anhydrase inhibitors.
  • Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathem
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online.

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A Senior Application Scientist's Guide to Confirming Mechanism of Action Through Comparative Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Does It Work?" to "How Does It Work?"

In drug discovery, identifying a compound with promising biological activity is a monumental first step. However, true progress—from a promising hit to a viable clinical candidate—requires a deeper understanding. We must answer not just "Does it work?" but, more critically, "How does it work?" Establishing the mechanism of action (MOA) is a cornerstone of modern pharmacology, providing the mechanistic rationale that underpins efficacy and safety.[1][2]

This guide provides a strategic framework for confirming a novel compound's MOA through rigorous, well-designed comparative studies with known pharmacological agents. The goal is to build a self-validating body of evidence, moving beyond simple activity measurements to a nuanced understanding of molecular interactions. We will explore how to strategically select comparator compounds and deploy a suite of biochemical and cell-based assays to build a compelling, data-driven narrative for your molecule's MOA.

Chapter 1: The Foundation – Strategic Selection of Comparator Agents

The scientific rigor of your MOA study hinges on the careful selection of appropriate reference, or "comparator," agents. These are not chosen at random; they are selected to serve as pharmacological tools that help illuminate the specific pathway your compound modulates.

The Rationale Behind Comparator Selection:

Your choice of comparators should be hypothesis-driven. Consider a new chemical entity (NCE) that you hypothesize is a Gs-coupled G-protein coupled receptor (GPCR) antagonist. Your selection of comparators should include:

  • A Known Agonist: This is essential to stimulate the pathway and create a dynamic range for measuring inhibition. For a Gs-coupled receptor, a well-characterized agonist will induce the production of cyclic AMP (cAMP).[3][4]

  • A Known Antagonist/Inhibitor (Same Target): This is your primary benchmark. Comparing the potency (e.g., IC50) and efficacy of your NCE to a well-established antagonist for the same target provides a direct measure of its relative performance.

  • An Agent with an Orthogonal Mechanism: To demonstrate specificity, include a compound that produces a similar downstream effect via a different mechanism. For example, a phosphodiesterase (PDE) inhibitor also increases cAMP levels, but it does so by preventing its breakdown, not by stimulating its production via the GPCR. If your NCE is a true GPCR antagonist, it should not compete with a PDE inhibitor.

  • A Negative Control Compound: An inactive structural analog of your NCE or a compound known to be inactive at the target receptor is crucial for ruling out non-specific effects or assay artifacts.

This multi-faceted approach creates a logical framework where your NCE's activity profile, when compared against these agents, points decisively toward a specific mechanism.

Chapter 2: The Toolkit – In Vitro Assays for Mechanistic Elucidation

With our comparator agents selected, we can now deploy a series of assays to test our hypothesis. These assays are divided into two main categories: biochemical assays, which measure direct target engagement in a simplified system, and cell-based assays, which provide a more physiologically relevant context.[5][6][7]

Biochemical Assays: Isolating the Target Interaction

Biochemical assays provide a controlled, cell-free environment to measure the direct interaction between a compound and its target protein.[6] This allows for precise quantification of binding affinity and enzymatic inhibition without the complexities of cellular systems.[6][8]

  • Receptor Binding Assays: These are fundamental for determining if a compound physically interacts with its target receptor.[5][9] Radioligand binding assays, for instance, use a labeled compound (radioligand) known to bind the target. By measuring how effectively your NCE displaces this radioligand, you can determine its binding affinity (Ki).[10][11]

  • Enzyme Activity Assays: If the target is an enzyme, such as a kinase, these assays are essential.[5][12] They measure the rate of substrate conversion to product. An inhibitor will decrease this rate, allowing for the determination of an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Cell-Based Assays: Probing the Cellular Response

While biochemical assays confirm target engagement, cell-based assays are critical for validating that this engagement translates into a functional cellular response.[13][14][15] They provide invaluable information on the drug's effect within a living system, preserving signaling pathways and mimicking disease states more closely.[15][16]

  • Second Messenger Assays: Many signaling pathways, particularly those involving GPCRs, utilize second messengers like cAMP or calcium (Ca2+).[14] For a hypothesized Gs-coupled GPCR antagonist, a cAMP assay is the primary functional readout. Agonist stimulation should increase cAMP, and an effective antagonist will block this increase in a dose-dependent manner.[3][17]

  • Reporter Gene Assays: These assays provide a sensitive and robust signal for specific pathway activation or inhibition.[14] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Activation of the pathway leads to the expression of the reporter protein, which can be easily quantified.

  • Phenotypic Assays: These assays measure a downstream cellular phenotype, such as cell proliferation, apoptosis, or migration.[13][16] For example, if a kinase target is known to be involved in cell survival, an inhibitor should induce apoptosis, which can be measured using techniques like flow cytometry.[16]

Chapter 3: Experimental Deep Dive – Comparing a Novel GPCR Antagonist

Let's apply these principles to a practical example: confirming that a New Chemical Entity, "NCE-123," acts as a competitive antagonist at the Gs-coupled "Receptor X."

Objective: To determine the potency and mechanism of NCE-123 in comparison to a known competitive antagonist, "KnownAntag," and a non-specific activator, "PDE-Inhibitor."

Workflow for Comparative MOA Study

Caption: Workflow for confirming the MOA of a novel GPCR antagonist.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of NCE-123 for Receptor X.

  • Prepare Receptor Membranes: Use a stable cell line overexpressing Receptor X. Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend in assay buffer.

  • Set up Competition Assay: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand for Receptor X (e.g., at its Kd concentration), and serial dilutions of the unlabeled competitor (either NCE-123 or KnownAntag).[18]

  • Incubate: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature). The precise time should be optimized in advance.

  • Separate Bound from Free: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[19] This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Quantify: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the functional consequence of receptor binding.

  • Cell Plating: Seed a 384-well plate with a cell line endogenously or recombinantly expressing Receptor X. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of NCE-123 and KnownAntag in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Pre-incubation: Add the diluted antagonists (NCE-123 or KnownAntag) to the cells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before agonist stimulation.

  • Agonist Stimulation: Add a fixed concentration of the known Receptor X agonist (e.g., at its EC80 concentration, as determined from a prior dose-response experiment) to all wells except the negative controls. Incubate for 30 minutes.[3]

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaScreen technology.[20][21]

  • Data Analysis: Plot the cAMP signal against the log concentration of the antagonist. Fit the data using a four-parameter logistic regression to determine the IC50 for each compound.

Chapter 4: Data Interpretation & Comparative Analysis

The power of this approach lies in the direct comparison of the data generated for your NCE against the known agents. All quantitative data should be summarized in a clear, structured table.

Signaling Pathway of a Gs-Coupled GPCR

The diagram below illustrates the pathway being investigated. An agonist activates the receptor, leading to Gs protein activation, adenylyl cyclase (AC) stimulation, and cAMP production. A competitive antagonist blocks the agonist from binding, thus inhibiting this cascade.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_gprotein receptor Receptor X (GPCR) g_alpha Gαs receptor->g_alpha Activates ac Adenylyl Cyclase (AC) camp cAMP (Second Messenger) ac->camp Converts g_alpha->ac Stimulates g_beta_gamma Gβγ agonist Agonist agonist->receptor Activates antagonist NCE-123 (Antagonist) antagonist->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Simplified Gs-coupled GPCR signaling pathway.

Comparative Data Summary
CompoundAssay TypeParameterResultInterpretation
NCE-123 Radioligand BindingKi5.2 nMHigh-affinity binding to Receptor X.
NCE-123 cAMP FunctionalIC5015.8 nMPotent functional antagonism of Receptor X.
KnownAntag Radioligand BindingKi3.1 nMBenchmark for high-affinity binding.
KnownAntag cAMP FunctionalIC5010.5 nMBenchmark for potent functional antagonism.
PDE-Inhibitor cAMP FunctionalActivityIncreased cAMPConfirms assay validity; acts via orthogonal mechanism.
Inactive Analog cAMP FunctionalIC50> 10 µMDemonstrates specificity of the NCE-123 scaffold.

Analysis of Results:

  • Potency Comparison: The Ki and IC50 values for NCE-123 are comparable to (i.e., in the same order of magnitude as) the benchmark compound, KnownAntag. This indicates that NCE-123 is a potent binder and functional antagonist of Receptor X.

  • Mechanism Confirmation: The close correlation between the binding affinity (Ki) from the biochemical assay and the functional potency (IC50) from the cell-based assay strongly suggests that the observed antagonism is a direct result of NCE-123 binding to Receptor X.[8]

  • Specificity: The lack of activity from the inactive analog confirms that the observed effects are specific to the active NCE-123 molecule and not an artifact of its chemical scaffold. The distinct mechanism of the PDE-Inhibitor further validates that NCE-123's activity is upstream, at the receptor level.

Conclusion

By systematically comparing a novel compound against a carefully selected panel of known pharmacological agents, we can build a robust, evidence-based case for its mechanism of action. This comparative approach, which integrates direct target-binding data with functional cellular readouts, provides the mechanistic clarity required to make confident decisions in drug development. The self-validating nature of these experiments—where biochemical and cellular data converge and specificity controls rule out alternative explanations—is essential for establishing the scientific integrity of a drug discovery program and paving the way for successful preclinical and clinical advancement.[1][6]

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the culmination of an experiment does not end with data acquisition. Responsible stewardship of laboratory chemicals, particularly novel or less-common compounds like 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

I. Hazard Profile: A Synthesis of Component Dangers

To determine the appropriate disposal pathway, we must first understand the potential hazards. This involves a thorough analysis of the hazards associated with both the tetrahydroquinoline and sulfonamide chemical families.

1,2,3,4-Tetrahydroquinoline: The foundational structure of our compound is 1,2,3,4-tetrahydroquinoline. According to safety data for this chemical, it is classified as a combustible liquid that is toxic if swallowed and may cause cancer. It is also recognized as being harmful to aquatic life with long-lasting effects. Skin and eye contact can cause irritation[1].

Sulfonamides: The sulfonamide group is a common feature in many pharmaceuticals. While some simple sulfonamides may not be classified as hazardous substances, they are known to be physiologically active[2]. A significant environmental concern with sulfonamides is their potential to contribute to antibiotic resistance in microbial life when released into the environment[3][4].

Inferred Hazards of this compound:

Based on the data from its parent compounds, it is prudent to handle this compound as a substance that is:

  • Potentially toxic if ingested.

  • A skin and eye irritant.

  • Potentially carcinogenic.

  • Harmful to aquatic ecosystems.

This conservative hazard assessment necessitates that the compound be treated as hazardous waste.

II. Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[5][6][7]. These regulations mandate a "cradle-to-grave" management system for hazardous materials, ensuring they are handled safely from generation to final disposal.

Key principles that guide our disposal plan include:

  • Waste Identification: All generators of waste must determine if their waste is hazardous.

  • Proper Containment: Hazardous waste must be stored in labeled, approved containers that are kept sealed.

  • Segregation: Different classes of hazardous waste should be stored separately to prevent dangerous reactions.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste facility.

  • Training: All personnel handling hazardous waste must receive appropriate training[8][9].

III. Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name: "this compound," the hazard characteristics (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid form of the compound or contaminated materials (e.g., weighing paper, gloves) in the designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Spill Management:

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by EPA regulations[10].

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have 2-Methyl-1,2,3,4- tetrahydroquinoline-1-sulfonamide Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate ehs Contact EHS for Waste Pickup segregate->ehs transport Transport to Licensed Disposal Facility ehs->transport end End: Compliant Disposal transport->end

Caption: Disposal workflow for this compound.

Summary of Key Information

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

Parameter Guideline Primary Rationale
Hazard Classification Toxic, Skin/Eye Irritant, Potential Carcinogen, Environmental HazardInferred from the hazards of 1,2,3,4-tetrahydroquinoline and the environmental impact of sulfonamides.
Regulatory Oversight EPA (RCRA), OSHAEnsures safe and compliant management of hazardous waste from generation to disposal.
Required PPE Chemical Goggles, Chemically Resistant Gloves, Lab CoatProtects personnel from potential chemical exposure.
Waste Container Labeled, Leak-Proof Hazardous Waste ContainerPrevents accidental exposure and ensures proper identification of waste.
Disposal Method Licensed Hazardous Waste Disposal FacilityThe only legally compliant and environmentally sound method for disposing of hazardous chemical waste.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Navigating the Safe Handling of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities, such as 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the preservation of a safe research environment.

Understanding the Hazard Profile

This compound is a compound with a significant hazard profile that necessitates careful handling. According to its Safety Data Sheet (SDS), this chemical is classified as toxic if swallowed, is suspected of causing cancer, and is harmful to aquatic life with long-lasting effects. The core structure, a tetrahydroquinoline derivative, can also be associated with skin, eye, and respiratory irritation. These classifications underscore the importance of a multi-faceted approach to safety, focusing on preventing all routes of exposure: ingestion, inhalation, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum PPE requirements, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with 4mil (or thicker) nitrile exam gloves.[1]Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[2][3][4] Given the carcinogenic potential and the lack of specific permeation data for this compound, double-gloving provides an additional layer of protection. Gloves should be changed immediately if contamination is suspected.[5]
Eye/Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashes.[1]Protects against accidental splashes of the compound, which could cause serious eye irritation.
Body Protection A fully fastened laboratory coat. Additional protective clothing, such as an apron or oversleeves, is required if there is a likelihood of skin contact.[1]Prevents contamination of personal clothing and skin. Laboratory coats should not be worn outside of the designated work area.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood.[6][7][8][9]Given the carcinogenic nature of the compound and the potential for aerosolization of the powder, respiratory protection is crucial. The choice of respirator depends on the specific handling conditions.
Respiratory Protection: A Closer Look

When handling this compound as a powder, a NIOSH-approved particulate respirator (e.g., N95, N99, or N100) is the minimum requirement to prevent inhalation of airborne particles.[10][11][12] For procedures that may generate vapors, or as a more protective measure, a half-mask or full-facepiece respirator with organic vapor cartridges is recommended.[13] In situations with a higher potential for exposure, a Powered Air-Purifying Respirator (PAPR) offers a superior level of protection.[10] Always ensure that respirator users are properly fit-tested and trained in their use.[14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for a typical laboratory procedure involving this compound.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble All Necessary Materials & PPE prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh dissolve 5. Dissolve/React Compound weigh->dissolve decontaminate 6. Decontaminate Work Surfaces & Equipment dissolve->decontaminate dispose_waste 7. Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management: Immediate and Effective Response

Accidental spills require a prompt and well-rehearsed response to mitigate exposure and prevent the spread of contamination. All laboratory personnel working with this compound should be familiar with the following spill cleanup protocol.

For a Small Spill (manageable by trained laboratory personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[15]

  • Don PPE: If not already wearing it, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved respirator.

  • Contain the Spill: Gently cover the solid spill with absorbent pads to prevent the powder from becoming airborne.[16]

  • Clean the Spill: Carefully wipe up the spill using the absorbent pads, working from the outside in. Place the used absorbent pads and any contaminated materials into a designated hazardous waste container.[16]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[15][17] All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.

For a Large Spill (requires specialized assistance):

  • Evacuate and Isolate: Evacuate the immediate area and prevent entry.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Provide Information: Be prepared to provide the SDS for this compound to the emergency response team.

Disposal Plan: Ensuring Compliant Waste Management

Due to its carcinogenicity and ecotoxicity, all waste contaminated with this compound must be handled as hazardous waste.[18][19] Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance.

DisposalPlan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, etc.) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by EHS or Licensed Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: A logical flow diagram for the proper disposal of waste contaminated with this compound.

Key Disposal Principles:

  • Segregation: Do not mix waste contaminated with this compound with general laboratory waste.[20]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Carcinogen).[18]

  • Containment: Use robust, sealed containers for waste collection to prevent leaks and spills.[21]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[19] Never dispose of this chemical down the drain.[17]

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

  • University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Safe handling of carcinogens. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH CHEMICAL POCKET GUIDE. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Carcinogens. Environmental Health & Safety. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Gemplers. (n.d.). 15-mil Chemical Resistant Unlined Nitrile Gloves. Retrieved from [Link]

  • Lowe's. (n.d.). NIOSH approved Respirators. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • INAIL. (n.d.). Procedures for working safely with carcinogens and mutagens. Retrieved from [Link]

  • The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • Office Depot. (n.d.). NIOSH Approved Respiratory Protection. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Yale University. (2021, June). Standard Operating Procedure - CARCINOGENS. Environmental Health & Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Waste: Solids. Office of Environmental Health and Safety. Retrieved from [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.